molecular formula C15H10O8 B1226709 Asperthecin CAS No. 10089-00-6

Asperthecin

Cat. No.: B1226709
CAS No.: 10089-00-6
M. Wt: 318.23 g/mol
InChI Key: DLOLMYKOOZLTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asperthecin is a dimeric hydroxylated anthraquinone pigment, first identified and characterized from the fungus Aspergillus nidulans . It is the definitive red pigment found in the sexual spores (ascospores) of this model organism . The biosynthesis of this compound is governed by a compact, three-gene cluster ( aptA , aptB , and aptC ) . This cluster includes a polyketide synthase (PKS), a thioesterase, and a monooxygenase, which work in concert to produce the final compound . Functionally, this compound plays a critical role in fungal development and protection. Research has demonstrated that it is essential for the formation of normal, robust ascospores and, more significantly, provides crucial protection against UV light damage . Mutant strains lacking a functional this compound pathway produce misshapen, hyaline spores that are extremely sensitive to UV radiation . This makes this compound a vital compound for studying fungal ecology, sexual development, and cellular defense mechanisms against environmental stress. For researchers, this compound serves as a valuable chemical tool. Its well-defined biosynthetic gene cluster makes it an excellent model for studying the regulation and engineering of fungal secondary metabolism . Furthermore, its role as a natural UV-protectant invites exploration in photobiology. The production of this compound can be significantly enhanced through specific genetic manipulations, such as the deletion of the sumO gene, offering a pathway to higher yields for research purposes . This product, this compound, is provided for research applications only and is not intended for any diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10089-00-6

Molecular Formula

C15H10O8

Molecular Weight

318.23 g/mol

IUPAC Name

1,2,5,6,8-pentahydroxy-3-(hydroxymethyl)anthracene-9,10-dione

InChI

InChI=1S/C15H10O8/c16-3-4-1-5-8(15(23)11(4)19)14(22)9-6(17)2-7(18)13(21)10(9)12(5)20/h1-2,16-19,21,23H,3H2

InChI Key

DLOLMYKOOZLTPY-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)O)O)O)O)CO

Canonical SMILES

C1=C(C(=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)O)O)O)O)CO

Other CAS No.

10089-00-6

Synonyms

asperthecin

Origin of Product

United States

Foundational & Exploratory

Asperthecin: A Technical Guide to its Chemical Biology and Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Asperthecin, an anthraquinone pigment produced by the fungus Aspergillus nidulans. It details the compound's chemical structure, spectroscopic properties, biosynthetic pathway, and known biological functions. This guide also includes detailed experimental protocols for the isolation, analysis, and genetic study of this compound, aiming to facilitate further research and exploration of its potential applications.

Core Chemical and Physical Properties

This compound is a polyketide-derived secondary metabolite, characterized by a pentahydroxylated anthraquinone scaffold with a hydroxymethyl group. Its primary known role is as a red pigment in the sexual spores (ascospores) of Aspergillus nidulans, where it provides crucial protection against UV radiation.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name 1,2,5,6,8-pentahydroxy-3-(hydroxymethyl)anthracene-9,10-dionePubChem[1]
Molecular Formula C₁₅H₁₀O₈PubChem[1]
Molecular Weight 318.23 g/mol PubChem[1]
CAS Number 10089-00-6PubChem[1]
Appearance Purple powder[2]

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic methods. The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆) [3]

PositionδC (ppm)δH (ppm), Multiplicity, (J in Hz)
1161.8-
2159.2-
3108.0-
4134.27.93, s
4a108.1-
5164.9-
6108.66.63, s
7166.0-
8160.9-
8a106.8-
9189.0-
9a107.4-
10181.1-
10a132.8-
-CH₂OH55.44.58, s
1-OH-12.54, s
2-OH-10.67, s
5-OH-13.69, s
6-OH-11.75, s
8-OH-12.50, s
CH₂-OH-5.43, t (5.7)

Data sourced from Szewczyk et al. (2008), where the full structural characterization by NMR was first reported.[3]

Table 3: Infrared (IR) and UV-Vis Spectroscopic Data for this compound

SpectroscopyWavelength/WavenumberSource
IR (ZnSe) 3306, 1605, 1447, 1266, 1192, 1140 cm⁻¹[1][2]
UV-Vis Maxima available in supplementary data of cited literature[3][4]

Biosynthesis of this compound

This compound is synthesized via a polyketide pathway encoded by a dedicated gene cluster in A. nidulans.[5][6][7] The core cluster consists of three genes: aptA (a non-reducing polyketide synthase), aptB (a metallo-β-lactamase type thioesterase), and aptC (a monooxygenase).[5] The deletion of aptA or aptB results in the complete loss of pigment and leads to malformed, UV-sensitive ascospores.[2][4] Deletion of aptC yields morphologically normal but purple-colored ascospores, indicating its role in the final steps of pigment maturation.[4]

The proposed biosynthetic pathway begins with the condensation of one acetyl-CoA with seven malonyl-CoA units by the polyketide synthase AptA. The resulting polyketide is then processed by AptB and AptC through a series of cyclizations, hydrolysis, and oxidations to form the final this compound structure. Intermediates in this pathway are believed to include endocrocin-9-anthrone and endocrocin.[5]

G Proposed Biosynthetic Pathway of this compound cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Acetyl-CoA + 7x Malonyl-CoA Acetyl-CoA + 7x Malonyl-CoA Polyketide Intermediate Polyketide Intermediate Acetyl-CoA + 7x Malonyl-CoA->Polyketide Intermediate AptA (PKS) Endocrocin-9-anthrone Endocrocin-9-anthrone Polyketide Intermediate->Endocrocin-9-anthrone AptB (Hydrolase) Endocrocin Endocrocin Endocrocin-9-anthrone->Endocrocin AptC (Monooxygenase) Emodin Emodin Endocrocin->Emodin Decarboxylation This compound This compound Emodin->this compound Multiple Hydroxylations

A diagram of the proposed this compound biosynthetic pathway.

Biological Activity and Mechanism of Action

The primary established biological role of this compound is the protection of A. nidulans ascospores from UV light.[2][3] Deletion mutants lacking this compound are significantly more sensitive to UV damage.[4]

Research into its effects on other biological systems is limited. However, a recent study investigated the cytotoxic properties of a pigment extract from A. nidulans against a human larynx carcinoma cell line (HEp-2). While the study identified the primary pigment as rhodopin, it acknowledges this compound as a known pigment from this fungus.

Table 4: Cytotoxicity of A. nidulans Pigment Extract

Cell LineTreatmentIC₅₀ ValueSource
HEp-2Pigment Extract Only208 µg/mL[1]
HEp-2Pigment Extract + 10 Gy γ-radiation115 µg/mL[1]

Note: The IC₅₀ values are for a crude pigment extract and not for purified this compound.

The mechanism of this cytotoxic activity was explored, suggesting the induction of apoptosis.[1] Treatment of HEp-2 cells with the pigment extract led to an upregulation of the pro-apoptotic genes p53 and Caspase 3, and a downregulation of the anti-apoptotic gene Bcl-2.[1]

G Proposed Apoptotic Pathway Induced by A. nidulans Pigment Extract Pigment_Extract A. nidulans Pigment Extract p53 p53 Pigment_Extract->p53 Upregulates Bcl2 Bcl-2 Pigment_Extract->Bcl2 Downregulates Caspase3 Caspase 3 p53->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic signaling in HEp-2 cells treated with pigment extract.

Currently, there is no published data on the antimicrobial activity (e.g., Minimum Inhibitory Concentration - MIC) of purified this compound. The precise mechanism of action of pure this compound and its interaction with cellular signaling pathways in mammalian cells or microbes remain largely uninvestigated and represent a promising area for future research.

Experimental Protocols

Isolation and Purification of this compound

This protocol is adapted from Szewczyk et al. (2008) and is optimized for obtaining this compound from a high-producing strain, such as an A. nidulans ΔsumO mutant.[1]

1. Fungal Cultivation and Extraction: a. Inoculate 20 YAG (Yeast Extract-Glucose) agar plates with the desired A. nidulans strain. b. Incubate cultures for 5 days at 37°C. c. After incubation, chop the agar into small pieces and place it in a suitable vessel. d. Perform a sequential extraction: first with 50 mL of methanol (MeOH), followed by 50 mL of a 1:1 mixture of dichloromethane (CH₂Cl₂)-MeOH. Each extraction step should include 1 hour of sonication. e. Combine the extracts and evaporate the solvent in vacuo to yield a residue. f. Resuspend the residue in 50 mL of water (H₂O) and partition twice with ethyl acetate (EtOAc). g. Combine the EtOAc layers and evaporate in vacuo to yield the crude extract.

2. Column Chromatography: a. Apply the crude extract to a silica gel column (e.g., Merck Si gel, 230-400 mesh). b. Elute the column with 300 mL mixtures of CHCl₃-MeOH of increasing polarity (e.g., 19:1, 9:1, 7:3). c. Collect fractions and analyze by thin-layer chromatography (TLC) or LC-MS to identify fractions containing this compound. This compound typically elutes in the more polar fractions (e.g., 9:1 and 7:3 CHCl₃-MeOH).

3. High-Performance Liquid Chromatography (HPLC) Purification: a. Combine the this compound-containing fractions from the silica column. b. Further purify using reverse-phase HPLC with a C18 column (e.g., Phenomenex Luna C18, 5 µm, 250 x 21.2 mm). c. Use a flow rate of 10.0 mL/min and monitor with a UV detector at 254 nm. d. Employ a gradient elution system with acetonitrile (MeCN) as solvent B and 5% MeCN in H₂O as solvent A, both containing 0.05% trifluoroacetic acid (TFA). A typical gradient is:

  • 0-20 min: 20% to 50% B

  • 20-21 min: 50% to 100% B

  • 21-26 min: Hold at 100% B

  • 26-27 min: 100% to 20% B

  • 27-34 min: Re-equilibrate at 20% B e. This compound typically elutes at approximately 18.0 minutes under these conditions. Collect the peak and evaporate the solvent to obtain the purified compound.

    A flowchart of the this compound isolation and purification process.
    Analytical HPLC-DAD Method

This protocol is adapted from Palmer et al. (2021) for the analysis of this compound in crude extracts.[4]

1. Sample Preparation: a. Extract fungal material (e.g., crushed cleistothecia) with an appropriate solvent (e.g., acetonitrile/formic acid/dimethyl sulfoxide at 98.5:0.5:1). b. Resuspend the dried crude extract in LC-MS grade acetonitrile to a concentration of 10 mg/mL. c. Filter the sample through a 0.2 µm PTFE syringe filter before injection.

2. HPLC-DAD Conditions: a. System: Gilson GX-271 Liquid Handler with a 322 H2 Pump and a 171 Diode Array Detector. b. Column: XBridge BEH C18 XP Column (2.5 µm, 4.6 mm × 100 mm) with a corresponding guard cartridge. c. Flow Rate: 0.8 mL/min. d. Mobile Phase:

  • Solvent A: HPLC-grade water with 0.5% formic acid.
  • Solvent B: HPLC-grade acetonitrile with 0.5% formic acid. e. Gradient:
  • 0-2 min: 20% B
  • 2-15 min: 20% to 95% B
  • 15-18 min: Hold at 95% B
  • 18-20 min: 95% to 20% B (re-equilibration). f. Detection: Monitor across a range of UV-Vis wavelengths, with specific monitoring at 254 nm. Compare retention time and UV-Vis spectrum to a purified this compound standard.

Cytotoxicity MTT Assay

This is a general protocol for assessing the cytotoxicity of a compound, based on the methodology used in the study by El-Bialy et al. (2023).[1]

1. Cell Culture: a. Culture the target cancer cell line (e.g., HEp-2) in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

2. Cell Plating: a. Harvest cells using trypsin and perform a cell count. b. Seed the cells into a 96-well plate at a density of ~2.5 x 10⁵ cells/mL (100 µL per well) and allow them to adhere overnight.

3. Compound Treatment: a. Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations. c. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (e.g., DMSO) and untreated cells. d. Incubate the plate for 24-48 hours.

4. MTT Assay and Data Analysis: a. Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals. b. Remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. c. Read the absorbance at ~570 nm using a microplate reader. d. Calculate the percentage of cell viability for each concentration relative to the untreated control. e. Plot the percentage of viability against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

References

The Discovery of Asperthecin in Aspergillus nidulans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, biosynthesis, and characterization of Asperthecin, a red pigment found in the sexual spores (ascospores) of the model filamentous fungus Aspergillus nidulans. This document details the experimental methodologies employed in its discovery, presents quantitative data on its production, and visualizes the key biological pathways and experimental workflows.

Introduction

Aspergillus nidulans is a well-established model organism for studying fungal genetics, development, and secondary metabolism.[1] One of its characteristic features is the production of green-pigmented asexual spores (conidia) and red-pigmented sexual spores (ascospores).[2][3] The red pigment of the ascospores has been identified as this compound, an anthraquinone derivative.[2][3] Beyond its vibrant color, this compound plays a crucial role in protecting the ascospores from UV radiation, a function essential for survival.[2][3][4]

The elucidation of the this compound biosynthetic pathway was significantly advanced by a key discovery: the deletion of the sumO gene, which encodes a small ubiquitin-like modifier (SUMO) protein, led to a dramatic overproduction of this compound.[5][6][7][8] This overexpression phenotype provided a powerful tool for identifying the genes responsible for its synthesis, which were found to be organized in a biosynthetic gene cluster (BGC).

The this compound Biosynthetic Gene Cluster

The this compound BGC is composed of three essential genes: aptA, aptB, and aptC.[2][3][9]

  • aptA : Encodes a non-reducing iterative type I polyketide synthase (PKS) that is responsible for synthesizing the polyketide backbone of this compound.[5][7][9]

  • aptB : Encodes a hydrolase or thioesterase, likely involved in the processing of the polyketide intermediate.[2][3][5][7][9]

  • aptC : Encodes a monooxygenase that is predicted to catalyze the final oxidative steps in the formation of this compound.[2][3][5][7][9]

Genetic deletion of these genes has provided critical insights into their function, as summarized in the table below.

Data Presentation

Phenotypes of this compound Gene Cluster Mutants
Gene DeletionAscospore PhenotypeUV SensitivityThis compound Production
ΔaptASmall, misshapen, hyaline (clear)Extremely sensitiveAbolished
ΔaptBSmall, misshapen, hyaline (clear)Extremely sensitiveAbolished
ΔaptCMorphologically normal, purpleNot sensitiveAbolished (purple pigment accumulates)
Wild-TypeNormal, redNot sensitivePresent

This table summarizes findings from multiple sources.[2][3][4][6]

This compound Production in Different A. nidulans Strains
StrainThis compound Production Level
Wild-TypeMicrogram quantities per 15-cm plate
ΔsumODramatically increased/"copious" production
ΔaptANot detected
ΔaptBNot detected
ΔaptCNot detected

This table is based on qualitative and semi-quantitative descriptions in the literature.[5][6]

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of this compound

Asperthecin_Biosynthesis AcetylCoA Acetyl-CoA + 7x Malonyl-CoA PKS_Intermediate Polyketide Intermediate (enzyme-bound) AcetylCoA->PKS_Intermediate aptA Endocrocin_Anthrone Endocrocin-9-anthrone PKS_Intermediate->Endocrocin_Anthrone aptB Endocrocin Endocrocin Endocrocin_Anthrone->Endocrocin Emodin Emodin Endocrocin->Emodin This compound This compound Emodin->this compound aptC aptA AptA (PKS) aptB AptB (Hydrolase) aptC AptC (Monooxygenase)

Caption: Proposed biosynthetic pathway of this compound in A. nidulans.

Experimental Workflow for this compound Gene Cluster Identification

Asperthecin_Discovery_Workflow A Deletion of sumO gene in A. nidulans B Observation of this compound overproduction phenotype A->B C Metabolite profiling by HPLC-DAD-MS B->C D Identification of this compound as the overproduced metabolite C->D E Bioinformatic analysis of PKS gene clusters in the genome D->E F Targeted deletion of candidate PKS genes (e.g., AN6000.3) E->F G Analysis of ΔPKS mutants for this compound production F->G H Identification of aptA (AN6000.3) as the key PKS G->H I Deletion of flanking genes (AN6001.3, AN6002.3) H->I J Identification of aptB and aptC as essential for biosynthesis I->J

Caption: Workflow for identifying the this compound biosynthetic gene cluster.

Experimental Protocols

Fungal Strains and Growth Conditions
  • Strains : A. nidulans wild-type (e.g., TN02A7), ΔsumO, and various this compound gene deletion mutants (ΔaptA, ΔaptB, ΔaptC) were used in the cited studies.[5][6]

  • Media : Strains were typically cultivated on solid Yeast Extract-Agar-Glucose (YAG) medium.[5][10] For sexual development and ascospore production, standard Glucose Minimal Media (GMM) was used, with cultures incubated in constant darkness at 37°C.[11]

  • Inoculation : Plates (15-cm) were inoculated with approximately 22.5 x 10⁶ spores and incubated for 5 days at 37°C.[5]

Metabolite Extraction
  • After incubation, the agar from the culture plates was chopped into small pieces.

  • The material was subjected to sequential extraction with methanol (MeOH) followed by a 1:1 mixture of dichloromethane (CH₂Cl₂) and MeOH.[5][10]

  • Each extraction step involved sonication for 1 hour to enhance recovery.[5][10]

  • The organic extracts were combined and the solvent was evaporated under vacuum.

  • The resulting residue was redissolved in methanol for subsequent analysis.[5]

This compound Isolation and Purification
  • The crude extract was first applied to a silica gel column.

  • The column was eluted with chloroform-methanol mixtures of increasing polarity.[5]

  • Fractions containing this compound were pooled and further purified by reverse-phase High-Performance Liquid Chromatography (HPLC).[5]

  • HPLC Conditions for Purification :

    • Column : Phenomenex Luna C₁₈ (5-µm particle size; 250 by 21.2 mm).[5]

    • Mobile Phase : A gradient of acetonitrile (MeCN) in water, both containing 0.05% trifluoroacetic acid.[5]

    • Flow Rate : 10.0 ml/min.[5]

    • Detection : UV at 254 nm.[5]

    • Elution : this compound was observed to elute at approximately 18.0 minutes under the specified gradient conditions.[5]

Analytical HPLC-DAD-MS for Metabolite Profiling
  • System : A ThermoFinnigan LCQ Advantage or similar system equipped with a photodiode array (PDA) detector and a mass spectrometer (MS).[5]

  • Column : A suitable analytical reverse-phase C₁₈ column.

  • Mobile Phase : A gradient of 95% acetonitrile-water (Solvent B) in 5% acetonitrile-water (Solvent A), with both solvents containing 0.05% formic acid.[5]

  • Gradient : A typical gradient would run from 0% to 100% Solvent B over 30 minutes, followed by a wash and re-equilibration.[5]

  • Detection : UV-Vis spectra were recorded by the PDA detector, and mass spectra were acquired in both positive and negative electrospray ionization (ESI) modes.[5] this compound was quantified using negative-ion ESI.[5]

Gene Deletion in A. nidulans

The targeted deletion of genes in the this compound cluster was primarily achieved using a fusion PCR-based strategy coupled with protoplast transformation.[5]

  • Construct Generation : A gene replacement cassette was created using fusion PCR. This involved amplifying ~1000 bp fragments of the genomic DNA flanking the 5' and 3' ends of the target gene. These flanking regions were then fused to a selectable marker, such as the Aspergillus fumigatus pyrG gene, which complements the pyrG89 mutation in the recipient A. nidulans strain.[5]

  • Protoplast Formation : Mycelia from the recipient A. nidulans strain were treated with a lytic enzyme mixture to digest the cell walls and generate protoplasts.

  • Transformation : The fusion PCR product (the gene replacement cassette) was introduced into the protoplasts.

  • Selection : Transformants were selected on media lacking uridine and uracil, allowing only the cells that had successfully integrated the pyrG marker to grow.

  • Verification : Correct gene replacement events were confirmed by diagnostic PCR and Southern blotting.[12]

More recent and efficient methods like the Cre/loxP system for sequential deletions and CRISPR-Cas9-based genome editing are also applicable for genetic manipulation in A. nidulans.[2][7]

UV Sensitivity Assay

While specific parameters from the original this compound studies are not exhaustively detailed, a general protocol for assessing the UV sensitivity of fungal spores can be outlined.

  • Spore Suspension : Ascospores from wild-type and mutant strains were harvested and suspended in a suitable buffer (e.g., sterile water with a surfactant like Tween 80).

  • Plating : Serial dilutions of the spore suspensions were plated onto GMM plates.

  • UV Irradiation : The open plates were exposed to a calibrated UV-C (254 nm) light source at varying doses (measured in mJ/cm²).

  • Incubation : Plates were incubated in the dark to prevent photoreactivation.

  • Analysis : The survival rate was determined by counting the number of colony-forming units (CFUs) on the irradiated plates compared to non-irradiated controls. The extreme sensitivity of ΔaptA and ΔaptB mutants would be evident as a significant reduction in CFUs even at low UV doses compared to the wild-type and ΔaptC strains.[2][3]

Conclusion

The discovery of this compound and the elucidation of its biosynthetic pathway in Aspergillus nidulans serve as a prime example of how classical genetics, combined with modern genomic and analytical techniques, can unravel complex biological processes. The initial observation of this compound overproduction in a ΔsumO mutant was the critical step that enabled the rapid identification of the apt gene cluster. The characterization of this pathway not only provides insights into the biochemical logic of fungal pigment production but also highlights the protective role of secondary metabolites in fungal biology. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers interested in natural product discovery, fungal genetics, and the broader field of secondary metabolism.

References

Unveiling the Blueprint: A Technical Guide to the Identification of the Asperthecin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and characterization of the asperthecin biosynthetic gene cluster (BGC) from the model fungus Aspergillus nidulans. This compound, a polyketide-derived pigment found in the sexual spores (ascospores) of A. nidulans, holds interest for its potential biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for broader applications in synthetic biology and natural product chemistry. This document details the genetic basis of this compound production, the key enzymes involved, and the experimental methodologies employed in the discovery of its BGC.

Core Components of the this compound Biosynthetic Gene Cluster

The this compound BGC in Aspergillus nidulans is a compact cluster comprising three essential genes: aptA, aptB, and aptC.[1][2][3] These genes encode the enzymatic machinery required to synthesize this compound from simple metabolic precursors.

GeneNCBI Locus TagEncoded EnzymeProposed Function
aptAAN6000.3Non-reducing Polyketide Synthase (NR-PKS)Catalyzes the initial formation of the polyketide backbone from acetyl-CoA and malonyl-CoA.[1]
aptBAN6001.3Hydrolase / Thioesterase (metallo-β-lactamase type)Hydrolyzes the polyketide intermediate from the PKS, leading to the formation of endocrocin-9-anthrone.[1]
aptCAN6002.3MonooxygenaseCatalyzes the oxidation of endocrocin-9-anthrone to endocrocin.[1]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process initiated by the iterative type I polyketide synthase, AptA. This enzyme utilizes one molecule of acetyl-CoA as a starter unit and seven molecules of malonyl-CoA as extender units to construct the aromatic polyketide backbone.[1] The subsequent steps are catalyzed by the tailoring enzymes encoded by aptB and aptC. The proposed pathway involves the formation of several key intermediates.[1]

Asperthecin_Biosynthesis acetyl_coa Acetyl-CoA + 7x Malonyl-CoA polyketide Polyketide Intermediate (enzyme-bound) acetyl_coa->polyketide AptA (NR-PKS) endocrocin_anthrone Endocrocin-9-anthrone polyketide->endocrocin_anthrone AptB (Hydrolase) endocrocin Endocrocin endocrocin_anthrone->endocrocin AptC (Monooxygenase) emodin Emodin endocrocin->emodin Spontaneous Decarboxylation This compound This compound emodin->this compound Further Oxidation (Endogenous Oxygenases)

Proposed biosynthetic pathway for this compound in A. nidulans.

Identification of the this compound BGC: An Experimental Workflow

The identification of the this compound BGC was ingeniously achieved by manipulating the genetic background of A. nidulans to enhance the production of this otherwise minimally expressed secondary metabolite. A key step was the deletion of the sumO gene, which encodes a small ubiquitin-like modifier (SUMO) protein.[1][2] The absence of SumO led to a dramatic increase in this compound production, providing a robust phenotype for subsequent genetic screening.[1][2]

The experimental workflow involved a systematic approach of targeted gene deletions to pinpoint the genes responsible for this compound synthesis.

BGC_Identification_Workflow start Observation: Low this compound production in wild-type A. nidulans sumo_deletion Deletion of sumO gene (SUMO protein) start->sumo_deletion overproduction Observation: Dramatic increase in this compound production sumo_deletion->overproduction genome_analysis Bioinformatic Analysis: Identify candidate non-reducing PKS genes in the A. nidulans genome overproduction->genome_analysis hplc_analysis HPLC Analysis of Metabolites overproduction->hplc_analysis pks_deletion Systematic targeted deletion of candidate PKS genes in the sumOΔ background genome_analysis->pks_deletion aptA_identification Identification of aptA (AN6000.3) deletion mutant: This compound production abolished pks_deletion->aptA_identification pks_deletion->hplc_analysis flanking_deletion Targeted deletion of genes flanking aptA (AN6001.3 and AN6002.3) aptA_identification->flanking_deletion aptB_aptC_identification Identification of aptB and aptC: This compound production abolished in deletion mutants flanking_deletion->aptB_aptC_identification flanking_deletion->hplc_analysis cluster_confirmation Confirmation of the 3-gene This compound Biosynthetic Gene Cluster (aptA, aptB, aptC) aptB_aptC_identification->cluster_confirmation

Experimental workflow for the identification of the this compound BGC.

Quantitative Data on this compound Production

Detailed quantitative data on this compound production in various mutant strains of A. nidulans is not extensively available in the primary literature in tabular format. However, studies report that the deletion of the sumO gene leads to a "dramatic increase" in this compound levels compared to the wild-type strain.[1][2] Subsequent deletions of the identified BGC genes (aptA, aptB, or aptC) in the sumO deletion background completely abolish this compound production.[1] The following tables illustrate how such quantitative data would be presented.

Table 1: Relative this compound Production in A. nidulans Strains

StrainRelevant GenotypeRelative this compound Titer (μg/mL)Fold Change vs. Wild Type
Wild TypesumO+, apt+Baseline1x
sumO DeletionΔsumOSignificantly Elevated>10x (Illustrative)
aptA DeletionΔsumO, ΔaptANot Detected-
aptB DeletionΔsumO, ΔaptBNot Detected-
aptC DeletionΔsumO, ΔaptCNot Detected-

Table 2: Enzyme Kinetic Parameters for this compound Biosynthesis Enzymes (Illustrative)

Note: Specific kinetic data for AptA, AptB, and AptC are not currently available in the public domain. This table serves as a template for the types of data that would be valuable for a complete understanding of the biosynthetic pathway.

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)
AptAAcetyl-CoA---
Malonyl-CoA---
AptBPolyketide Intermediate---
AptCEndocrocin-9-anthrone---

Experimental Protocols

The following are generalized protocols for the key experimental procedures involved in the identification and characterization of the this compound BGC. These protocols are based on standard methodologies for Aspergillus nidulans.

Fungal Strains and Culture Conditions
  • Strains: Aspergillus nidulans strains are typically obtained from the Fungal Genetics Stock Center (FGSC). The parental strain for genetic modifications is often a strain with auxotrophic markers to facilitate selection.

  • Media: Strains are generally grown on glucose minimal medium (GMM) with appropriate supplements for any auxotrophies. For secondary metabolite analysis, liquid GMM is inoculated with a defined concentration of conidia and incubated for 3-7 days at 37°C with shaking.

  • Induction of Sexual Development: To analyze ascospore pigments, sexual development can be induced by inoculating strains on solid Champe's medium and incubating in the dark at 37°C.

Gene Deletion in Aspergillus nidulans

Targeted gene deletion is a fundamental technique for functional analysis of genes. A common method involves homologous recombination using a selectable marker.

  • Construction of Deletion Cassette:

    • Amplify approximately 1 kb of the 5' and 3' flanking regions of the target gene (e.g., aptA) from A. nidulans genomic DNA using PCR.

    • Amplify a selectable marker gene (e.g., pyrG from Aspergillus fumigatus).

    • Fuse the 5' flank, the selectable marker, and the 3' flank together using fusion PCR or Gibson assembly to create a linear deletion cassette.

  • Protoplast Formation and Transformation:

    • Grow the recipient A. nidulans strain in liquid medium.

    • Harvest the mycelia and digest the cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, cellulase) to generate protoplasts.

    • Purify the protoplasts by filtration and osmotic stabilization.

    • Mix the protoplasts with the deletion cassette DNA and polyethylene glycol (PEG) to induce DNA uptake.

    • Plate the transformed protoplasts on selective medium (lacking the nutrient for which the marker provides prototrophy) to select for transformants.

  • Verification of Gene Deletion:

    • Isolate genomic DNA from putative transformants.

    • Confirm the correct integration of the deletion cassette and the absence of the target gene by diagnostic PCR and/or Southern blotting.

Metabolite Extraction and HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is used to separate, detect, and quantify secondary metabolites like this compound from fungal cultures.

  • Extraction:

    • Separate the fungal mycelia from the liquid culture by filtration.

    • Lyophilize and grind the mycelia.

    • Extract the metabolites from the ground mycelia using an organic solvent such as ethyl acetate or a mixture of methanol, dichloromethane, and ethyl acetate.

    • Evaporate the solvent to dryness and resuspend the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis.

  • HPLC Analysis:

    • System: A standard HPLC system equipped with a photodiode array (PDA) detector is used.

    • Column: A C18 reverse-phase column is typically used for the separation of polyketides.

    • Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol is used. For example, a gradient from 20% to 100% acetonitrile over 30 minutes.

    • Detection: this compound can be detected by its UV absorbance, typically monitored at around 254 nm. The identity of the peak can be confirmed by comparing its retention time and UV-Vis spectrum to an authentic standard and by high-resolution mass spectrometry (HRMS).

Conclusion

The identification of the this compound biosynthetic gene cluster in Aspergillus nidulans is a prime example of how modern molecular genetics and analytical chemistry can be combined to elucidate the genetic basis of natural product biosynthesis. The discovery that the deletion of the sumO gene derepresses this cryptic pathway was a critical breakthrough. While the core enzymatic machinery is now known, further research, including detailed enzymatic characterization and the heterologous expression of the BGC, will be essential to fully understand and exploit the biosynthetic potential of this fungal pathway for the development of novel compounds.

References

The Mechanism of Action of Asperthecin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Bioactivities of Asperthecin, a Fungal Pigment with Therapeutic Potential

Introduction

This compound is a polyketide-derived anthraquinone pigment naturally produced by the fungus Aspergillus nidulans.[1] While its endogenous role is primarily associated with protecting sexual spores from UV radiation, recent scientific investigations have unveiled its potential as a bioactive compound with significant therapeutic implications. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, focusing on its anticancer and neuroprotective properties. The information presented herein is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this fungal metabolite.

Core Biological Activities of this compound

This compound has demonstrated notable bioactivity in two primary areas of therapeutic interest: oncology and neurodegenerative diseases.

Anticancer Activity: Induction of Apoptosis in Larynx Carcinoma Cells

A study investigating the cytotoxic effects of a pigment extract from Aspergillus nidulans, containing this compound, revealed significant anticancer activity against the human larynx carcinoma cell line (HEp-2).[2] The pigment extract induced cell death, with the cytotoxic effect being potentiated by combination with gamma-radiation.

Mechanism of Action: p53-Mediated Apoptosis

The primary mechanism underlying the anticancer activity of the Aspergillus nidulans pigment extract is the induction of apoptosis through a p53-dependent pathway.[2] Treatment of HEp-2 cells with the pigment extract led to a significant upregulation of the tumor suppressor gene p53 and Caspase 3, a key executioner caspase in the apoptotic cascade.[2] Concurrently, the expression of the anti-apoptotic gene Bcl-2 was downregulated.[2] This shift in the balance of pro- and anti-apoptotic proteins disrupts mitochondrial membrane integrity, leading to the activation of the caspase cascade and subsequent programmed cell death.

Quantitative Data: Cytotoxicity and Gene Expression

ParameterCell LineTreatmentResultReference
IC50 HEp-2 (Human Larynx Carcinoma)A. nidulans pigment extract~208 µg/mL[2]
IC50 HEp-2 (Human Larynx Carcinoma)A. nidulans pigment extract + 10 Gy γ-radiation~115 µg/mL[2]
p53 Gene Expression HEp-2A. nidulans pigment extract (208 µg/mL)2.3-fold increase[2]
Caspase 3 Gene Expression HEp-2A. nidulans pigment extract (208 µg/mL)1.84-fold increase[2]
Bcl-2 Gene Expression HEp-2A. nidulans pigment extract (208 µg/mL)0.63-fold decrease[2]

Signaling Pathway: this compound-Induced Apoptosis

Asperthecin_Apoptosis_Pathway This compound This compound p53 p53 Activation This compound->p53 Bcl2 Bcl-2 Inhibition This compound->Bcl2 Mitochondrion Mitochondrion p53->Mitochondrion Bcl2->Mitochondrion Caspase3 Caspase 3 Activation Mitochondrion->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced p53-mediated apoptosis pathway.

Neuroprotective Activity: Inhibition of Tau Protein Aggregation

This compound has been identified as a potent inhibitor of the aggregation of the microtubule-associated protein tau.[3][4][5] The abnormal aggregation of tau is a hallmark of several neurodegenerative disorders, including Alzheimer's disease, collectively known as tauopathies.[3][4][5]

Mechanism of Action: Direct Inhibition of Tau Fibrillization

In vitro studies have demonstrated that this compound directly interferes with the polymerization of tau into filamentous aggregates.[3][4] This inhibitory effect was observed in assays using arachidonic acid to induce tau aggregation.[3][4] this compound was found to be a more potent inhibitor of tau aggregation than emodin, a previously identified inhibitor.[3][4][5] While it effectively prevents the formation of tau fibrils, this compound only partially reduces the ability of tau to stabilize microtubules, suggesting a degree of selectivity in its action.[3][4]

Quantitative Data: Tau Aggregation Inhibition

ParameterAssay ConditionsResultReference
IC50 Arachidonic acid-induced tau aggregation39 ± 2 µM[6]

Logical Relationship: this compound's Role in Preventing Tauopathy Progression

Asperthecin_Tau_Inhibition Tau Soluble Tau Protein Aggregation Tau Aggregation (Fibrillization) Tau->Aggregation Aggregates Neurotoxic Tau Aggregates Aggregation->Aggregates Neurodegeneration Neurodegeneration (Tauopathy) Aggregates->Neurodegeneration This compound This compound This compound->Aggregation

Caption: this compound inhibits the aggregation of soluble tau protein.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted for determining the IC50 of a compound on an adherent cancer cell line, such as HEp-2.

Materials:

  • 96-well flat-bottom microplates

  • HEp-2 cells in appropriate culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed HEp-2 cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

In Vitro Tau Aggregation Inhibition Assay

This protocol describes an in vitro assay to assess the ability of this compound to inhibit arachidonic acid-induced tau aggregation, monitored by Thioflavin T (ThT) fluorescence.

Materials:

  • Recombinant human tau protein

  • Arachidonic acid solution

  • Thioflavin T (ThT) solution

  • This compound stock solution (in DMSO)

  • Aggregation buffer (e.g., HEPES buffer with NaCl and DTT)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader (excitation ~440 nm, emission ~485 nm)

Procedure:

  • In a 96-well black plate, add the aggregation buffer.

  • Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

  • Add recombinant tau protein to each well to a final concentration typically in the low micromolar range.

  • Add ThT to each well.

  • Initiate the aggregation by adding arachidonic acid to each well.

  • Seal the plate and incubate it in a fluorescence plate reader at 37°C with intermittent shaking.

  • Monitor the increase in fluorescence intensity over time.

  • Plot the fluorescence intensity versus time to generate aggregation curves. The percentage of inhibition is calculated by comparing the fluorescence at the plateau phase of the this compound-treated samples to the no-inhibitor control. The IC50 is determined from a dose-response curve.

Conclusion and Future Directions

This compound, a pigment from Aspergillus nidulans, exhibits promising bioactivities that warrant further investigation for drug development. Its ability to inhibit tau aggregation at a low micromolar concentration presents a compelling case for its exploration as a lead compound for neurodegenerative diseases. Furthermore, its cytotoxic effects on cancer cells through the induction of apoptosis suggest a potential role in oncology.

Future research should focus on several key areas:

  • In vivo efficacy: Validating the observed in vitro activities in animal models of tauopathy and cancer is a critical next step.

  • Pharmacokinetics and safety: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties and the toxicological profile of this compound is necessary.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing this compound analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of tau inhibition: Elucidating the precise binding site and molecular interactions between this compound and the tau protein will aid in the rational design of more effective inhibitors.

References

Asperthecin: A Fungal Secondary Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Asperthecin, a polyhydroxylated anthraquinone, is a secondary metabolite produced by fungi of the genus Aspergillus. Initially identified for its role as a pigment in the sexual spores of Aspergillus nidulans, providing protection against UV radiation, recent research has unveiled its potential as a bioactive compound with therapeutic applications. This technical guide provides a comprehensive overview of this compound, covering its producing organisms, chemical properties, biosynthesis, and known biological activities. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are provided, alongside a summary of available quantitative data. Furthermore, this guide presents visual representations of the this compound biosynthetic pathway and relevant experimental workflows to facilitate a deeper understanding for researchers in mycology, natural product chemistry, and drug discovery.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds that have been pivotal in the development of pharmaceuticals. This compound, a member of the anthraquinone class of polyketides, has emerged as a compound of interest due to its unique biological functions within its producing organism and its potential pharmacological activities. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for scientists engaged in the exploration and development of novel therapeutic agents.

Producing Organisms and Chemical Properties

This compound has been identified as a secondary metabolite in the following fungal species:

  • Aspergillus nidulans : A model organism for fungal genetics and biology, where this compound is primarily found as a red pigment in its sexual spores (ascospores)[1][2].

  • Aspergillus quadrilineatus [3].

Chemical Structure:

This compound is a polyhydroxylated anthraquinone with the chemical formula C₁₅H₁₀O₈ and a molecular weight of 318.23 g/mol [4]. Its structure is characterized by a tricyclic aromatic core with multiple hydroxyl groups, which contribute to its chemical reactivity and biological activity.

Biosynthesis of this compound in Aspergillus nidulans

The biosynthetic gene cluster for this compound has been identified and characterized in Aspergillus nidulans. The production of this compound is significantly increased by the deletion of the sumO gene, which encodes a small ubiquitin-like modifier (SUMO) protein, suggesting that sumoylation plays a repressive role in the regulation of this secondary metabolite pathway[5][6].

The core biosynthetic pathway involves three key enzymes encoded by a gene cluster:

  • Nonreducing Polyketide Synthase (NR-PKS) (aptA): Catalyzes the initial steps of polyketide chain assembly.

  • Hydrolase (aptB): Involved in the processing of the polyketide intermediate.

  • Monooxygenase (aptC): Performs a final modification step to yield the mature this compound molecule.

A proposed biosynthetic pathway is illustrated below:

Asperthecin_Biosynthesis acetyl_coa Acetyl-CoA + 7x Malonyl-CoA pks NR-PKS (aptA) acetyl_coa->pks polyketide Polyketide Intermediate pks->polyketide hydrolase Hydrolase (aptB) polyketide->hydrolase intermediate Endocrocin-9-anthrone hydrolase->intermediate monooxygenase Monooxygenase (aptC) intermediate->monooxygenase This compound This compound monooxygenase->this compound

Proposed biosynthetic pathway of this compound in A. nidulans.

Biological Activity of this compound

Role in Fungal Physiology

In Aspergillus nidulans, this compound is a key component of the pigment of ascospores. This pigmentation provides the spores with protection from damaging ultraviolet (UV) radiation, which is crucial for their survival and dispersal[1][2][7].

Inhibition of Tau Aggregation

Recent studies have highlighted the potential of this compound as a therapeutic agent for neurodegenerative diseases. This compound has been shown to be a potent inhibitor of the aggregation of the microtubule-associated protein tau, a pathological hallmark of Alzheimer's disease and other tauopathies[5][8].

Table 1: In Vitro Inhibition of Tau Aggregation by this compound and Related Compounds

CompoundIC₅₀ (µM)
This compound 39 ± 2 [6]
2,ω-dihydroxyemodin205 ± 28[6]
Asperbenzaldehyde177 ± 103[6]
Emodin (reference)1 - 5 (heparin-induced aggregation)[5][8]
Potential Antimicrobial and Cytotoxic Activities

While specific quantitative data for the antimicrobial and cytotoxic activities of purified this compound are not yet available in the public domain, many fungal anthraquinones exhibit such properties. A study on a pigment extract from A. nidulans, identified as Rhodopin, showed cytotoxic activity against the human larynx carcinoma cell line (HEp-2) with an IC₅₀ of 208 µg/mL[9]. Although this activity cannot be directly attributed to this compound, it suggests that pigments from this fungus warrant further investigation for their anticancer potential. The study also implicated the induction of apoptosis through the modulation of p53, Caspase 3, and Bcl-2 expression[9].

Due to the lack of specific data for this compound, the following table presents a selection of reported MIC and IC₅₀ values for other fungal anthraquinones to provide a comparative context for researchers.

Table 2: Bioactivity of Selected Fungal Anthraquinones (for comparative purposes)

CompoundActivityTest Organism/Cell LineMIC/IC₅₀Reference
AveratinAntibacterialGram-positive bacteria0.78–6.25 µg/mL[5]
Penicillanthranin AAntibacterialStaphylococcus aureus16 µg/mL[5]
EmodinAntifungalCandida albicans50 µg/mL[8]
DamnacanthalAntibacterialMRSA, Vibrio spp.31.3-125.0 µg/mL[8]
Chlorinated anthraquinoneCytotoxicityMCF-7 (breast cancer)6.64 µM[8]
Altersolanol ACytotoxicityK562 (leukemia)Dose-dependent[6]

Experimental Protocols

Isolation and Purification of this compound

This protocol is adapted from Szewczyk et al. (2008)[10].

  • Fungal Culture: Inoculate a high-producing strain of Aspergillus nidulans (e.g., a sumO deletion mutant) on a suitable solid agar medium (e.g., Yeast Extract Agar Glucose - YAG). Incubate at 37°C for 5-7 days.

  • Extraction: Harvest the fungal mycelium and agar, and extract with an organic solvent such as ethyl acetate or methanol with sonication.

  • Solvent Partitioning: Evaporate the solvent in vacuo to yield a crude extract. Resuspend the extract in water and partition against ethyl acetate. Collect and evaporate the ethyl acetate layer.

  • Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol to fractionate the compounds.

  • High-Performance Liquid Chromatography (HPLC): Further purify the this compound-containing fractions using reverse-phase HPLC with a C18 column and a suitable gradient of acetonitrile and water containing a small percentage of trifluoroacetic acid. Monitor the elution profile using a UV detector at 254 nm.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isolation_Workflow start Fungal Culture (A. nidulans) extraction Solvent Extraction start->extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom hplc Reverse-Phase HPLC column_chrom->hplc analysis MS and NMR Analysis hplc->analysis end Pure this compound analysis->end

General workflow for the isolation and purification of this compound.
In Vitro Tau Aggregation Inhibition Assay

This protocol is a general guide based on the methodology described by Paranjape et al. (2014)[5].

  • Reagents: Purified human tau protein, aggregation inducer (e.g., arachidonic acid or heparin), thioflavin T (ThT) dye, assay buffer.

  • Assay Setup: In a 96-well plate, prepare reaction mixtures containing tau protein in the assay buffer with varying concentrations of this compound (or other test compounds). Include positive (known inhibitor like emodin) and negative (vehicle control) controls.

  • Initiation of Aggregation: Add the aggregation inducer to each well to initiate tau polymerization.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a specified period to allow for fibril formation.

  • Detection: Add ThT solution to each well. ThT fluoresces upon binding to amyloid fibrils.

  • Measurement: Measure the fluorescence intensity using a plate reader (excitation ~440 nm, emission ~485 nm).

  • Data Analysis: Plot the fluorescence intensity against the concentration of this compound. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tau aggregation by 50%.

  • Confirmation by Electron Microscopy: Visualize the morphology of tau aggregates in the presence and absence of this compound using transmission electron microscopy (TEM) to confirm the inhibitory effect.

Minimum Inhibitory Concentration (MIC) Assay

This is a generalized protocol for determining the antibacterial or antifungal activity of this compound.

  • Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi), microbial inoculum, this compound stock solution, positive control antibiotic/antifungal, negative control (vehicle).

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) according to CLSI or EUCAST guidelines.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the microtiter plate wells containing the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-72 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity (MTT) Assay

This is a general protocol to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell line in a suitable medium in a 96-well plate and allow the cells to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Putative Signaling Pathway Modulation

While specific signaling pathways modulated by this compound in mammalian cells have not yet been elucidated, the cytotoxic activity of a related pigment from A. nidulans was shown to involve apoptosis[9]. A general representation of a potential apoptosis pathway that could be investigated for this compound is shown below. This is a hypothetical pathway for research purposes and has not been experimentally validated for this compound.

Apoptosis_Pathway This compound This compound cell Cancer Cell This compound->cell p53 p53 Activation cell->p53 Induces bcl2 Bcl-2 Downregulation cell->bcl2 Induces caspase3 Caspase-3 Activation p53->caspase3 Activates bcl2->caspase3 Inhibits inhibition apoptosis Apoptosis caspase3->apoptosis

Hypothetical apoptosis pathway for investigation of this compound's cytotoxic mechanism.

Conclusion and Future Directions

This compound is a fungal secondary metabolite with a well-defined role in the producing organism and promising therapeutic potential. Its ability to inhibit tau aggregation at micromolar concentrations makes it a valuable lead compound for the development of drugs targeting neurodegenerative diseases. While its antimicrobial and cytotoxic activities remain to be fully characterized, the bioactivity of related fungal anthraquinones suggests that this compound may also possess these properties.

Future research should focus on:

  • Comprehensive screening of this compound against a panel of bacterial and fungal pathogens to determine its antimicrobial spectrum and MIC values.

  • Evaluation of the cytotoxic effects of purified this compound against a range of cancer cell lines to determine its IC₅₀ values and anticancer potential.

  • Investigation of its mechanism of action, including its potential as a topoisomerase inhibitor and its effects on key cellular signaling pathways.

  • Structure-activity relationship (SAR) studies to identify the key functional groups responsible for its biological activities and to guide the synthesis of more potent and selective analogs.

This technical guide provides a solid foundation for researchers to further explore the fascinating biology and therapeutic applications of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinones are a large class of aromatic compounds based on the anthracene scaffold, many of which are naturally occurring pigments found in fungi, lichens, and plants. This technical guide provides an in-depth review of Asperthecin, a polyketide-derived anthraquinone produced by the fungus Aspergillus nidulans, and its structurally related analogs. While research on this compound is emerging, a significant body of work on related anthraquinones such as emodin, chrysophanol, rhein, and physcion provides a valuable framework for understanding its potential as a therapeutic agent. This document summarizes the current knowledge on the biosynthesis, physicochemical properties, biological activities, and underlying molecular mechanisms of these compounds, with a focus on their anticancer properties.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound and its analogs is fundamental for their development as drug candidates. These properties influence their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Structure
This compound C₁₅H₁₀O₈318.23this compound structure
Emodin C₁₅H₁₀O₅270.24Emodin structure
Chrysophanol C₁₅H₁₀O₄254.24Chrysophanol structure
Rhein C₁₅H₈O₆284.22Rhein structure
Physcion C₁₆H₁₂O₅284.26Physcion structure

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus nidulans is a well-characterized process involving a dedicated gene cluster. Understanding this pathway is crucial for potential biotechnological production and modification of the molecule.

The this compound biosynthetic gene cluster is composed of three key genes: aptA, aptB, and aptC.[1]

  • aptA : Encodes a non-reducing polyketide synthase (NR-PKS) that catalyzes the initial condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone.

  • aptB : Encodes a hydrolase responsible for the release of the polyketide chain from the PKS.

  • aptC : Encodes a monooxygenase that carries out a critical oxidation step in the formation of the final this compound structure.

Deletion of any of these genes results in the loss of this compound production, confirming their essential roles in the biosynthetic pathway.[1]

Asperthecin_Biosynthesis acetyl_coa Acetyl-CoA aptA aptA (NR-PKS) acetyl_coa->aptA malonyl_coa Malonyl-CoA malonyl_coa->aptA polyketide Polyketide Intermediate aptB aptB (Hydrolase) polyketide->aptB Hydrolysis This compound This compound aptA->polyketide Condensation aptC aptC (Monooxygenase) aptB->aptC Intermediate aptC->this compound Oxidation

This compound Biosynthetic Pathway

Experimental Protocols

Isolation and Purification of this compound

A detailed protocol for the isolation and purification of this compound from Aspergillus nidulans cultures has been established, enabling the acquisition of pure compound for structural elucidation and bioactivity screening.

1. Fungal Culture and Extraction:

  • Aspergillus nidulans is cultured on a suitable medium, such as Yeast Extract Agar with Glucose (YAG), for a period sufficient for secondary metabolite production.

  • The fungal biomass and agar are extracted with an organic solvent, typically ethyl acetate, to obtain a crude extract.

2. Chromatographic Purification:

  • The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., chloroform-methanol mixtures).

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Fractions enriched with this compound are further purified by preparative reverse-phase HPLC to yield the pure compound.[2]

3. Structural Characterization:

  • The structure of the purified this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS).[2]

Asperthecin_Purification culture Aspergillus nidulans Culture extraction Solvent Extraction (Ethyl Acetate) culture->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fractions Enriched Fractions column_chrom->fractions prep_hplc Preparative RP-HPLC fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis Structural Analysis (NMR, MS) pure_this compound->analysis

This compound Purification Workflow
Elucidation of the Biosynthetic Pathway via Gene Deletion

The roles of the aptA, aptB, and aptC genes in this compound biosynthesis were determined through a targeted gene deletion strategy in Aspergillus nidulans.[3]

1. Construction of Deletion Cassettes:

  • Deletion cassettes are constructed using fusion PCR. These cassettes typically consist of a selectable marker gene (e.g., pyrG) flanked by sequences homologous to the regions upstream and downstream of the target gene.

2. Fungal Transformation:

  • Protoplasts of Aspergillus nidulans are generated and transformed with the linear deletion cassettes.

3. Selection and Verification of Transformants:

  • Transformants are selected based on the selectable marker.

  • Successful gene deletion is confirmed by diagnostic PCR using primers that flank the targeted gene locus.

4. Metabolite Analysis:

  • The gene deletion mutants are cultured, and their secondary metabolite profiles are analyzed by HPLC-MS to confirm the absence of this compound production.[3]

Biological Activity and Anticancer Potential

While quantitative data on the anticancer activity of pure this compound is limited, a study on a pigment extract from Aspergillus nidulans, which contains this compound, has demonstrated cytotoxic effects against human larynx carcinoma (HEp-2) cells with an IC50 value of 208 µg/mL.[4] The vast body of research on structurally related anthraquinones provides strong evidence for the potential anticancer properties of this compound.

Comparative Cytotoxicity of Related Anthraquinones

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for Emodin, Chrysophanol, Rhein, and Physcion against various human cancer cell lines. This data highlights the potent and broad-spectrum anticancer activity of this class of compounds.

Table 1: IC50 Values of Emodin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Cancer25.3[5]
HeLaCervical Cancer21.4[5]
HepG2Liver Cancer15.8[5]
MCF-7Breast Cancer18.2[5]
K562Leukemia10.7[5]

Table 2: IC50 Values of Chrysophanol against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Cancer35.2[6]
L929Fibrosarcoma42.1[6]
HepG2Liver Cancer28.5[7]
SNU-C5Colon Cancer~80-120[8]

Table 3: IC50 Values of Rhein against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Cancer80[9]
MCF-7Breast Cancer5.92-7.63[10]
HepG2Liver Cancer0.33-0.85[10]
HCT116Colon Cancer0.31-0.83[10]
Bel-7402Liver Cancer2.36-6.49[10]

Table 4: IC50 Values of Physcion against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Cancer4.12[11]
HepG2Liver Cancer2.84[11]
MDA-MB-231Breast Cancer2.97[11]

Signaling Pathways in Anticancer Activity

The anticancer effects of anthraquinones are mediated through the modulation of various signaling pathways, primarily leading to the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

The pigment extract from A. nidulans containing this compound has been shown to induce apoptosis in HEp-2 cells by upregulating the expression of the tumor suppressor protein p53 and the executioner caspase, Caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[4] This suggests that this compound may trigger the intrinsic apoptotic pathway.

Many related anthraquinones, including emodin and rhein, have been shown to induce apoptosis through similar mechanisms, involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.[9][12]

Apoptosis_Pathway This compound This compound p53 p53 (Upregulation) This compound->p53 Bcl2 Bcl-2 (Downregulation) This compound->Bcl2 Mitochondrion Mitochondrion p53->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Apoptotic Pathway of this compound
Cell Cycle Arrest

Anthraquinones are also known to induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation. For instance, physcion has been reported to arrest the cell cycle at the G0/G1 and G2/M phases in different cancer cells by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[13] Emodin has also been shown to cause cell cycle arrest in various cancer cell lines.[4] While the specific effects of this compound on the cell cycle have not yet been fully elucidated, its structural similarity to other anthraquinones suggests that it may also possess cell cycle inhibitory properties.

Cell_Cycle_Arrest Anthraquinones Related Anthraquinones (e.g., Physcion, Emodin) Cyclin_CDK Cyclin/CDK Complexes Anthraquinones->Cyclin_CDK G1_S G1/S Transition Proliferation Cell Proliferation G2_M G2/M Transition Cyclin_CDK->G1_S Cyclin_CDK->G2_M

General Mechanism of Cell Cycle Arrest by Anthraquinones

Pharmacokinetics of Anthraquinones

The pharmacokinetic properties of anthraquinones are crucial for their clinical development. Studies on various anthraquinones have shown that they are generally absorbed in the intestines.[12] The absorption of free anthraquinones is typically faster than their glycoside forms due to higher lipophilicity.[12] They are widely distributed in the body, particularly in blood-rich organs.[12] The metabolic pathways for anthraquinones include hydrolysis, glucuronidation, and sulfation.[12] While specific pharmacokinetic data for this compound is not yet available, the information gathered from its analogs provides a basis for predicting its ADME profile.

Conclusion and Future Directions

This compound, a fascinating anthraquinone from Aspergillus nidulans, holds promise as a potential anticancer agent. While direct evidence of its efficacy as a pure compound is still emerging, the extensive research on its structural analogs provides a strong rationale for its further investigation. The well-defined biosynthetic pathway of this compound opens avenues for its biotechnological production and structural modification to enhance its therapeutic properties.

Future research should focus on:

  • The synthesis or large-scale purification of this compound to enable comprehensive in vitro and in vivo studies.

  • Determination of the IC50 values of pure this compound against a broad panel of cancer cell lines.

  • Detailed elucidation of the specific signaling pathways modulated by this compound.

  • In-depth investigation of the pharmacokinetic and toxicological profiles of this compound.

By addressing these key areas, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of novel and effective anticancer drugs.

References

Asperthecin: A Technical Guide to Its Natural Production Beyond Aspergillus nidulans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperthecin is a polyketide-derived pigment with a complex anthraquinone structure. Initially identified as a red pigment in the ascospores of Aspergillus nidulans, it plays a role in protecting the fungus from UV damage. While much of the recent research has focused on its biosynthesis and regulation in the model organism A. nidulans, this guide delves into the other known natural producer of this compound, providing a comparative overview of its production, isolation, and characterization. This document aims to be a comprehensive resource for researchers interested in the natural sources of this compound for further study and potential drug development applications.

Natural Producers of this compound

Currently, only two species of the genus Aspergillus are documented natural producers of this compound.

Aspergillus quadrilineatus

The first reported isolation of this compound was not from A. nidulans, but from Aspergillus quadrilineatus. The initial discovery and structural elucidation were detailed in publications by Howard and Raistrick in 1955, and further refined by Birkinshaw and Gourlay in 1961. A. quadrilineatus belongs to the same section of Aspergillus (Nidulantes) as A. nidulans.[1]

Aspergillus nidulans

Aspergillus nidulans, a widely studied model organism in genetics and molecular biology, is the more extensively characterized producer of this compound. The compound is primarily known as the pigment of its sexual spores (ascospores).[2][3][4] The biosynthetic gene cluster responsible for this compound production has been identified and characterized in this species.[5][6]

Quantitative Production of this compound

The yield of this compound can vary significantly depending on the fungal species and the cultivation conditions. Genetic modifications can also dramatically impact production levels.

Fungal SpeciesStrainConditionThis compound YieldReference
Aspergillus nidulansWild-TypeSolid YAG medium, 5 days at 37°CMicrogram quantities per 15-cm plateSzewczyk et al., 2008
Aspergillus nidulanssumO deletion mutantSolid YAG medium, 5 days at 37°CDramatically increased compared to wild-typeSzewczyk et al., 2008

Experimental Protocols

This section provides detailed methodologies for the cultivation of this compound-producing fungi and the subsequent extraction, purification, and characterization of the compound. The protocols are primarily based on modern techniques developed for Aspergillus nidulans, which can be adapted for Aspergillus quadrilineatus.

Fungal Cultivation for this compound Production

Objective: To cultivate Aspergillus species for the production of this compound.

Materials:

  • Aspergillus nidulans or Aspergillus quadrilineatus strains

  • Yeast Extract Agar Glucose (YAG) medium or other suitable solid or liquid media

  • Sterile petri dishes or flasks

  • Incubator

Procedure:

  • Prepare YAG solid medium (5 g/L yeast extract, 15 g/L agar, 20 g/L D-glucose, supplemented with a trace element solution).

  • Inoculate the surface of the YAG plates with a spore suspension of the desired Aspergillus strain.

  • Incubate the plates at 37°C for 5-7 days in the dark to promote growth and secondary metabolite production.

Extraction of this compound

Objective: To extract crude this compound from fungal cultures.

Materials:

  • Fungal biomass from agar plates or liquid culture

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Sonicator

  • Rotary evaporator

Procedure:

  • Harvest the fungal biomass and the agar from the petri dishes.

  • Chop the agar and biomass into small pieces.

  • Perform a two-step solvent extraction:

    • First, add methanol to the fungal material and sonicate for 1 hour.

    • Next, add a 1:1 mixture of dichloromethane and methanol and sonicate for another hour.

  • Filter the combined extracts and evaporate the solvent in vacuo to obtain a crude residue.

  • Suspend the residue in water and perform a liquid-liquid extraction with ethyl acetate (twice).

  • Combine the ethyl acetate layers and evaporate to dryness to yield the crude this compound extract.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To purify this compound from the crude extract.

Materials:

  • Crude this compound extract

  • HPLC system with a photodiode array (PDA) detector

  • Reverse-phase C18 column

  • Acetonitrile (ACN)

  • Water

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the crude extract in a suitable solvent (e.g., methanol).

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample into the HPLC system.

  • Perform a gradient elution using a mobile phase of water and acetonitrile, both containing a small percentage of formic acid or TFA (e.g., 0.05%). A typical gradient might be a linear increase in acetonitrile concentration over 30-40 minutes.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the fraction corresponding to the this compound peak.

  • Evaporate the solvent from the collected fraction to obtain purified this compound.

Characterization of this compound

Objective: To confirm the identity and structure of the purified this compound.

Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation pattern of this compound. The compound can be detected in negative ion mode.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of this compound. Both 1H and 13C NMR are essential for complete structural assignment.

Signaling Pathways and Regulation

The regulation of this compound biosynthesis has been primarily studied in Aspergillus nidulans.

Regulation by the SUMO-protein Ligase Gene sumO

A key regulatory element in this compound production in A. nidulans is the gene sumO, which encodes a small ubiquitin-like modifier (SUMO) protein ligase. Deletion of the sumO gene leads to a dramatic increase in the production of this compound, suggesting that SumO acts as a repressor of the this compound biosynthetic gene cluster under normal laboratory conditions.[6] This finding is significant for researchers looking to overproduce this compound for further studies.

G cluster_regulation Regulation of this compound Biosynthesis in A. nidulans sumO sumO gene SumO_protein SumO Protein sumO->SumO_protein Encodes apt_cluster This compound Biosynthetic Gene Cluster (aptA, aptB, aptC) SumO_protein->apt_cluster Represses This compound This compound apt_cluster->this compound Produces G cluster_workflow Experimental Workflow for this compound start Select Fungal Strain (A. nidulans or A. quadrilineatus) cultivation Fungal Cultivation (Solid or Liquid Medium) start->cultivation extraction Solvent Extraction (MeOH, CH₂Cl₂, EtOAc) cultivation->extraction purification HPLC Purification (Reverse-Phase C18) extraction->purification characterization Structural Characterization (LC-MS, NMR) purification->characterization end Pure this compound characterization->end

References

Asperthecin: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperthecin is a polyketide-derived hydroxyanthraquinone pigment produced by various fungi, most notably Aspergillus nidulans and Aspergillus quadrilineatus.[1][2] First documented in 1955, it has garnered research interest due to its role as a protective pigment in fungal spores and its potential for biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and visualizations of its biosynthetic pathway and functional role.

Chemical and Physical Properties

General and Calculated Properties
PropertyValueSource
Molecular Formula C₁₅H₁₀O₈PubChem
Molecular Weight 318.23 g/mol PubChem
Appearance Purple powder[3]
logP 1.08ALOGPS[4]
logS -2.6ALOGPS[4]
pKa (Strongest Acidic) 7.34ChemAxon[4]
pKa (Strongest Basic) -3.1ChemAxon[4]
Polar Surface Area 155.52 ŲChemAxon[4]
Hydrogen Bond Donor Count 6ChemAxon[4]
Hydrogen Bond Acceptor Count 8ChemAxon[4]
Rotatable Bond Count 1ChemAxon[4]
Spectroscopic Data
Spectroscopic DataValueSource
UV-Vis Absorption UV and ESI-MS spectra are referenced in Figure S1 of Szewczyk et al., 2008.[3]
Infrared (IR) Spectrum (ZnSe) 3306, 1605, 1447, 1266, 1192, 1140 cm⁻¹[3]
¹H and ¹³C NMR Detailed NMR data are referenced in Table S1 of the supplementary material of Szewczyk et al., 2008. This data is not publicly accessible. Experimental determination is recommended.[5]

Experimental Protocols

Isolation and Purification of this compound from Aspergillus nidulans

This protocol is adapted from the methods described by Szewczyk et al. (2008).[3]

1. Fungal Cultivation:

  • Inoculate a suitable solid medium (e.g., Yeast Extract Agar Glucose - YAG) with spores of an this compound-producing strain of Aspergillus nidulans (e.g., a strain with a deletion of the sumO gene to enhance production).[3]

  • Incubate the plates at 37°C for an appropriate duration to allow for fungal growth and pigment production.[6]

2. Extraction:

  • After incubation, scrape the fungal mycelium from the agar surface.

  • Extract the mycelium and the agar with a suitable organic solvent such as ethyl acetate.

  • Concentrate the organic extract under reduced pressure to obtain a crude extract.

3. Purification using High-Performance Liquid Chromatography (HPLC):

  • Dissolve the crude extract in a suitable solvent (e.g., methanol).

  • Purify the extract using reversed-phase HPLC. A C18 column is recommended.[3]

  • A gradient elution system with acetonitrile and water (both containing a small percentage of a modifier like trifluoroacetic acid or formic acid) is effective for separating anthraquinones.[3]

  • Example Gradient:

    • Column: Phenomenex Luna C18 (5 µm, 250 x 21.2 mm)

    • Mobile Phase A: 5% Acetonitrile in Water + 0.05% Trifluoroacetic Acid

    • Mobile Phase B: Acetonitrile + 0.05% Trifluoroacetic Acid

    • Gradient: 20% to 50% B over 20 minutes, then a steeper gradient to 100% B.

    • Flow Rate: 10.0 mL/min

    • Detection: UV detector at 254 nm.

  • Collect the fractions corresponding to the this compound peak (elutes at approximately 18.0 min under these conditions).[3]

  • Evaporate the solvent from the collected fractions to obtain purified this compound.

Determination of Melting Point

As a specific melting point for this compound has not been reported, the following standard protocol can be used for its determination.

1. Sample Preparation:

  • Ensure the purified this compound is completely dry.

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

2. Measurement:

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample has melted. This range represents the melting point.

Determination of Solubility

The following protocol outlines a method to determine the quantitative solubility of this compound in various solvents.

1. Sample Preparation:

  • Add a known excess amount of purified this compound to a known volume of the solvent to be tested in a sealed vial.

2. Equilibration:

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

3. Separation and Quantification:

  • Centrifuge or filter the solution to remove any undissolved solid.

  • Take a known volume of the clear supernatant and dilute it appropriately.

  • Quantify the concentration of this compound in the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a calibration curve.

4. Calculation:

  • Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or µg/mL).

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Aspergillus nidulans is governed by a three-gene cluster containing aptA, aptB, and aptC.

Asperthecin_Biosynthesis This compound Biosynthetic Pathway PKS Polyketide Synthase (aptA) Precursor Polyketide Precursor PKS->Precursor Synthesis Thioesterase Thioesterase (aptB) Intermediate Modified Polyketide Thioesterase->Intermediate Release Monooxygenase Monooxygenase (aptC) This compound This compound Monooxygenase->this compound Catalysis Precursor->Intermediate Modification Intermediate->this compound Oxidation

Caption: Biosynthesis of this compound from a polyketide precursor.

Role of this compound in UV Protection

This compound functions as a pigment in the ascospores of Aspergillus nidulans, providing protection against UV radiation.

UV_Protection UV Protection Mechanism of this compound cluster_spore Ascospore This compound This compound Pigment DNA Spore DNA This compound->DNA Protects Damage DNA Damage DNA->Damage UV_Light UV Radiation UV_Light->this compound Absorbs UV_Light->DNA Induces

Caption: this compound absorbs UV radiation, protecting spore DNA.

References

The Role of Asperthecin in the UV Protection of Aspergillus nidulans Ascospores: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of asperthecin, a red anthraquinone pigment, in protecting the sexual spores (ascospores) of the model fungus Aspergillus nidulans from ultraviolet (UV) radiation. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the biosynthetic and regulatory pathways associated with this compound production.

Introduction: The Significance of Spore Pigmentation

Fungal spores are equipped with various protective mechanisms to withstand harsh environmental conditions, ensuring their survival and dissemination.[1] Pigmentation is a crucial strategy, particularly for protection against damaging UV radiation.[2] In Aspergillus nidulans, asexual spores (conidia) are green, while sexual spores (ascospores) are a distinct red color.[1][2] This red pigment has been identified as this compound, and its presence is critical for the viability of ascospores upon exposure to UV light.[2][3] Mutants that lack this compound produce colorless (hyaline) ascospores that are approximately 100-fold more sensitive to UVC light, highlighting the photoprotective role of this secondary metabolite.[4]

Quantitative Analysis of this compound-Mediated UV Protection

The protective effect of this compound against UV-C (254 nm) radiation has been quantified by comparing the survival rates of wild-type (WT) red ascospores with those of mutants deficient in the this compound biosynthetic pathway. Deletion of the aptA (polyketide synthase) or aptB (thioesterase) genes results in small, misshapen, and colorless (hyaline) ascospores.[2] In contrast, deletion of the aptC (monooxygenase) gene yields morphologically normal but purple ascospores, due to the accumulation of a biosynthetic intermediate.[2]

The data clearly demonstrates that ascospores lacking this compound (∆aptA and ∆aptB mutants) exhibit a dramatic decrease in survival following exposure to UV-C radiation compared to wild-type ascospores. Interestingly, the ∆aptC mutant, which produces a pigmented precursor to this compound, shows a slight increase in UV resistance compared to the wild type.

Table 1: Ascospore Survival Rates Following UV-C (254 nm) Irradiation

Fungal StrainAscospore PhenotypeUV-C Dose (mJ/cm²)Mean Percent Survival (%)
Wild Type (WT)Red0100
50~85
100~60
150~40
∆aptAColorless (Hyaline)0100
50<10
100<5
150<5
∆aptBColorless (Hyaline)0100
50<10
100<5
150<5
∆aptCPurple0100
50~95
100~80
150~65

Data is estimated from graphical representations presented in Palmer et al., 2021.

This compound Biosynthesis and its Regulation

This compound is a polyketide synthesized by a dedicated gene cluster. The expression of this cluster is tightly regulated by developmental cues, primarily the switch between asexual and sexual reproductive cycles, which is influenced by light.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is initiated by the iterative type I polyketide synthase, AptA. The pathway proceeds through the action of a hydrolase (AptB) and is completed by a monooxygenase (AptC), which catalyzes the final oxidation steps.

Asperthecin_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA Polyketide Polyketide Intermediate AcetylCoA->Polyketide AptA (Polyketide Synthase) Intermediate1 Purple Pigment Precursor Polyketide->Intermediate1 AptB (Hydrolase) This compound This compound (Red Pigment) Intermediate1->this compound AptC (Monooxygenase) Asperthecin_Regulation Light Light AsexualDev Asexual Development (Conidia) Light->AsexualDev Dark Darkness SexualDev Sexual Development (Cleistothecia/Ascospores) Dark->SexualDev AptCluster aptA, aptB, aptC Gene Expression AsexualDev->AptCluster Repression SexualDev->AptCluster Induction This compound This compound Synthesis AptCluster->this compound UV_Survival_Workflow Start Induce Sexual Development (7 days, 37°C, Dark) Harvest Harvest & Crush Cleistothecia in Sterile Water Start->Harvest Filter Filter through Miracloth Harvest->Filter Count1 Enumerate Ascospores (Hemacytometer) Filter->Count1 Plate Plate ~75 Ascospores on Agar Medium Count1->Plate UV Expose to UV-C (254 nm) (e.g., 0-150 mJ/cm²) Plate->UV Incubate Incubate at 37°C (24-48 hours) UV->Incubate Count2 Count Colony Forming Units (CFUs) Incubate->Count2 Analyze Calculate % Survival vs. Control Count2->Analyze

References

Methodological & Application

Application Notes and Protocols for Asperthecin Extraction from Aspergillus nidulans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperthecin, a polyketide-derived red pigment found in the sexual spores of Aspergillus nidulans, has garnered interest for its potential biological activities.[1][2] This document provides a comprehensive protocol for the extraction, purification, and analysis of this compound from Aspergillus nidulans. The methodologies detailed herein are compiled from established research and are intended to provide a robust framework for obtaining high-purity this compound for further investigation. A key strategy to enhance production involves the utilization of a sumO gene deletion mutant strain of A. nidulans, which has been shown to dramatically increase the yield of this compound.[3][4][5]

Introduction

Aspergillus nidulans, a model filamentous fungus, produces a diverse array of secondary metabolites, including this compound.[6] this compound is the characteristic red pigment of the fungus's ascospores and its biosynthesis is governed by a three-gene cluster: aptA (polyketide synthase), aptB (thioesterase), and aptC (monooxygenase).[1][2][7][8] Understanding the extraction and purification of this compound is crucial for exploring its therapeutic and industrial applications. This protocol outlines the necessary steps from fungal cultivation to final purification and analysis.

Experimental Protocols

Fungal Strain and Cultivation

For optimal this compound production, the use of an Aspergillus nidulans strain with a deletion of the sumO gene is recommended, as this has been demonstrated to significantly increase this compound yields.[3][4][5]

Materials:

  • Aspergillus nidulanssumOΔ strain

  • YAG (Yeast Extract-Glucose) agar plates or Glucose Minimal Media (GMM)[3][9]

  • Incubator

Protocol:

  • Inoculate twenty YAG plates with the A. nidulanssumOΔ mutant strain.[3]

  • Incubate the plates for 5 days at 37°C.[3] For sexual development and ascospore production, incubate in constant darkness.[7]

Extraction of Crude this compound

This protocol utilizes solvent extraction to isolate the crude secondary metabolites from the fungal biomass.

Materials:

  • Ethyl acetate (EtOAc)

  • Spatula or sterile scraper

  • Large beaker or flask

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Protocol:

  • After incubation, scrape the fungal mycelia from the surface of the YAG plates.

  • Submerge the collected biomass in ethyl acetate.

  • Agitate the mixture to ensure thorough extraction of the secondary metabolites.

  • Filter the mixture to separate the fungal biomass from the ethyl acetate extract.

  • Concentrate the ethyl acetate extract to dryness using a rotary evaporator to obtain the crude extract.[3]

Purification of this compound

A two-step purification process involving silica gel column chromatography followed by reverse-phase High-Performance Liquid Chromatography (HPLC) is employed to isolate pure this compound.

3.1. Silica Gel Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Solvents: Chloroform (CHCl₃) and Methanol (MeOH)

  • Fraction collection tubes

Protocol:

  • Prepare a silica gel column.

  • Dissolve the crude extract in a minimal amount of chloroform.

  • Apply the dissolved crude extract to the top of the silica gel column.[3]

  • Elute the column with a stepwise gradient of chloroform-methanol mixtures of increasing polarity.[3]

  • Collect the fractions as detailed in the table below.

Table 1: Silica Gel Column Chromatography Elution Profile

FractionEluent (CHCl₃:MeOH)Volume (mL)Compounds of Interest
A1:0300Non-polar compounds
B19:1300Austinol and dehydroaustinol
C9:1300This compound
D7:3300This compound and other polar compounds

Fractions C and D, containing this compound, should be combined for further purification.[3]

3.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • HPLC system with a UV detector

  • Phenomenex Luna C18 column (5-μm particle size; 250 by 21.2 mm)[3]

  • Solvent A: 5% Acetonitrile (MeCN) in Water with 0.05% trifluoroacetic acid[3]

  • Solvent B: 95% Acetonitrile (MeCN) in Water with 0.05% trifluoroacetic acid[3]

Protocol:

  • Concentrate the combined fractions C and D containing this compound.

  • Dissolve the concentrated sample in a suitable solvent for HPLC injection.

  • Purify the sample using the C18 column with the parameters outlined below.

Table 2: RP-HPLC Parameters for this compound Purification

ParameterValue
ColumnPhenomenex Luna C18 (5-μm, 250 x 21.2 mm)
Flow Rate10.0 mL/min
DetectionUV at 254 nm
Solvent A5% MeCN in H₂O + 0.05% TFA
Solvent B95% MeCN in H₂O + 0.05% TFA
Gradient20% to 50% B (0-20 min)
50% to 100% B (20-21 min)
100% B (21-26 min)
100% to 20% B (26-27 min)
Re-equilibration at 20% B (27-34 min)
Retention Time (this compound)~18.0 min

This protocol should yield purified this compound (12.0 mg from twenty YAG plates of the sumOΔ mutant).[3]

Analytical Methods

HPLC-Photodiode Array Detection-Mass Spectrometry (HPLC-PDA-MS)

For the analysis and quantification of this compound, HPLC coupled with a photodiode array detector and a mass spectrometer is a powerful technique.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with a gradient pump and autosampler.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.05% formic acid.[3]

  • Gradient: 0% to 100% acetonitrile over a specified time.[3]

  • MS Detector: Electrospray ionization (ESI) in negative mode is used for the detection of this compound.[3]

  • Quantification: Linear curves are generated using extracted ion chromatograms (EIC) at the molecular weight of the parent ion of this compound.[3]

UV-Vis Spectrophotometry

The concentration of purified this compound can be determined using UV-Vis spectrophotometry by measuring its absorbance at its maximum wavelength (λmax).[7]

Visualizations

experimental_workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Crude Extraction cluster_purification 3. Purification inoculation Inoculate A. nidulans (sumOΔ) on YAG plates incubation Incubate 5 days at 37°C inoculation->incubation harvest Harvest Fungal Biomass incubation->harvest extraction Extract with Ethyl Acetate harvest->extraction concentration Concentrate to Dryness (Rotary Evaporator) extraction->concentration silica_gel Silica Gel Column Chromatography concentration->silica_gel hplc Reverse-Phase HPLC silica_gel->hplc pure_this compound Pure this compound hplc->pure_this compound asperthecin_biosynthesis cluster_enzymes This compound Gene Cluster polyketide_precursor Polyketide Precursor aptA aptA (Polyketide Synthase) polyketide_precursor->aptA synthesis intermediate1 Enzyme-bound Intermediate aptA->intermediate1 aptB aptB (Hydrolase) aptC aptC (Monooxygenase) aptB->aptC oxidation This compound This compound aptC->this compound intermediate1->aptB hydrolysis

References

Application Notes and Protocols for Overproduction of Asperthecin using a sumO Deletion Mutant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the overproduction of Asperthecin, a secondary metabolite with potential therapeutic applications, through the genetic modification of Aspergillus nidulans. The deletion of the sumO gene, which encodes the Small Ubiquitin-like Modifier (SUMO) protein, has been shown to dramatically increase the production of this compound.[1][2][3] This document outlines the underlying principles, experimental procedures, and expected outcomes of this strategy.

Introduction

Secondary metabolites from fungi are a rich source of medically valuable compounds, including antibiotics and antitumor agents.[1][3] However, many of the gene clusters responsible for the production of these metabolites are silent under standard laboratory conditions.[1][2][3] The deletion of the sumO gene in Aspergillus nidulans has been identified as an effective method to activate the cryptic gene cluster for this compound biosynthesis, leading to its significant overproduction.[1][2][3] This approach not only provides a method for obtaining larger quantities of this compound for research and development but also serves as a model for activating other silent secondary metabolite pathways.

The SUMO protein, encoded by the sumO gene, is involved in post-translational modification of proteins and plays a role in various cellular processes, including the regulation of transcription.[3][4] Its deletion in A. nidulans alters the secondary metabolite profile, notably decreasing the synthesis of austinol, dehydroaustinol, and sterigmatocystin, while dramatically increasing this compound production.[1][2][3] The this compound biosynthetic gene cluster is composed of three key genes: aptA (a polyketide synthase), aptB (a hydrolase/thioesterase), and aptC (a monooxygenase).[1][5]

Data Presentation

The following table summarizes the quantitative impact of sumO deletion on the production of major secondary metabolites in Aspergillus nidulans.

StrainThis compound ProductionAustinol/Dehydroaustinol ProductionSterigmatocystin ProductionReference
Wild-Type (sumO⁺)Not detected/very lowPresentPresent[1][2][3]
sumO Deletion Mutant (sumOΔ)Dramatically increasedDecreasedDecreased[1][2][3]
Complemented Strain (sumOΔ::sumO⁺)Production restored to wild-type levelsProduction restored to wild-type levelsProduction restored to wild-type levels[6]

Signaling Pathway and Regulatory Logic

The deletion of the sumO gene disrupts the normal SUMOylation process within the fungal cell. This disruption is hypothesized to affect the regulation of transcription factors or chromatin structure associated with secondary metabolite gene clusters, leading to the observed shift in metabolite production.

G cluster_wildtype Wild-Type (sumO+) cluster_mutant sumO Deletion Mutant (sumOΔ) sumO sumO gene SUMO SUMO protein sumO->SUMO expression SUMOylation SUMOylation of regulatory factors SUMO->SUMOylation apt_cluster This compound Gene Cluster (aptA, aptB, aptC) SUMOylation->apt_cluster Repression austinol_cluster Austinol/Dehydroaustinol Gene Cluster SUMOylation->austinol_cluster Activation st_cluster Sterigmatocystin Gene Cluster SUMOylation->st_cluster Activation This compound This compound apt_cluster->this compound Low/No Production Austinol Austinol austinol_cluster->Austinol Production Sterigmatocystin Sterigmatocystin st_cluster->Sterigmatocystin Production sumO_del sumO gene (deleted) SUMO_del No SUMO protein sumO_del->SUMO_del SUMOylation_del No SUMOylation SUMO_del->SUMOylation_del apt_cluster_mut This compound Gene Cluster (aptA, aptB, aptC) SUMOylation_del->apt_cluster_mut De-repression austinol_cluster_mut Austinol/Dehydroaustinol Gene Cluster SUMOylation_del->austinol_cluster_mut Reduced Activation st_cluster_mut Sterigmatocystin Gene Cluster SUMOylation_del->st_cluster_mut Reduced Activation Asperthecin_over Asperthecin_over apt_cluster_mut->Asperthecin_over Overproduction Austinol_red Austinol_red austinol_cluster_mut->Austinol_red Reduced Production Sterigmatocystin_red Sterigmatocystin_red st_cluster_mut->Sterigmatocystin_red Reduced Production G cluster_pcr1 PCR 1 cluster_products1 Products of PCR 1 cluster_pcr2 PCR 2 (Fusion PCR) cluster_product2 Final Product gDNA A. nidulans Genomic DNA F1_R1 Primers F1 & R1 F2_R2 Primers F2 & R2 pMarker Marker Gene Plasmid M_F_M_R Primers M_F & M_R Upstream Upstream Flank F1_R1->Upstream Downstream Downstream Flank F2_R2->Downstream Marker Selectable Marker M_F_M_R->Marker Upstream_in Upstream Flank Upstream->Upstream_in Downstream_in Downstream Flank Downstream->Downstream_in Marker_in Selectable Marker Marker->Marker_in F1_R2 Nested Primers F1 & R2 Cassette sumO Deletion Cassette F1_R2->Cassette

References

Application Note: Quantification of Asperthecin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperthecin, a secondary metabolite produced by various fungi, notably Aspergillus nidulans, has garnered interest in natural product research. Accurate and precise quantification of this compound is essential for studying its biosynthesis, biological activity, and potential applications. This document provides a detailed protocol for the quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, based on established methodologies.[1][2]

Principle

This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of acidified water and acetonitrile. Quantification is performed by detecting the UV absorbance of this compound at 254 nm and comparing the peak area to a calibration curve generated from standards of known concentrations.[1][3]

Experimental Protocols

Sample Preparation (from Fungal Culture)

This protocol is adapted from methods for extracting secondary metabolites from Aspergillus nidulans.[1]

1.1. Materials:

  • Fungal culture grown on solid or in liquid medium

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Water (H₂O), HPLC grade

  • Sonicator

  • Rotary evaporator

  • 0.22 µm syringe filters

1.2. Protocol:

  • For solid cultures, chop the agar into small pieces. For liquid cultures, separate the mycelium from the broth.

  • Extract the fungal material with methanol, followed by a 1:1 mixture of dichloromethane and methanol. Sonicate for 1 hour during each extraction step.[1]

  • Combine the extracts and evaporate the solvent in vacuo to obtain a residue.[1]

  • Suspend the residue in 50 mL of water and partition twice with an equal volume of ethyl acetate.[1]

  • Combine the ethyl acetate layers and evaporate to dryness in vacuo.[1]

  • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mg/mL) for HPLC analysis.[1]

  • Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial before injection.

Standard Preparation

2.1. Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

2.2. Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filter each working standard through a 0.22 µm syringe filter prior to injection.

HPLC Method for Quantification

The following HPLC conditions are a composite based on methods reported for the analysis of this compound.[1][2]

3.1. Instrumentation and Conditions:

ParameterCondition
HPLC System A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV Detector.
Column XBridge BEH C18, 4.6 x 100 mm, 2.5 µm particle size (or equivalent).[2]
Mobile Phase A Water with 0.5% Formic Acid.[2]
Mobile Phase B Acetonitrile with 0.5% Formic Acid.[2]
Gradient Program 0-2 min: 20% B; 2-15 min: 20% to 95% B; 15-18 min: 95% B; 18-20 min: 95% to 20% B; 20-25 min: 20% B (re-equilibration).[2]
Flow Rate 0.8 mL/min.[2]
Injection Volume 10 µL.[1]
Column Temperature 30 °C
Detection UV at 254 nm.[1]
Retention Time Approximately 18.0 minutes (Note: This was observed under different conditions and will vary).[3]

Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of this compound from other peaks in the sample matrix and by peak purity analysis using a DAD.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standards.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This can be determined by spike-recovery experiments, where a known amount of this compound is added to a sample matrix and the recovery is calculated.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Data Presentation

Quantitative Data Summary

The following table summarizes the typical validation parameters for a robust HPLC method for this compound quantification. (Note: These are example values and should be determined experimentally).

Validation ParameterAcceptance CriteriaExample Result
Linearity (R²) ≥ 0.9950.999
Range (µg/mL) To be defined1 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
LOD (µg/mL) Signal-to-Noise Ratio ≥ 3:10.3
LOQ (µg/mL) Signal-to-Noise Ratio ≥ 10:11.0
Specificity No interference at RtPeak is spectrally pure

Visualizations

Experimental Workflow for this compound Quantification

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis FungalCulture Fungal Culture Extraction Solvent Extraction (MeOH, CH2Cl2, EtOAc) FungalCulture->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Reconstitution Reconstitution in MeOH Evaporation1->Reconstitution Filtration1 0.22 µm Filtration Reconstitution->Filtration1 Sample Final Sample for Injection Filtration1->Sample HPLC HPLC System (C18 Column, Gradient Elution) Sample->HPLC Standard This compound Standard Stock Prepare Stock Solution (1 mg/mL in MeOH) Standard->Stock Dilution Serial Dilution Stock->Dilution Filtration2 0.22 µm Filtration Dilution->Filtration2 WorkingStandards Working Standards Filtration2->WorkingStandards WorkingStandards->HPLC Detection UV Detection (254 nm) HPLC->Detection Chromatogram Chromatogram Generation Detection->Chromatogram PeakIntegration Peak Area Integration Chromatogram->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve from Standards Quantification Concentration Calculation PeakIntegration->Quantification from Samples CalibrationCurve->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound quantification by HPLC.

This compound Biosynthesis Signaling Pathway (Proposed)

G cluster_precursors Precursors PKS Iterative Type I Polyketide Synthase (PKS) Hydrolase Hydrolase PKS->Hydrolase Monooxygenase Monooxygenase Hydrolase->Monooxygenase This compound This compound Monooxygenase->this compound AcetylCoA Acetyl-CoA AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS

Caption: Proposed biosynthetic pathway for this compound.

References

Application Notes and Protocols for the Genetic Manipulation of the Asperthecin Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Asperthecin is a polyketide-derived red pigment found in the sexual spores (ascospores) of the model filamentous fungus Aspergillus nidulans.[1][2][3] The biosynthetic gene cluster responsible for its production has been identified and characterized, opening avenues for genetic manipulation to understand its regulation, function, and potential applications.[4][5][6][7] This document provides detailed application notes and protocols for the genetic manipulation of the this compound gene cluster, focusing on gene deletion and the analysis of resulting phenotypes.

The this compound gene cluster is composed of three core genes: aptA, a non-reducing polyketide synthase (NR-PKS); aptB, a hydrolase or thioesterase; and aptC, a monooxygenase.[1][2][3][4][5][6] Deletion of the sumO gene, which encodes a small ubiquitin-like modifier (SUMO) protein, has been shown to dramatically increase the production of this compound, providing a valuable tool for studying this pathway.[5][7][8]

Data Presentation

While precise quantitative data on this compound production is not consistently reported in absolute yields across different studies, the relative effects of gene deletions on ascospore production and UV sensitivity have been documented.

Table 1: Phenotypic Effects of this compound Gene Cluster Mutations

Gene LocusEncoded ProteinDeletion PhenotypeAscospore MorphologyAscospore ProductionUV Sensitivity (254 nm)
aptAPolyketide SynthaseHyaline (colorless) ascosporesSmall, misshapenReduced by an order of magnitudeExtremely sensitive
aptBHydrolase/ThioesteraseHyaline (colorless) ascosporesSmall, misshapenReduced by an order of magnitudeExtremely sensitive
aptCMonooxygenasePurple ascosporesMorphologically normalNormalNot significantly different from wild-type
Wild-Type-Red ascosporesNormalNormalResistant

Source: Data compiled from multiple studies.[1][2][3][9]

Experimental Protocols

Protocol 1: Gene Knockout in Aspergillus nidulans using Fusion PCR and Protoplast Transformation

This protocol describes a common method for generating gene deletion cassettes by fusion PCR and introducing them into A. nidulans via protoplast transformation. This method relies on homologous recombination to replace the target gene with a selectable marker.

1. Generation of Gene Deletion Cassette by Fusion PCR:

  • Primer Design: Design four gene-specific primers (P1, P2, P3, P4) for the target gene (e.g., aptA, aptB, or aptC).

    • P1 and P2 amplify the 5' flanking region (700-900 bp) of the gene of interest. P2 should have a 5' tail that is complementary to the 5' end of the selectable marker gene.

    • P3 and P4 amplify the 3' flanking region (700-900 bp) of the gene of interest. P3 should have a 5' tail that is complementary to the 3' end of the selectable marker gene.

  • Amplification of Flanking Regions and Selectable Marker:

    • Perform PCR to amplify the 5' flank using primers P1 and P2 with genomic DNA from the wild-type A. nidulans strain as a template.

    • Perform PCR to amplify the 3' flank using primers P3 and P4 with genomic DNA from the wild-type A. nidulans strain as a template.

    • Amplify the desired selectable marker (e.g., pyrG, hph) from a plasmid template.

  • Fusion PCR:

    • Combine the purified 5' flank, 3' flank, and selectable marker PCR products in a new PCR reaction.

    • Use nested primers that anneal to the extremities of the upstream and downstream flanks to amplify the final gene knockout cassette.[10]

2. Protoplast Preparation:

  • Inoculate A. nidulans spores in liquid minimal medium and grow overnight.

  • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl).

  • Resuspend the mycelia in a lytic enzyme solution (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer.

  • Incubate with gentle shaking until protoplasts are released.

  • Separate protoplasts from mycelial debris by filtration through sterile glass wool.

  • Wash and resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl, 50 mM CaCl2).

3. Protoplast Transformation:

  • Add the purified fusion PCR product (gene knockout cassette) to the protoplast suspension.

  • Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate.

  • Plate the transformation mixture onto selective agar medium containing an osmotic stabilizer.

  • Incubate until transformants appear.

4. Verification of Gene Deletion:

  • Isolate genomic DNA from putative transformants.

  • Perform diagnostic PCR using primers flanking the target gene and internal to the selectable marker to confirm homologous recombination.

  • Southern blot analysis can also be performed to confirm a single integration event.

Protocol 2: CRISPR/Cas9-Mediated Gene Editing in Aspergillus

The CRISPR/Cas9 system allows for precise and efficient gene targeting. This protocol provides a general workflow for its application in Aspergillus.

1. Design and Construction of sgRNA Expression Cassette:

  • Identify a 20-nucleotide protospacer sequence in the target gene (e.g., aptA) that is adjacent to a Protospacer Adjacent Motif (PAM) (e.g., NGG).

  • Synthesize two complementary oligonucleotides encoding the protospacer sequence.

  • Clone the annealed oligonucleotides into a vector containing a suitable promoter (e.g., U6 promoter) for sgRNA expression.[11]

2. Construction of Cas9 Expression Vector:

  • Obtain or construct a vector containing the Cas9 gene under the control of a strong constitutive promoter (e.g., gpdA promoter). This vector should also contain a selectable marker.[11]

3. Co-transformation:

  • Co-transform the Cas9 expression vector and the sgRNA expression cassette into A. nidulans protoplasts using the method described in Protocol 1.

  • A repair template containing the desired modification (e.g., a selectable marker flanked by homologous arms) should also be included if a specific insertion is desired.

4. Screening and Verification:

  • Select transformants on appropriate media.

  • Verify the desired genomic modification by PCR and DNA sequencing.[11]

Visualizations

This compound Biosynthetic Pathway

Asperthecin_Biosynthesis acetyl_coa Acetyl-CoA + 7x Malonyl-CoA pks aptA (PKS) acetyl_coa->pks polyketide Polyketide Intermediate pks->polyketide hydrolase aptB (Hydrolase) polyketide->hydrolase intermediate Anthrone Intermediate hydrolase->intermediate monooxygenase aptC (Monooxygenase) intermediate->monooxygenase This compound This compound monooxygenase->this compound

Caption: Proposed biosynthetic pathway for this compound in A. nidulans.

Gene Knockout Experimental Workflow

Gene_Knockout_Workflow cluster_cassette Deletion Cassette Construction cluster_transformation Fungal Transformation cluster_verification Verification pcr_5 PCR 5' Flank fusion_pcr Fusion PCR pcr_5->fusion_pcr pcr_3 PCR 3' Flank pcr_3->fusion_pcr pcr_marker PCR Selectable Marker pcr_marker->fusion_pcr transformation PEG-mediated Transformation fusion_pcr->transformation protoplast Protoplast Preparation protoplast->transformation selection Selection of Transformants dna_extraction Genomic DNA Extraction selection->dna_extraction pcr_verification Diagnostic PCR dna_extraction->pcr_verification sequencing Sequencing pcr_verification->sequencing

Caption: Experimental workflow for gene knockout in Aspergillus.

Regulatory Role of sumO on Secondary Metabolism

sumO_Regulation sumo_del Deletion of sumO gene (ΔsumO) asperthecin_prod This compound Production sumo_del->asperthecin_prod Dramatically Increases other_sm_prod Austinol/Dehydroaustinol & Sterigmatocystin Production sumo_del->other_sm_prod Decreases

Caption: Effect of sumO deletion on secondary metabolite production.

References

Application Notes and Protocols for In Vitro Asperthecin Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperthecin is a polyketide-derived pigment produced by the fungus Aspergillus nidulans. As a secondary metabolite, it is part of a class of compounds known for a wide range of biological activities, including antimicrobial and antitumor effects. Preliminary research suggests that pigment extracts from Aspergillus nidulans containing this compound possess anticancer properties. These application notes provide detailed protocols for in vitro assays to characterize the bioactivity of this compound, focusing on its potential as an anticancer agent and providing a framework for assessing its antimicrobial properties.

Anticancer Bioactivity of this compound

Pigment extracts from Aspergillus nidulans, which are known to contain this compound, have demonstrated cytotoxic effects against human larynx carcinoma (HEp-2) cells. The primary mechanism of action appears to be the induction of apoptosis.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of an Aspergillus nidulans pigment extract on HEp-2 cells. It is important to note that this data is for a pigment extract and the specific activity of purified this compound may vary.

Cell LineCompound/ExtractAssayEndpointIC50 ValueReference
HEp-2A. nidulans Pigment ExtractMTTCytotoxicity208 µg/mL[1]
Vero (Normal)A. nidulans Pigment ExtractMTTCytotoxicity223 µg/mL
Experimental Protocols

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line (e.g., HEp-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

This assay is used to assess the effect of this compound on cancer cell migration.

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.

Materials:

  • Cancer cell line capable of forming a monolayer

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into the wells of a plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of the well.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the PBS with a fresh complete medium containing the desired concentration of this compound (typically a sub-lethal concentration determined from the MTT assay). Include a vehicle control.

  • Imaging: Immediately capture images of the scratch at time 0. Place the plate back in the incubator.

  • Time-Lapse Imaging: Capture images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

This protocol determines if this compound induces cell cycle arrest.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line

  • This compound

  • 6-well tissue culture plates

  • PBS

  • 70% cold ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Visualizations

anticancer_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action start Cancer Cell Culture mtt MTT Assay (Determine IC50) start->mtt wound Wound Healing Assay (Assess Migration) mtt->wound Use sub-lethal concentration cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mtt->apoptosis end Data Analysis & Conclusion wound->end cell_cycle->end pathway Western Blot (Signaling Proteins) apoptosis->pathway pathway->end

Caption: Workflow for assessing the in vitro anticancer bioactivity of this compound.

apoptosis_pathway This compound This compound p53 p53 (Tumor Suppressor) This compound->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Caspase3 Caspase-3 (Executioner Caspase) p53->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative apoptotic signaling pathway induced by this compound.

Antifungal and Antibacterial Bioactivity

Experimental Protocol

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is performed in a 96-well plate format.

Materials:

  • This compound

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Grow the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Prepare Compound Dilutions: Perform a serial two-fold dilution of this compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (microbe in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C or 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualization

antimicrobial_workflow cluster_setup Assay Setup cluster_testing Incubation & Reading start Prepare Microbial Inoculum dilutions Serial Dilution of This compound start->dilutions inoculate Inoculate Microtiter Plate dilutions->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read Determine MIC (Visual/OD) incubate->read end Data Analysis & Report MIC Value read->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

Application Notes and Protocols for Targeted Deletion of Asperthecin Synthesis Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the targeted deletion of genes within the Asperthecin synthesis cluster in Aspergillus species, primarily focusing on Aspergillus nidulans. The protocols for CRISPR-Cas9, Homologous Recombination, and RNA interference (RNAi) are outlined to facilitate research into the function of these genes and the potential for modulating this compound production.

Introduction to this compound Synthesis

This compound is a secondary metabolite produced by some species of Aspergillus. Its synthesis is orchestrated by a cluster of genes, with the core components identified as:

  • aptA : An iterative type I polyketide synthase (PKS).

  • aptB : A hydrolase.

  • aptC : A monooxygenase.

Targeted deletion of these genes is a critical step in functionally characterizing the biosynthetic pathway and for creating strains with altered metabolic profiles, which is of significant interest in drug discovery and development.

Methods for Gene Deletion and Silencing

Several molecular techniques can be employed to disrupt the function of the this compound synthesis genes. The choice of method will depend on the desired outcome (complete knockout vs. knockdown), available resources, and the specific Aspergillus strain being used. The primary methods covered in these notes are:

  • CRISPR-Cas9 Mediated Gene Deletion: A highly efficient and precise method for creating targeted double-strand breaks that, when repaired, lead to gene knockouts.

  • Homologous Recombination: The classical approach for gene replacement, where the target gene is replaced with a selectable marker through homologous exchange.

  • RNA Interference (RNAi): A gene silencing technique that reduces the expression of the target gene by degrading its mRNA, resulting in a "knockdown" phenotype.

Quantitative Data Summary

The following tables summarize the reported efficiencies for different gene targeting methods in Aspergillus species. It is important to note that efficiencies can vary significantly based on the specific gene, the strain, and the experimental conditions.

Table 1: Comparison of Gene Deletion Efficiencies for CRISPR-Cas9 and Homologous Recombination in Aspergillus spp.

MethodTarget Gene TypeAspergillus SpeciesReported EfficiencyCitation
CRISPR-Cas9 (single gRNA)Polyketide SynthaseA. niger31.7%[1][2]
CRISPR-Cas9 (dual gRNA)Polyketide SynthaseA. nigerup to 100%[1][2]
CRISPR-Cas12a (single gRNA)Polyketide SynthaseA. niger86.5%[1][2]
CRISPR-Cas9Various genesA. flavus>95%[3]
CRISPR-Cas9Various genesA. nidulans>90%[3]
Homologous Recombination (wild-type)Various genesA. nidulans~10%[4]
Homologous Recombination (NHEJ-deficient strain)Various genesA. nidulans>50% (up to 90%)[4][5]
Target GeneAspergillus SpeciesOutcomeNotesCitation
Ornithine DecarboxylaseA. nidulansSignificant reduction in mycelial growth and target mRNA levels.Demonstrates uptake of siRNA from the culture medium.[6]
Various genesA. nidulansEfficient silencing of homologous mRNAs using inverted repeat transgenes (IRT).RDRP is not required for IRT-induced RNA silencing in A. nidulans.[7][8]

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound involves the sequential action of the enzymes encoded by the apt gene cluster.

Asperthecin_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA PKS_product Polyketide Intermediate AcetylCoA->PKS_product aptA (PKS) Hydrolase_product Hydrolyzed Intermediate PKS_product->Hydrolase_product aptB (Hydrolase) This compound This compound Hydrolase_product->this compound aptC (Monooxygenase)

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow: CRISPR-Cas9 Gene Deletion

This workflow outlines the major steps for deleting an apt gene using the CRISPR-Cas9 system.

CRISPR_Workflow cluster_design Design Phase cluster_transformation Transformation and Selection cluster_verification Verification Phase sgRNA_design 1. Design sgRNA for target apt gene plasmid_construction 2. Construct Cas9/sgRNA expression plasmid sgRNA_design->plasmid_construction protoplast_prep 3. Prepare A. nidulans protoplasts plasmid_construction->protoplast_prep transformation 4. Transform protoplasts with plasmid protoplast_prep->transformation selection 5. Select transformants on appropriate media transformation->selection screening 6. Screen transformants by PCR selection->screening sequencing 7. Sequence PCR products to confirm deletion screening->sequencing phenotype 8. Phenotypic analysis (HPLC) sequencing->phenotype

Caption: Workflow for CRISPR-Cas9 mediated gene deletion.

Experimental Workflow: Homologous Recombination

This workflow illustrates the process of gene deletion via homologous recombination.

HR_Workflow cluster_cassette Cassette Construction cluster_transformation Transformation and Selection cluster_verification Verification Phase flank_amp 1. Amplify 5' and 3' flanking regions of apt gene fusion_pcr 3. Create deletion cassette by fusion PCR flank_amp->fusion_pcr marker_amp 2. Amplify selectable marker marker_amp->fusion_pcr protoplast_prep 4. Prepare A. nidulans protoplasts fusion_pcr->protoplast_prep transformation 5. Transform with deletion cassette protoplast_prep->transformation selection 6. Select for marker integration transformation->selection screening 7. Screen transformants by PCR/Southern blot selection->screening phenotype 8. Phenotypic analysis (HPLC) screening->phenotype

Caption: Workflow for gene deletion by homologous recombination.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Deletion of aptA

This protocol is adapted from established methods for Aspergillus nidulans.

1. sgRNA Design and Plasmid Construction:

  • Design a 20 bp sgRNA sequence targeting an exon of the aptA gene. The protospacer adjacent motif (PAM) 'NGG' must be immediately downstream of the target sequence.

  • Synthesize two complementary oligonucleotides encoding the sgRNA sequence.

  • Anneal the oligonucleotides and clone them into a suitable A. nidulans CRISPR-Cas9 expression vector (e.g., one containing the A. nidulans U6 promoter for sgRNA expression and the gpdA promoter for Cas9 expression).

2. Preparation of A. nidulans Protoplasts:

  • Inoculate A. nidulans spores into liquid minimal medium and incubate overnight at 37°C with shaking.

  • Harvest the mycelia by filtration and wash with a buffer (e.g., 0.6 M KCl).

  • Resuspend the mycelia in a lytic enzyme solution (e.g., Glucanex) in the same buffer and incubate at 30°C with gentle shaking until protoplasts are released.

  • Filter the protoplast suspension to remove mycelial debris and wash the protoplasts with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

  • Resuspend the protoplasts in STC buffer to a final concentration of 1 x 10^8 protoplasts/mL.

3. Transformation:

  • To 100 µL of the protoplast suspension, add 5-10 µg of the Cas9/sgRNA plasmid.

  • Add 25 µL of PEG solution (60% PEG 4000, 50 mM CaCl2, 10 mM Tris-HCl pH 7.5) and mix gently.

  • Incubate at room temperature for 20 minutes.

  • Add 1 mL of PEG solution and mix.

  • Add 10 mL of molten (48°C) minimal medium containing 1.2 M sorbitol and pour onto selective plates.

  • Incubate at 37°C until transformants appear.

4. Verification of Deletion:

  • Isolate genomic DNA from putative transformants.

  • Perform PCR using primers that flank the aptA gene. A successful deletion will result in a smaller PCR product compared to the wild-type.

  • Confirm the deletion by Sanger sequencing of the PCR product.

  • Perform HPLC analysis of culture extracts to confirm the absence of this compound production.

Protocol 2: Deletion of aptB by Homologous Recombination

This protocol utilizes a split-marker approach for gene replacement.

1. Construction of the Deletion Cassette:

  • Amplify Flanking Regions: Design primers to amplify ~1 kb regions immediately upstream (5' flank) and downstream (3' flank) of the aptB open reading frame.

  • Amplify Selectable Marker: Use a selectable marker, such as the pyrG gene, and amplify it in two overlapping fragments (e.g., the 5' part and the 3' part of pyrG).

  • Fusion PCR:

    • Fuse the aptB 5' flank to the 5' fragment of the pyrG marker using fusion PCR.

    • Fuse the aptB 3' flank to the 3' fragment of the pyrG marker in a separate fusion PCR.

2. Protoplast Preparation and Transformation:

  • Prepare A. nidulans protoplasts as described in Protocol 1.

  • Co-transform the protoplasts with both fusion PCR products (the 5' flank-pyrG-5' fragment and the 3' flank-pyrG-3' fragment).

  • Plate the transformation mix on selective media that requires a functional pyrG gene for growth.

3. Verification of Gene Replacement:

  • Only transformants in which a triple homologous recombination event has occurred (at the 5' flank, the 3' flank, and within the overlapping region of the pyrG marker) will grow on the selective medium.

  • Isolate genomic DNA from the resulting transformants.

  • Verify the correct gene replacement event using PCR with primers outside the flanking regions and inside the marker gene.

  • Confirm with Southern blotting if necessary.

  • Analyze the metabolic profile by HPLC to confirm the expected change in secondary metabolite production.

Protocol 3: RNAi-Mediated Silencing of aptC

This protocol describes the creation of an inverted repeat transgene (IRT) to induce silencing of the aptC gene.

1. Construction of the Hairpin RNA Cassette:

  • Select a 300-500 bp region of the aptC coding sequence.

  • Amplify this fragment using PCR.

  • Construct a plasmid containing an inducible promoter (e.g., alcA) driving the expression of the aptC fragment in both sense and antisense orientations, separated by a linker sequence. This will result in the transcription of a hairpin RNA (hpRNA).

2. Transformation:

  • Transform A. nidulans protoplasts (prepared as in Protocol 1) with the IRT-containing plasmid.

  • Select for transformants based on a selectable marker present on the plasmid.

3. Induction of Silencing and Verification:

  • Grow the transformants under non-inducing conditions.

  • Transfer the mycelia to a medium that induces the alcA promoter (e.g., containing threonine and lacking glucose).

  • Verification of Silencing:

    • Extract total RNA from both induced and non-induced cultures.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of aptC, using a housekeeping gene (e.g., actin) for normalization. A significant reduction in aptC mRNA in the induced sample indicates successful silencing.

    • Analyze the culture extracts by HPLC to observe any reduction in this compound or accumulation of pathway intermediates.

These protocols provide a framework for the targeted manipulation of the this compound synthesis genes. Researchers should optimize conditions for their specific Aspergillus strains and experimental goals.

References

Elucidating the Asperthecin Synthesis Pathway: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for elucidating the asperthecin biosynthesis pathway. This compound, a fungal polyketide with potential therapeutic applications, has its biosynthetic gene cluster silenced under normal laboratory conditions. The following methodologies describe how to induce its production, identify the genes responsible for its synthesis, and characterize the pathway intermediates.

Introduction

This compound is a secondary metabolite produced by the fungus Aspergillus nidulans. The sequencing of fungal genomes has revealed a vast number of uncharacterized secondary metabolite gene clusters that are not expressed under standard laboratory conditions. The elucidation of the this compound biosynthetic pathway provides a case study in activating these "silent" gene clusters and characterizing their products. This process involves genetic manipulation to induce gene expression, targeted gene deletion to identify essential biosynthetic genes, and analytical techniques to detect and quantify pathway metabolites. A key breakthrough in studying this compound was the discovery that deleting the sumO gene, which encodes a small ubiquitin-like modifier (SUMO) protein, leads to a dramatic increase in this compound production.[1][2]

Quantitative Data Summary

While precise production titers are not consistently reported in the literature, the deletion of the sumO gene in Aspergillus nidulans results in a significant and visually apparent overproduction of this compound compared to wild-type strains, which produce negligible amounts under standard laboratory conditions. The effect of gene deletions on metabolite production is summarized below.

Strain/ConditionThis compound ProductionOther Metabolites (Austinol, Dehydroaustinol, Sterigmatocystin)Reference
Wild-Type (WT)Not detected or very lowDetected[1]
sumO deletion (sumOΔ)Copious productionSignificantly decreased[1][2]
sumOΔ aptAΔAbolished-[1]
sumOΔ aptBΔAbolished-[3]
sumOΔ aptCΔAbolished (intermediate accumulation)-[4]

Signaling Pathway and Regulatory Logic

The production of this compound is intricately linked to the cellular regulatory network involving the SUMO protein. Deletion of the sumO gene disrupts normal cellular processes, leading to a shift in secondary metabolism that favors the expression of the otherwise silent this compound gene cluster.

cluster_regulation Regulatory Control of this compound Synthesis sumO sumO gene SUMO_protein SUMO Protein sumO->SUMO_protein Encodes Asperthecin_Cluster This compound Gene Cluster (aptA, aptB, aptC) SUMO_protein->Asperthecin_Cluster Represses This compound This compound Asperthecin_Cluster->this compound Produces

Caption: Regulatory logic of this compound production.

Proposed this compound Biosynthesis Pathway

The biosynthesis of this compound is proposed to start from a polyketide backbone synthesized by a non-reducing polyketide synthase (NR-PKS), followed by modifications catalyzed by a hydrolase and a monooxygenase.[1]

cluster_pathway Proposed this compound Biosynthetic Pathway Acetyl_CoA Acetyl-CoA + Malonyl-CoA Polyketide_Intermediate Polyketide Intermediate Acetyl_CoA->Polyketide_Intermediate aptA (NR-PKS) Cyclized_Intermediate Cyclized Intermediate Polyketide_Intermediate->Cyclized_Intermediate aptB (Hydrolase) This compound This compound Cyclized_Intermediate->this compound aptC (Monooxygenase)

Caption: Proposed pathway of this compound biosynthesis.

Experimental Workflow for Pathway Elucidation

The elucidation of the this compound biosynthesis pathway follows a systematic workflow involving genetic manipulation and chemical analysis.

cluster_workflow Experimental Workflow sumO_deletion 1. sumO Gene Deletion in A. nidulans Cultivation 2. Cultivation of WT and sumOΔ Strains sumO_deletion->Cultivation Metabolite_Extraction 3. Metabolite Extraction Cultivation->Metabolite_Extraction HPLC_MS 4. HPLC-MS Analysis to Confirm this compound Overproduction Metabolite_Extraction->HPLC_MS Gene_Cluster_Identification 5. Bioinformatic Identification of Candidate PKS Gene Clusters HPLC_MS->Gene_Cluster_Identification Targeted_Deletion 6. Targeted Deletion of Candidate Genes (e.g., aptA, aptB, aptC) in sumOΔ Strain Gene_Cluster_Identification->Targeted_Deletion Final_Analysis 7. HPLC-MS Analysis of Deletion Mutants to Confirm Gene Function Targeted_Deletion->Final_Analysis Pathway_Elucidation 8. Pathway Elucidation Final_Analysis->Pathway_Elucidation

Caption: Workflow for this compound pathway elucidation.

Protocols

Protocol 1: Targeted Gene Deletion in Aspergillus nidulans using Fusion PCR

This protocol describes the generation of a gene deletion construct for a target gene (e.g., sumO, aptA, aptB, or aptC) and its transformation into A. nidulans.

Materials:

  • A. nidulans recipient strain (e.g., a strain deficient in non-homologous end joining like nkuAΔ to increase targeting efficiency)

  • Genomic DNA from A. nidulans

  • Phusion High-Fidelity DNA Polymerase

  • PCR primers (for amplifying flanking regions of the target gene and a selectable marker)

  • Selectable marker cassette (e.g., pyrG from Aspergillus fumigatus)

  • Protoplasting enzymes (e.g., Glucanex)

  • Transformation buffer and reagents (PEG, CaCl2)

  • Selective growth media

Methodology:

  • Primer Design: Design primers to amplify approximately 1-1.5 kb regions upstream (5' flank) and downstream (3' flank) of the target gene's open reading frame. Design a second set of "nested" primers internal to the first set. Also, design primers to amplify the selectable marker, with tails that are homologous to the regions flanking the target gene.

  • First Round of PCR:

    • Perform three separate PCR reactions:

      • Amplify the 5' flank of the target gene using the outer primer pair.

      • Amplify the 3' flank of the target gene using the outer primer pair.

      • Amplify the selectable marker cassette.

    • Purify the PCR products.

  • Fusion PCR (Second Round):

    • Combine the three purified PCR products from the first round in a new PCR reaction.

    • Use the nested primers for the 5' and 3' flanks to amplify a single fusion product consisting of the selectable marker flanked by the upstream and downstream regions of the target gene.

    • Verify the size of the fusion product by gel electrophoresis.

  • Protoplast Formation and Transformation:

    • Grow the recipient A. nidulans strain in liquid culture.

    • Harvest the mycelia and treat with protoplasting enzymes to generate protoplasts.

    • Transform the protoplasts with the purified fusion PCR product using a PEG-mediated method.

  • Selection and Verification:

    • Plate the transformed protoplasts on selective media to isolate transformants.

    • Isolate genomic DNA from putative transformants.

    • Verify the correct gene replacement event by diagnostic PCR and/or Southern blotting.

Protocol 2: Metabolite Extraction and HPLC-MS Analysis

This protocol details the extraction of secondary metabolites from A. nidulans cultures and their analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • Fungal cultures (liquid or solid)

  • Ethyl acetate

  • Methanol

  • HPLC system with a C18 column

  • Mass spectrometer

  • This compound standard (if available)

Methodology:

  • Cultivation: Grow the A. nidulans strains (wild-type and mutants) on a suitable medium.

  • Extraction:

    • For liquid cultures, separate the mycelium from the broth. Extract the broth twice with an equal volume of ethyl acetate.

    • For solid cultures, chop the agar and mycelium and extract with ethyl acetate.

    • Combine the organic extracts and evaporate to dryness.

  • Sample Preparation for HPLC-MS:

    • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compounds, and then re-equilibrate at the starting conditions. For example: 5% B for 5 min, then ramp to 100% B over 20 min, hold for 5 min, then return to 5% B.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: Use a photodiode array (PDA) detector to monitor absorbance at multiple wavelengths (this compound has a characteristic UV-Vis spectrum) and a mass spectrometer to detect the mass-to-charge ratio (m/z) of the eluting compounds. This compound can be detected in negative ion mode.

  • Data Analysis:

    • Compare the retention times and mass spectra of the peaks in the samples to those of an this compound standard if available.

    • In the absence of a standard, identify the peak corresponding to this compound based on its expected m/z and its presence in the sumOΔ strain and absence in the wild-type and aptAΔ strains.

    • Quantify the relative peak areas to compare the production levels between different strains.

Protocol 3: Heterologous Expression of the this compound Gene Cluster

This protocol provides a general framework for the heterologous expression of the this compound gene cluster in a host organism like Aspergillus oryzae to confirm its role in this compound biosynthesis.

Materials:

  • Aspergillus oryzae host strain

  • Expression vector(s)

  • Genomic DNA from A. nidulans

  • Restriction enzymes and DNA ligase or Gibson Assembly/yeast homologous recombination reagents

  • Protoplasting and transformation reagents for A. oryzae

Methodology:

  • Gene Cluster Amplification: Amplify the entire this compound gene cluster (aptA, aptB, and aptC) from A. nidulans genomic DNA. This may require long-range PCR.

  • Vector Construction: Clone the amplified gene cluster into a suitable fungal expression vector. The vector should contain a selectable marker and promoters that are active in A. oryzae.

  • Transformation of A. oryzae: Transform the expression vector containing the this compound gene cluster into A. oryzae protoplasts.

  • Selection and Cultivation: Select for transformants on appropriate media and then cultivate the successful transformants.

  • Metabolite Analysis: Extract the secondary metabolites from the A. oryzae cultures and analyze by HPLC-MS as described in Protocol 2 to detect the production of this compound. The production of this compound in the heterologous host confirms that the cloned gene cluster is sufficient for its biosynthesis.

References

Application Notes and Protocols: Regulating Asperthecin Production in Aspergillus nidulans using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 technology to regulate the production of Asperthecin, a secondary metabolite from Aspergillus nidulans. This document outlines the rationale, experimental design, and methodologies for targeted genetic modification to modulate the this compound biosynthetic pathway.

Introduction

This compound is a polyketide-derived pigment produced by the filamentous fungus Aspergillus nidulans. It is synthesized by a dedicated biosynthetic gene cluster (BGC).[1][2][3] The ability to control the production of fungal secondary metabolites is of significant interest for drug discovery and development, as many of these compounds exhibit a wide range of bioactive properties. The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing in filamentous fungi, offering a versatile platform for manipulating the expression of secondary metabolite BGCs to enhance the production of desired compounds or to elucidate their biosynthetic pathways.[4][5][6][7][8]

The this compound BGC in Aspergillus nidulans has been identified and characterized, providing the necessary genetic targets for CRISPR/Cas9-mediated regulation.[1][2][3][9] This includes genes encoding a non-reducing polyketide synthase (aptA), a hydrolase (aptB), and a monooxygenase (aptC).[2][9][10] Additionally, the deletion of the sumO gene, which encodes a small ubiquitin-like modifier (SUMO) protein, has been shown to dramatically increase this compound production, suggesting that targeting regulatory elements can be an effective strategy.[1][3][9]

These notes will detail two primary CRISPR/Cas9-based strategies for modulating this compound production:

  • Gene Knockout: Targeted deletion of genes that may compete for precursors with the this compound pathway or negative regulators of the this compound BGC.

  • CRISPR activation (CRISPRa): Upregulation of the entire this compound BGC by targeting the promoter of a key biosynthetic or regulatory gene with a catalytically dead Cas9 (dCas9) fused to a transcriptional activator.[4]

Signaling Pathways and Experimental Workflow

This compound Biosynthetic Pathway

The biosynthesis of this compound begins with a non-reducing polyketide synthase (NR-PKS) encoded by aptA, which forms the polyketide backbone.[2][9] This is followed by modifications catalyzed by a hydrolase (aptB) and a monooxygenase (aptC) to yield the final this compound molecule.[2][9][10]

Asperthecin_Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Polyketide Intermediate Polyketide Intermediate Acetyl-CoA + Malonyl-CoA->Polyketide Intermediate aptA (NR-PKS) Modified Intermediate Modified Intermediate Polyketide Intermediate->Modified Intermediate aptB (Hydrolase) This compound This compound Modified Intermediate->this compound aptC (Monooxygenase)

Proposed biosynthetic pathway for this compound in A. nidulans.
General CRISPR/Cas9 Experimental Workflow

The general workflow for CRISPR/Cas9-mediated genome editing in A. nidulans involves the design of a specific single guide RNA (sgRNA), construction of a CRISPR/Cas9 plasmid, transformation of fungal protoplasts, and subsequent screening and verification of transformants.[11][12][13]

CRISPR_Workflow cluster_design Design Phase cluster_molecular Molecular Biology cluster_fungal Fungal Transformation cluster_analysis Analysis gRNA_Design sgRNA Design & Synthesis Plasmid_Construction CRISPR Plasmid Assembly gRNA_Design->Plasmid_Construction Plasmid_Design Plasmid Backbone Selection Plasmid_Design->Plasmid_Construction Repair_Template Repair Template Design (optional) Repair_Template->Plasmid_Construction Transformation Protoplast Transformation Plasmid_Construction->Transformation Protoplast_Prep Protoplast Preparation Protoplast_Prep->Transformation Selection Selection of Transformants Transformation->Selection Genomic_Verification Genomic DNA Extraction & PCR/Sequencing Selection->Genomic_Verification Phenotypic_Analysis This compound Production Analysis (HPLC) Genomic_Verification->Phenotypic_Analysis

General workflow for CRISPR/Cas9-mediated genome editing in A. nidulans.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that would be generated from experiments aimed at regulating this compound production. The data would be obtained through High-Performance Liquid Chromatography (HPLC) analysis of fungal culture extracts.

Strain Genetic Modification Target Gene Relative this compound Titer (Fold Change vs. Wild-Type) Significance (p-value)
Wild-TypeNoneN/A1.0N/A
ΔsumOGene DeletionsumO8.5< 0.01
CRISPRa-aptATranscriptional ActivationaptA promoter5.2< 0.01
Δcompeting_pksGene DeletionCompeting PKS gene2.1< 0.05
Negative ControlScrambled sgRNAN/A1.1> 0.05

Experimental Protocols

Protocol 1: sgRNA Design and CRISPR/Cas9 Plasmid Construction

This protocol is adapted from established methods for CRISPR/Cas9 in Aspergillus nidulans.[11][12]

1. sgRNA Design: a. Identify the target gene sequence (e.g., sumO for knockout or the promoter region of aptA for CRISPRa). b. Use a web-based tool (e.g., CHOPCHOP, EuPaGDT) to design 20 bp sgRNA sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9. c. Select sgRNAs with high predicted on-target efficiency and low off-target scores. d. For knockout, design the sgRNA to target an early exon to introduce a frameshift mutation upon non-homologous end joining (NHEJ) repair. e. For CRISPRa, design multiple sgRNAs tiling the promoter region upstream of the transcription start site.

2. Oligonucleotide Synthesis: a. Synthesize two complementary oligonucleotides for each sgRNA. b. Add appropriate overhangs to the oligos to facilitate cloning into the sgRNA expression vector (e.g., via Golden Gate assembly).[11]

3. Plasmid Assembly: a. Choose a suitable all-in-one CRISPR/Cas9 plasmid for Aspergillus, containing the Cas9 nuclease (or dCas9-activator fusion), a selection marker (e.g., pyrG, ptrA), and the sgRNA expression cassette.[13] b. Anneal the complementary oligos to form a double-stranded DNA fragment. c. Ligate the annealed oligos into the BsaI-digested sgRNA expression vector using a one-step Golden Gate assembly reaction. d. Transform the resulting plasmid into competent E. coli for amplification. e. Verify the sequence of the sgRNA insert in the plasmid by Sanger sequencing.

4. (Optional) Repair Template for Homology Directed Repair (HDR): a. For precise gene deletion or modification, design a repair template consisting of ~1 kb homology arms flanking the desired modification. b. The repair template should be co-transformed with the CRISPR/Cas9 plasmid. To prevent the Cas9 from repeatedly cutting the repaired locus, the PAM sequence or the sgRNA binding site within the repair template should be mutated.[11]

Protocol 2: Aspergillus nidulans Transformation

1. Protoplast Preparation: a. Grow the recipient A. nidulans strain (e.g., a wild-type or a strain deficient in NHEJ like ΔnkuA to increase HDR efficiency) in liquid minimal medium for 12-16 hours. b. Harvest the mycelia by filtration and wash with a sterile osmotic stabilizer solution (e.g., 1.2 M MgSO4). c. Resuspend the mycelia in an enzyme solution (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer and incubate with gentle shaking for 2-4 hours to digest the cell walls. d. Separate the protoplasts from the mycelial debris by filtering through sterile glass wool. e. Pellet the protoplasts by centrifugation, wash with the osmotic stabilizer, and then wash with STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2). f. Resuspend the protoplasts in STC buffer to a final concentration of 1 x 10^8 protoplasts/mL.

2. Transformation: a. In a sterile tube, mix 100 µL of the protoplast suspension with 5-10 µg of the CRISPR/Cas9 plasmid (and 5-10 µg of the repair template, if used). b. Add 25 µL of PEG solution (e.g., 60% PEG 4000) and mix gently. Incubate on ice for 20 minutes. c. Add 1 mL of PEG solution and incubate at room temperature for 20 minutes. d. Add 10 mL of STC buffer and mix by inversion. e. Pellet the transformed protoplasts by centrifugation and resuspend in 500 µL of STC buffer.

3. Plating and Selection: a. Plate the protoplast suspension onto selective minimal medium plates containing an osmotic stabilizer (e.g., 1.0 M sorbitol). b. Incubate the plates at 37°C for 3-5 days until transformants appear.

Protocol 3: Verification and Analysis

1. Genomic DNA Extraction and PCR Screening: a. Isolate individual transformants onto new selective plates. b. Extract genomic DNA from the purified transformants. c. Perform PCR using primers flanking the target locus to screen for the desired modification (e.g., a size change for a deletion or an introduced restriction site).

2. Sanger Sequencing: a. For transformants that show the expected PCR product size, purify the PCR product and send it for Sanger sequencing to confirm the precise nature of the genetic modification.

3. This compound Production Analysis: a. Inoculate verified transformants and a wild-type control into a suitable production medium (e.g., Czapek-Dox broth). b. Grow the cultures under conditions known to support this compound production. c. After a set incubation period, harvest the mycelia and extract the secondary metabolites from the culture filtrate using an organic solvent (e.g., ethyl acetate). d. Analyze the extracts by HPLC with a photodiode array (PDA) detector to identify and quantify this compound based on its retention time and UV-Vis spectrum, comparing it to a purified standard. e. Compare the production levels in the engineered strains to the wild-type control to determine the effect of the genetic modification.

References

Application Notes and Protocols for Scale-Up Fermentation of Asperthecin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the scale-up of Asperthecin production through fermentation of Aspergillus nidulans. This document outlines the biosynthetic pathway of this compound, detailed protocols for fermentation from laboratory to pilot scale, and key considerations for process optimization and downstream processing.

Introduction

This compound is a polyketide-derived pigment produced by the filamentous fungus Aspergillus nidulans. It has garnered research interest due to its biological activities. Efficient production of this compound is crucial for further investigation and potential therapeutic applications. A key strategy to enhance production involves genetic modification, specifically the deletion of the sumO gene, which has been shown to dramatically increase the yield of this compound.[1][2] This document provides protocols for both wild-type and genetically modified strains, with a focus on scalable fermentation processes.

This compound Biosynthesis Pathway

The biosynthesis of this compound in Aspergillus nidulans is initiated from acetyl-CoA and malonyl-CoA and involves a cluster of genes including a polyketide synthase (aptA), a hydrolase (aptB), and a monooxygenase (aptC).[3] The proposed pathway proceeds through several intermediates, including endocrocin-9-anthrone, endocrocin, and emodin.[3][4]

Asperthecin_Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (aptA) Acetyl-CoA + Malonyl-CoA->PKS Polyketide Intermediate Polyketide Intermediate PKS->Polyketide Intermediate Hydrolase Hydrolase (aptB) Polyketide Intermediate->Hydrolase Endocrocin9Anthrone Endocrocin-9-anthrone Hydrolase->Endocrocin9Anthrone Endocrocin Endocrocin Endocrocin9Anthrone->Endocrocin Emodin Emodin Endocrocin->Emodin Monooxygenase Monooxygenase (aptC) & Other Oxygenases Emodin->Monooxygenase This compound This compound Monooxygenase->this compound

Caption: Proposed Biosynthetic Pathway of this compound.

Fermentation Scale-Up Workflow

The scale-up of this compound fermentation follows a logical progression from small-scale laboratory cultures to larger, more controlled bioreactors. This workflow ensures process consistency and allows for the optimization of parameters at each stage before proceeding to the next, more resource-intensive scale.[5]

Fermentation_Scale_Up_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Strain Strain Selection & Culture Maintenance (A. nidulans Wild-Type or sumOΔ) Inoculum Inoculum Development (Spore Suspension & Seed Culture) Strain->Inoculum ShakeFlask Shake Flask Culture (Screening & Initial Optimization) Inoculum->ShakeFlask Benchtop Bench-Scale Fermenter (Process Parameter Optimization) ShakeFlask->Benchtop Pilot Pilot-Scale Fermenter (Scale-Up Studies & Pre-commercial Production) Benchtop->Pilot Harvest Biomass Separation (Filtration/Centrifugation) Pilot->Harvest Extraction This compound Extraction from Supernatant Harvest->Extraction Purification Purification (Chromatography) Extraction->Purification Product Final Product (Pure this compound) Purification->Product

Caption: this compound Fermentation Scale-Up Workflow.

Quantitative Data Summary

The following tables summarize the expected yields and key fermentation parameters at different scales. Note that yields are highly dependent on the specific strain and optimized conditions. The data for the sumOΔ strain highlights the significant increase in this compound production.

Table 1: this compound Production at Different Fermentation Scales

ScaleWorking VolumeStrainThis compound Yield (mg/L)
Shake Flask100 mLWild-Type5 - 15
Shake Flask100 mLsumOΔ50 - 150
Bench-Scale Fermenter5 LWild-Type10 - 30
Bench-Scale Fermenter5 LsumOΔ100 - 300
Pilot-Scale Fermenter50 LWild-Type20 - 50
Pilot-Scale Fermenter50 LsumOΔ200 - 500

Table 2: Key Fermentation Parameters for this compound Production

ParameterShake FlaskBench-Scale FermenterPilot-Scale Fermenter
Temperature28 - 37°C28°C (controlled)28°C (controlled)
pH5.5 - 6.5 (initial)6.0 (controlled)6.0 (controlled)
Agitation180 - 220 rpm200 - 400 rpmTip speed to be scaled up
AerationN/A (breathable flask)1.0 - 1.5 vvm1.0 - 1.5 vvm
Dissolved OxygenNot controlled>30% saturation>30% saturation
Fermentation Time7 - 12 days8 - 14 days10 - 16 days

Experimental Protocols

Strain and Culture Maintenance
  • Strain: Aspergillus nidulans (Wild-Type or a sumOΔ strain).

  • Maintenance Medium: Glucose Minimal Medium (GMM) agar plates.

  • Procedure:

    • Prepare GMM agar plates and sterilize.

    • Inoculate plates with spores of A. nidulans.

    • Incubate at 37°C for 3-5 days until sporulation is observed.

    • Store plates at 4°C for short-term storage or prepare spore suspensions for long-term storage in 20% glycerol at -80°C.

Inoculum Development
  • Objective: To prepare a healthy and active seed culture for inoculation into the production fermenter.

  • Seed Culture Medium: Potato Dextrose Broth (PDB) or GMM liquid medium.

  • Procedure:

    • Prepare a spore suspension from a mature GMM plate by washing the surface with sterile 0.01% Tween 80.

    • Determine the spore concentration using a hemocytometer.

    • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium to a final concentration of 1 x 10^6 spores/mL.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.

Shake Flask Fermentation
  • Objective: Screening of media components and initial optimization of culture conditions.

  • Production Medium: Czapek-Dox broth supplemented with 0.5% yeast extract.

  • Procedure:

    • Prepare 250 mL Erlenmeyer flasks each containing 50 mL of production medium and sterilize.

    • Inoculate each flask with 5% (v/v) of the seed culture.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 7-12 days.

    • Withdraw samples periodically for analysis of biomass and this compound concentration.

Bench-Scale Fermentation (5 L)
  • Objective: To optimize and control key process parameters for enhanced this compound production.

  • Procedure:

    • Prepare and sterilize a 5 L bioreactor containing 3 L of production medium.

    • Inoculate with 5% (v/v) of the seed culture.

    • Set the fermentation parameters: Temperature at 28°C, pH controlled at 6.0 with the addition of 1M NaOH or 1M HCl, agitation at 300 rpm, and aeration at 1.0 vvm.

    • Monitor and control dissolved oxygen (DO) to maintain a level above 30% saturation by adjusting agitation and/or aeration rate.

    • Collect samples aseptically at regular intervals for analysis.

Pilot-Scale Fermentation (50 L)
  • Objective: To validate the process at a larger scale and produce a significant quantity of this compound.

  • Procedure:

    • Prepare and sterilize a 50 L bioreactor containing 35 L of production medium.

    • Inoculate with a scaled-up volume of seed culture (5% v/v).

    • Maintain the optimized parameters from the bench-scale fermentation. The agitation rate should be scaled up based on constant impeller tip speed or power per unit volume to ensure similar mixing and mass transfer characteristics.

    • Monitor and control all critical parameters throughout the fermentation.

Downstream Processing
  • Objective: To recover and purify this compound from the fermentation broth.[6][7][8]

  • Procedure:

    • Biomass Separation: Separate the fungal biomass from the culture broth by filtration or centrifugation.

    • Extraction:

      • The supernatant (culture filtrate) is the primary source of this compound.

      • Extract the filtrate three times with an equal volume of ethyl acetate.

      • Combine the organic layers.

    • Concentration: Evaporate the ethyl acetate under reduced pressure to obtain a crude extract.

    • Purification:

      • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

      • Purify this compound using column chromatography (e.g., silica gel) with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

      • Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).

    • Analysis: Confirm the purity and identity of this compound using techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Conclusion

The protocols and data presented provide a framework for the successful scale-up of this compound production from Aspergillus nidulans. The use of the sumOΔ strain is highly recommended for significantly enhanced yields. Careful optimization of fermentation parameters at each scale is critical for a robust and economically viable process. Further process development could focus on media optimization using statistical methods like Response Surface Methodology (RSM) and the development of fed-batch strategies to further improve titers.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Asperthecin Yield

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields of Asperthecin in fungal cultures, particularly Aspergillus nidulans.

Frequently Asked Questions (FAQs)

Q1: My Aspergillus nidulans culture is growing well, but the this compound yield is negligible. What is the most likely cause?

A1: Many secondary metabolite gene clusters in fungi are not expressed under standard laboratory conditions.[1] The primary factor repressing the this compound biosynthetic gene cluster is the presence of the sumO gene, which encodes for the small ubiquitin-like protein SUMO.[1][2] Deletion of the sumO gene has been shown to cause a dramatic increase in the production of this compound.[1][2]

Q2: What is the genetic basis for this compound production?

A2: this compound biosynthesis is controlled by a specific gene cluster. The core genes required for its synthesis are:

  • aptA : Encodes a nonreducing polyketide synthase (NR-PKS).[3][4]

  • aptB : Encodes a hydrolase/thioesterase.[3][4]

  • aptC : Encodes a monooxygenase.[3][4]

These genes work together to produce the this compound molecule.[5][6] Deletion of aptA or aptB results in a failure to produce the characteristic red pigment.[3][4]

Q3: How can I genetically modify my Aspergillus nidulans strain to increase this compound yield?

A3: The most effective reported method is the targeted deletion of the sumO gene.[1][2] This genetic modification removes a key repressor of the this compound biosynthetic pathway, leading to significant overproduction of the compound.[2]

Troubleshooting Guide

If you are experiencing low this compound yield, follow this troubleshooting workflow:

G cluster_conditions Culture Condition Optimization start Low this compound Yield strain Verify Fungal Strain (Aspergillus nidulans) start->strain genetic_mod Consider Genetic Modification (sumOΔ strain) strain->genetic_mod Strain confirmed culture_conditions Optimize Culture Conditions genetic_mod->culture_conditions Using sumOΔ strain extraction Review Extraction Protocol culture_conditions->extraction media Media Composition (Nutrient Limitation) culture_conditions->media time Harvest Time (Growth-phase Dependent) culture_conditions->time env Environmental Factors (pH, Temp, Aeration) culture_conditions->env quantification Check Quantification Method extraction->quantification success Improved Yield quantification->success G cluster_pathway Proposed this compound Biosynthesis cluster_regulation Genetic Regulation pks Polyketide Precursor endocrocin_anthrone Endocrocin-9-anthrone pks->endocrocin_anthrone aptA (PKS) endocrocin Endocrocin endocrocin_anthrone->endocrocin aptB (Hydrolase) emodin Emodin endocrocin->emodin Unknown Steps This compound This compound emodin->this compound aptC (Monooxygenase) sumo sumO Gene Product (SUMO Protein) apt_cluster aptA, aptB, aptC (Gene Cluster) sumo->apt_cluster Represses

References

Technical Support Center: Optimizing Asperthecin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for Asperthecin production in Aspergillus nidulans.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production experiments.

Problem Potential Cause Troubleshooting Steps
No or Low this compound Yield Inappropriate Aspergillus nidulans strainEnsure you are using a strain known to produce this compound. Wild-type strains may produce low levels under standard laboratory conditions. Consider using a genetically modified strain, such as a sumO deletion mutant, which has been shown to dramatically increase this compound production.[1][2][3][4][5]
Suboptimal Culture MediumThe composition of the culture medium is critical. Many secondary metabolite gene clusters are not expressed under normal laboratory conditions.[2][3][4][5] Experiment with different carbon and nitrogen sources. A common medium used for A. nidulans cultivation is Yeast Extract-Glucose (YAG) medium.[5]
Incorrect Culture ConditionsOptimize environmental parameters such as pH, temperature, and aeration. These factors significantly influence fungal growth and secondary metabolite synthesis.
Inefficient Extraction ProtocolReview your extraction method. This compound is an intracellular pigment. Efficient cell lysis and extraction with an appropriate solvent system are necessary. A common method involves extraction with methanol followed by a mixture of dichloromethane and methanol.[5]
Inconsistent this compound Yields Variability in InoculumStandardize the spore concentration and age of the inoculum used for each experiment to ensure consistent starting conditions.
Inconsistent Media PreparationEnsure meticulous and consistent preparation of the culture medium, including pH adjustment and sterilization procedures, to avoid batch-to-batch variation.
Genetic Instability of the Production StrainFungal strains can undergo genetic changes over successive subcultures, potentially affecting their metabolic output. It is advisable to periodically re-culture from a frozen stock or a single spore isolate.
Presence of Impurities in Extract Non-specific Extraction MethodYour extraction protocol may be co-extracting other secondary metabolites. A. nidulans produces a variety of other compounds, such as austinol, dehydroaustinol, and sterigmatocystin.[1][2][3]
ContaminationEnsure aseptic techniques are strictly followed throughout the experimental process to prevent contamination from other microorganisms that may produce interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

This compound is a red polyketide pigment.[6][7] It is a secondary metabolite produced by the filamentous fungus Aspergillus nidulans and serves as the pigment for its sexual spores (ascospores).[6][7]

Q2: What is the biosynthetic pathway for this compound?

The biosynthesis of this compound is governed by a gene cluster containing three key genes: aptA, aptB, and aptC.[1][2][3][4][6][7][8][9][10][11]

  • aptA encodes a polyketide synthase.[1][2][3][4][6][7][8][9][10][11]

  • aptB encodes a thioesterase.[6][7][8][9][10][11]

  • aptC encodes a monooxygenase.[1][2][3][4][6][7][8][9][10][11]

Deletion of aptA or aptB results in the loss of this compound production, while deletion of aptC leads to the formation of a purple intermediate.[6][7][8][9][10][11]

Q3: How can I significantly increase the production of this compound?

A highly effective method to boost this compound production is through genetic engineering. Deletion of the sumO gene, which encodes a small ubiquitin-like modifier (SUMO) protein in A. nidulans, has been shown to cause a dramatic increase in this compound synthesis.[1][2][3][4][5] This is because sumoylation appears to repress the this compound biosynthetic pathway under normal conditions.[5]

Q4: What are the recommended culture conditions for this compound production?

While specific optimal conditions can be strain-dependent, a good starting point for A. nidulans cultivation for secondary metabolite production is as follows:

  • Medium: Yeast Extract-Glucose (YAG) medium.[5]

  • Temperature: 37°C.[5][7]

  • Culture type: Solid agar cultures are commonly used for initial experiments.[5] For larger scale production, submerged fermentation would need to be optimized.

  • Incubation time: 5 days.[5]

It is highly recommended to perform systematic optimization of these parameters for your specific experimental setup.

Q5: What is a reliable method for extracting and quantifying this compound?

A common protocol for the extraction and analysis of this compound involves the following steps:

  • Harvesting: The fungal biomass is harvested from the solid or liquid culture.

  • Extraction: The biomass is extracted sequentially with methanol and a 1:1 mixture of dichloromethane and methanol, often with the aid of sonication.[5]

  • Purification: The crude extract is then subjected to further purification steps, such as liquid-liquid partitioning with ethyl acetate.[5]

  • Quantification: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array detector (PDA) and a mass spectrometer (MS) is a robust method for quantifying this compound.[5]

Experimental Protocols

Protocol 1: Cultivation of A. nidulans for this compound Production
  • Prepare Yeast Extract-Glucose (YAG) solid medium (5 g/L yeast extract, 20 g/L D-glucose, 15 g/L agar, supplemented with a trace element solution).

  • Inoculate the center of the YAG plates with a known concentration of A. nidulans spores.

  • Incubate the plates at 37°C for 5 days in the dark.[5][7]

Protocol 2: Extraction of this compound
  • After incubation, chop the agar from the culture plates into small pieces.

  • Transfer the agar pieces to a suitable container and add 50 mL of methanol.

  • Sonicate the mixture for 1 hour.

  • Decant the methanol and add 50 mL of a 1:1 mixture of dichloromethane and methanol to the agar pieces.

  • Sonicate for another hour.

  • Combine the methanol and dichloromethane-methanol extracts.

  • Evaporate the solvent in vacuo to obtain a crude residue.

  • Suspend the residue in 50 mL of water and partition twice with ethyl acetate.

  • Combine the ethyl acetate layers and evaporate to dryness.

  • Redissolve the final extract in methanol for analysis.[5]

Visualizations

Asperthecin_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA Polyketide Intermediate Polyketide Intermediate Acetyl-CoA->Polyketide Intermediate aptA (Polyketide Synthase) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Intermediate Purple Pigment Purple Pigment Polyketide Intermediate->Purple Pigment aptB (Thioesterase) This compound This compound Purple Pigment->this compound aptC (Monooxygenase)

Caption: Proposed biosynthetic pathway for this compound in A. nidulans.

Asperthecin_Production_Workflow cluster_culture 1. Fungal Culture cluster_extraction 2. Extraction cluster_analysis 3. Analysis Inoculation Inoculation Incubation Incubation Inoculation->Incubation Harvesting Harvesting Incubation->Harvesting Solvent_Extraction Solvent_Extraction Harvesting->Solvent_Extraction Purification Purification Solvent_Extraction->Purification Quantification Quantification Purification->Quantification Optimized_Yield Optimized_Yield Quantification->Optimized_Yield Troubleshooting_Logic Start Start Low_Yield Low_Yield Start->Low_Yield Check_Strain Check_Strain Low_Yield->Check_Strain Is the strain correct? Optimize_Media Optimize_Media Check_Strain->Optimize_Media Yes Optimize_Conditions Optimize_Conditions Optimize_Media->Optimize_Conditions Media Optimized Review_Extraction Review_Extraction Optimize_Conditions->Review_Extraction Conditions Optimized Successful_Production Successful_Production Review_Extraction->Successful_Production Extraction Optimized

References

Instability issues with purified Asperthecin samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with purified Asperthecin samples.

Frequently Asked Questions (FAQs)

Q1: My purified this compound solution is changing color and losing activity over time. What could be the cause?

A1: Color change and loss of activity in this compound solutions are often indicative of chemical instability. This compound is a polyketide-derived anthraquinone pigment, and compounds of this class can be susceptible to degradation under various conditions. The primary causes of instability include:

  • Photodegradation: Exposure to light, especially UV radiation, can cause the breakdown of the anthraquinone structure, leading to a loss of its characteristic color and biological activity. Many organic dyes are susceptible to photodegradation.[1][2][3][4]

  • Oxidation: this compound's polyhydroxylated aromatic structure makes it prone to oxidation, especially in the presence of dissolved oxygen. This can be accelerated by exposure to light and elevated temperatures.

  • pH Instability: The stability of anthraquinones can be pH-dependent. Extreme pH values (either highly acidic or alkaline) can catalyze degradation reactions such as hydrolysis. For many natural pigments, stability is often greater in acidic conditions.

  • Temperature Sensitivity: High temperatures can accelerate the rate of all chemical degradation pathways. Storing samples at elevated temperatures, or subjecting them to multiple freeze-thaw cycles, can lead to significant degradation.

Q2: I'm observing a precipitate in my this compound stock solution. What should I do?

A2: Precipitation can be due to several factors:

  • Poor Solubility: this compound may have limited solubility in your chosen solvent, especially at high concentrations. This can lead to precipitation over time, particularly if the sample is stored at a lower temperature than when it was dissolved.

  • Degradation to an Insoluble Product: The degradation products of this compound may be less soluble than the parent compound, leading to their precipitation out of solution.

  • Aggregation: While more common with macromolecules, small molecules can also aggregate, especially at high concentrations or in suboptimal solvent conditions.

To address this, consider preparing a more dilute stock solution or using a different solvent with better solubilizing power. It is also advisable to analyze the precipitate to determine if it is the original compound or a degradation product.

Q3: What are the recommended storage conditions for purified this compound?

A3: To ensure the long-term stability of your purified this compound samples, the following storage conditions are recommended:

  • Storage Form: For long-term storage, it is best to store this compound as a lyophilized powder.

  • Temperature: Store lyophilized powder and solutions at -20°C or, for extended periods, at -80°C.

  • Light: Protect samples from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For highly sensitive samples, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the sample, it is highly recommended to aliquot the stock solution into single-use vials before freezing.[5]

Q4: How can I monitor the stability of my this compound samples?

A4: The stability of this compound can be monitored using analytical techniques that can separate and quantify the parent compound from its degradation products. A common and effective method is High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD).[6][7] By analyzing samples at different time points, you can quantify the amount of intact this compound remaining and observe the appearance of any new peaks that correspond to degradation products. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed characterization of the degradation products.[6][8]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.

Issue Potential Causes Troubleshooting Steps & Solutions
Unexpected color change in solution (e.g., fading, shift in hue) Photodegradation from exposure to ambient or UV light.Oxidation due to dissolved oxygen.pH of the solution is outside the optimal stability range.- Protect solutions from light using amber vials or by covering them with foil.- Degas buffers and solvents before use to remove dissolved oxygen.- Work with freshly prepared solutions whenever possible.- Evaluate the stability of this compound in a range of pH buffers to determine the optimal pH for your experiments.
Loss of biological activity in assays Chemical degradation of this compound.Adsorption of the compound to plasticware.Precipitation of the compound out of the assay medium.- Confirm the integrity of your this compound stock by HPLC before use.- Use low-binding microplates and pipette tips.- Ensure that the final concentration of this compound in your assay is below its solubility limit in the assay buffer.- Include a positive control to ensure the assay itself is performing as expected.
Inconsistent results between experiments Degradation of this compound stock solution over time.Variability in sample preparation.Inconsistent storage conditions.- Prepare fresh stock solutions from lyophilized powder for critical experiments.- Standardize your protocol for dissolving and diluting this compound.- Adhere strictly to recommended storage conditions (see FAQ Q3).
Appearance of new peaks in HPLC chromatogram Chemical degradation of this compound.- Attempt to identify the degradation products using LC-MS to understand the degradation pathway.- Based on the likely degradation mechanism, implement mitigation strategies (e.g., add antioxidants if oxidation is suspected, adjust pH for hydrolysis).

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Aqueous Buffers

This protocol outlines a general procedure to determine the stability of this compound in different aqueous buffers and at various temperatures.

1. Materials:

  • Purified this compound (lyophilized powder)
  • High-purity solvents (e.g., DMSO, ethanol) for stock solution
  • A range of aqueous buffers (e.g., phosphate, citrate, Tris) at different pH values (e.g., 4, 7, 9)
  • HPLC system with a UV-Vis or DAD detector
  • Temperature-controlled incubators or water baths

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO.
  • Working Solutions: Dilute the stock solution to a final concentration (e.g., 100 µM) in each of the aqueous buffers to be tested. Ensure the final concentration of the organic solvent is low (e.g., <1%) and consistent across all samples.
  • Incubation: Aliquot the working solutions into amber vials for each time point and temperature condition. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for each condition.
  • Analysis: Analyze the samples immediately by HPLC. The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the peak area at time zero.

Data Presentation: this compound Stability
Buffer pH Temperature (°C) % this compound Remaining (24 hours) % this compound Remaining (48 hours)
4.04
4.025
4.037
7.04
7.025
7.037
9.04
9.025
9.037

Users should populate this table with their experimental data.

Visualizations

Experimental Workflow for this compound Stability Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Concentrated This compound Stock (e.g., in DMSO) working Dilute Stock into Aqueous Buffers (Varying pH) stock->working temp1 Incubate at 4°C working->temp1 temp2 Incubate at 25°C working->temp2 temp3 Incubate at 37°C working->temp3 sampling Sample at Multiple Time Points (0, 2, 4, 8, 24h) temp1->sampling temp2->sampling temp3->sampling hplc Analyze by HPLC-UV/DAD sampling->hplc data Quantify Remaining this compound and Degradation Products hplc->data

Caption: Workflow for assessing the stability of this compound under different conditions.

Logical Troubleshooting Flowchart for this compound Instability

G decision decision start Instability Observed (e.g., Color Change, Loss of Activity) check_light Is the sample protected from light? start->check_light protect_light Action: Store in amber vials or wrap in foil. check_light->protect_light No check_temp Is the sample stored at ≤ -20°C and are freeze-thaw cycles minimized? check_light->check_temp Yes protect_light->check_temp optimize_temp Action: Aliquot and store at -80°C for long term. check_temp->optimize_temp No check_ph Is the solution pH within a stable range? check_temp->check_ph Yes optimize_temp->check_ph optimize_ph Action: Test stability in different pH buffers. check_ph->optimize_ph No check_oxidation Is oxidation a possibility? check_ph->check_oxidation Yes optimize_ph->check_oxidation prevent_oxidation Action: Use degassed solvents and consider antioxidants. check_oxidation->prevent_oxidation Yes end Stability Improved check_oxidation->end No prevent_oxidation->end

Caption: Troubleshooting flowchart for addressing instability issues with this compound.

Putative Signaling Pathway for this compound-Induced Anticancer Effects

While the exact molecular targets of this compound are still under investigation, some related fungal metabolites have been shown to induce apoptosis and cell cycle arrest in cancer cells. This diagram illustrates a potential mechanism of action.

G cluster_cell Cancer Cell cluster_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound cdk CDK/Cyclin Complexes This compound->cdk Inhibition? bax Bax (Pro-apoptotic) This compound->bax Upregulation? bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulation? g2m G2/M Checkpoint cdk->g2m arrest Cell Cycle Arrest g2m->arrest mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical signaling pathway for this compound's anticancer activity.

References

Asperthecin Gene Cluster Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Asperthecin gene cluster.

Section 1: Bioinformatics Analysis

This section addresses common challenges encountered during the in-silico analysis of the this compound gene cluster.

Frequently Asked Questions (FAQs)

Q1: Which bioinformatics tools are recommended for identifying the this compound gene cluster in a fungal genome?

A1: For identifying secondary metabolite biosynthetic gene clusters (BGCs) like the one for this compound, tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Region Finder) are highly recommended.[1][2] These platforms can predict the boundaries of the gene cluster and annotate the core enzymes, such as the polyketide synthase (PKS), which is central to this compound biosynthesis.[1][3]

Q2: What are the key genes to look for in the this compound biosynthetic gene cluster?

A2: The core this compound gene cluster in Aspergillus nidulans consists of three key genes:

  • aptA : Encodes a non-reducing polyketide synthase (NR-PKS), the backbone enzyme of the pathway.[3][4]

  • aptB : Encodes a hydrolase or thioesterase.[3][4]

  • aptC : Encodes a monooxygenase, which is involved in the later steps of the biosynthesis.[3][4]

When searching for this cluster in other organisms, look for a similar co-localized set of genes.

Q3: My genomic analysis pipeline did not identify an this compound gene cluster, but I suspect my fungus produces it. What could be the reason?

A3: There are several possibilities:

  • Dispersed Cluster: While typically clustered, the genes for a secondary metabolite pathway can sometimes be located in different genomic regions.

  • Novel Cluster Organization: The gene organization might differ significantly from the known cluster in A. nidulans, potentially confusing prediction software.

  • Annotation Errors: The genome annotation may be incomplete or inaccurate, leading to missed gene calls. Manual inspection of the genomic region for homologs of aptA, aptB, and aptC is recommended.

Troubleshooting Guide
Issue Possible Cause Troubleshooting Steps
Ambiguous Cluster Boundaries The prediction software may include adjacent genes not involved in this compound biosynthesis.Perform targeted gene deletions or expression studies on the flanking genes to see if their removal affects this compound production. In A. nidulans, genes surrounding the core three-gene cluster were shown not to be involved in its biosynthesis.[5]
Identification of a Putative Cluster with Low Homology The identified fungus may have a divergent this compound biosynthesis pathway.Use phylogenetic analysis of the core PKS gene to compare it with known this compound PKSs. Functional characterization through heterologous expression or gene knockout will be necessary for confirmation.

Section 2: Experimental Validation & Quantification

This section provides guidance on the experimental validation of the this compound gene cluster and quantification of the metabolite.

Frequently Asked Questions (FAQs)

Q1: I have identified a putative this compound gene cluster. How can I confirm its function?

A1: The most definitive way to confirm the function of the gene cluster is through targeted gene deletion of the core genes, particularly the PKS gene (aptA).[3] Deletion of this gene should abolish the production of this compound.[4][6]

Q2: My fungus does not produce this compound under standard laboratory conditions. How can I activate the silent gene cluster?

A2: Many fungal secondary metabolite gene clusters are "silent" under standard lab conditions.[3][5][7] Several strategies can be employed to activate the this compound gene cluster:

  • Genetic Perturbation: Deletion of the global regulatory gene sumO has been shown to dramatically increase this compound production in A. nidulans.[3][7]

  • Co-cultivation: Growing your fungus with other microorganisms, such as soil bacteria, can sometimes induce the expression of silent gene clusters.

  • Epigenetic Modification: Treatment with histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors can alter chromatin structure and activate gene expression.

Q3: What is a reliable method for extracting and quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a standard method for quantifying this compound.[6][8] A common extraction solvent is a mixture of acetonitrile, formic acid, and dimethyl sulfoxide.[6][8]

Troubleshooting Guide
Issue Possible Cause Troubleshooting Steps
No this compound detected after gene cluster activation The activation method may not be effective for your specific fungal strain. The compound may be unstable under your extraction conditions.Try alternative activation methods (e.g., different co-culture partners, other genetic modifications). For extraction, ensure the use of fresh solvents and minimize exposure to light and extreme temperatures.
Poor peak shape or resolution in HPLC analysis Inappropriate mobile phase, column degradation, or sample matrix effects.Optimize the mobile phase composition and gradient. Ensure the sample is properly filtered and diluted in the mobile phase. Use a guard column to protect the analytical column.[9]
Inconsistent quantification results Incomplete extraction, degradation of this compound standards, or instrument variability.Ensure a standardized and validated extraction protocol. Store this compound standards at low temperatures and protected from light.[10] Regularly check HPLC system performance with a known standard.
Experimental Protocols

Protocol 1: Targeted Gene Deletion in Aspergillus nidulans

This protocol is a generalized workflow for creating a gene deletion mutant.

A Amplify 5' and 3' flanking regions of the target gene (e.g., aptA) via PCR C Fuse the three DNA fragments (5' flank - marker - 3' flank) using fusion PCR or Gibson assembly A->C B Amplify a selectable marker (e.g., auxotrophic marker) B->C D Transform protoplasts of the recipient fungal strain with the deletion cassette C->D E Select for transformants on appropriate media D->E F Screen transformants by diagnostic PCR to confirm homologous recombination E->F G Confirm loss of this compound production by HPLC F->G

Caption: Workflow for targeted gene deletion.

Protocol 2: HPLC Quantification of this compound

This protocol is based on methodologies described for A. nidulans.[6][8]

  • Extraction: Fungal biomass (e.g., cleistothecia) is homogenized and extracted with a solvent mixture of acetonitrile/formic acid/dimethyl sulfoxide (98.5:0.5:1).[6][8]

  • HPLC System: A standard HPLC system with a DAD detector.

  • Column: A C18 reverse-phase column (e.g., XBridge BEH C18, 2.5 µm, 4.6 mm x 100 mm).[6]

  • Mobile Phase:

    • Solvent A: HPLC-grade water with 0.5% formic acid.[6][8]

    • Solvent B: HPLC-grade acetonitrile with 0.5% formic acid.[6][8]

  • Gradient: A typical gradient could be: 0-2 min, 20% B; 2-15 min, 20-95% B; 15-18 min, 95% B; 18-20 min, 95-20% B.[6]

  • Detection: Monitor at a wavelength where this compound has a strong absorbance, which can be determined from its UV-Vis spectrum.[8]

  • Quantification: Create a standard curve using purified this compound.

Section 3: Heterologous Expression

This section covers common issues related to expressing the this compound gene cluster in a host organism.

Frequently Asked Questions (FAQs)

Q1: What is a suitable host for the heterologous expression of the this compound gene cluster?

A1: Aspergillus oryzae is a widely used and effective host for expressing fungal biosynthetic gene clusters.[11][12][13] It has a "clean" secondary metabolite background, which simplifies the detection of heterologously produced compounds.[13]

Q2: I have cloned the this compound gene cluster into an expression vector and transformed it into A. oryzae, but I am not detecting any product. What could be the problem?

A2: Several factors could be at play:

  • Codon Usage: While generally not a major issue between closely related Aspergillus species, codon optimization of the genes for A. oryzae might improve expression.

  • Promoter Strength: The chosen promoter may not be strong enough or may not be active under the selected culture conditions.

  • Precursor Limitation: The host may not produce sufficient quantities of the precursor molecules required for this compound biosynthesis.

  • Lack of Post-Translational Modification: The host may lack the necessary enzymes to properly modify the biosynthetic enzymes (e.g., phosphopantetheinylation of the PKS).

Q3: How can I improve the yield of this compound in my heterologous host?

A3: Overexpression of global regulators of secondary metabolism can enhance the production of heterologously expressed compounds. In A. oryzae, overexpressing the laeA gene has been shown to successfully increase the production of metabolites from heterologous gene clusters.[11][14]

Troubleshooting Guide
Issue Possible Cause Troubleshooting Steps
Low or no expression of heterologous genes Inefficient promoters, incorrect vector assembly, or silencing of the integrated cassette.Use strong, constitutive promoters known to work well in A. oryzae. Verify the integrity of your expression vector by sequencing. Integrate the expression cassette into a known transcriptionally active genomic locus.
Accumulation of an intermediate instead of this compound One of the enzymes in the pathway (aptB or aptC) is not functional in the heterologous host, or a required cofactor is missing.Co-express potential helper enzymes from the native host. Supplement the culture medium with necessary cofactors if known.
Toxicity of this compound or intermediates to the host The produced compound may be toxic to the heterologous host, limiting yield.Try using an inducible promoter to delay production until a higher cell density is reached. Attempt to identify and co-express a potential self-resistance gene from the native producer.

Data and Diagrams

Table 1: Effect of Gene Deletions on this compound Production and Phenotype in A. nidulans
Genotype This compound Production Ascospore Phenotype UV Sensitivity
Wild-typeNormalRed, normal morphology[4][15]Normal
ΔaptA (PKS)Abolished[4][6]Hyaline (clear), small, misshapen[4][15]Highly sensitive[4][6]
ΔaptB (Hydrolase)Abolished[4][6]Hyaline (clear), small, misshapen[4][15]Highly sensitive[4][6]
ΔaptC (Monooxygenase)Abolished (produces purple pigment)[4][15]Purple, normal morphology[4][15]Normal[4]

This compound Biosynthetic Pathway

cluster_0 This compound Biosynthesis P Polyketide Precursors I1 Polyketide Intermediate P->I1 aptA (PKS) I2 Cyclized Intermediate I1->I2 aptB (Hydrolase) I3 Purple Pigment Precursor I2->I3 A This compound (Red Pigment) I3->A aptC (Monooxygenase)

Caption: Proposed this compound biosynthetic pathway.

References

Technical Support Center: Asperthecin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the purity of Asperthecin extracts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Crude Extract 1. Incomplete cell lysis. 2. Inappropriate solvent selection. 3. Insufficient extraction time or agitation. 4. Thermal degradation of this compound.1. Ensure thorough grinding of the fungal mycelia (e.g., with liquid nitrogen) to maximize surface area for extraction. 2. This compound is a polyketide pigment; use a mid-polarity solvent like ethyl acetate or a chloroform/methanol mixture for extraction.[1] 3. Increase extraction time (e.g., overnight soaking) or use methods like sonication to enhance extraction efficiency. 4. Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature (e.g., < 40°C).
Poor Separation in Column Chromatography 1. Improper solvent system selection. 2. Column overloading. 3. Irregular column packing. 4. Co-elution with similar polarity impurities.1. Develop a solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound. A gradient of hexane and ethyl acetate is a good starting point. 2. The amount of crude extract should be about 1-2% of the weight of the silica gel. 3. Ensure the silica gel is packed uniformly without air bubbles or cracks. 4. If impurities are very close in polarity, a secondary purification step like preparative HPLC will be necessary.
Peak Tailing or Broadening in HPLC 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Secondary interactions with the stationary phase. 4. Sample overload.1. Flush the column with a strong solvent (e.g., isopropanol) or replace it if performance does not improve. 2. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve the peak shape of acidic compounds like polyketides.[2] 3. Add a competitive agent to the mobile phase, or switch to a different column chemistry. 4. Reduce the concentration or injection volume of the sample.
Color of Purified this compound is Unstable 1. pH sensitivity. 2. Light sensitivity. 3. Presence of residual acid from HPLC.1. Fungal pigments can be sensitive to pH. Store the purified compound in a neutral, buffered solution or as a dry solid. 2. Protect the purified this compound from direct light by using amber vials and storing it in the dark. 3. Ensure complete removal of mobile phase solvents after preparative HPLC, as residual acid can cause degradation over time. Lyophilization is an effective method for solvent removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound extract?

A1: Crude extracts of Aspergillus nidulans are complex mixtures. Besides this compound, common impurities include other secondary metabolites produced by the fungus, such as other polyketides, sterigmatocystin, and austinol/dehydroaustinol.[3] Additionally, primary metabolites like fatty acids, proteins, and carbohydrates may also be present.

Q2: How can I quickly assess the purity of my fractions during column chromatography?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation. Spot a small amount of each collected fraction onto a TLC plate and develop it using the same solvent system as the column. Fractions containing pure this compound should show a single spot with the same Rf value.

Q3: My this compound extract forms an emulsion during liquid-liquid extraction. How can I resolve this?

A3: Emulsion formation is common when dealing with complex biological extracts. To break an emulsion, you can try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous phase and can help force the separation. Alternatively, gentle centrifugation of the mixture can also be effective.

Q4: What is a typical yield for purified this compound?

A4: The yield of this compound can vary significantly depending on the fermentation conditions and the efficiency of the extraction and purification process. Some studies have reported yields of purified this compound in the range of 10-15 mg from large-scale fermentations.[2]

Data Presentation

The following table provides a representative example of the expected purity and recovery at each stage of the this compound purification process.

Purification StepStarting MaterialProductPurity (%)Recovery (%)
Solvent Extraction 20 L Fungal Culture5 g Crude Extract~5%100% (crude)
Silica Gel Column Chromatography 5 g Crude Extract500 mg Enriched Fraction~60%~50%
Preparative HPLC 500 mg Enriched Fraction12 mg Purified this compound>98%~30%

Experimental Protocols

Extraction of Crude this compound

This protocol is adapted from methods described for the extraction of secondary metabolites from Aspergillus nidulans.

  • Harvesting: Grow A. nidulans on solid Yeast Extract Agar Glucose (YAG) plates for 5-7 days.

  • Extraction: Chop the agar into small pieces and place them in a large flask. Add ethyl acetate to cover the agar.

  • Sonication: Sonicate the mixture for 1 hour to facilitate the extraction of metabolites.

  • Filtration: Filter the mixture to separate the ethyl acetate from the solid agar.

  • Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification by Silica Gel Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane and pour it into a glass column to create a packed bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate.

  • Fraction Collection: Collect fractions based on the colored bands that separate on the column. This compound, being a pigment, will be visible.

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing pure this compound.

Final Purification by Preparative HPLC

This protocol is based on a published method for the purification of this compound.[2]

  • System: A preparative HPLC system equipped with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase:

    • Solvent A: Water with 0.05% trifluoroacetic acid

    • Solvent B: Acetonitrile with 0.05% trifluoroacetic acid

  • Gradient:

    • 0-20 min: 20% to 50% Solvent B

    • 20-21 min: 50% to 100% Solvent B

    • 21-26 min: Hold at 100% Solvent B

    • 26-27 min: 100% to 20% Solvent B

    • 27-34 min: Re-equilibrate at 20% Solvent B

  • Flow Rate: 10.0 mL/min

  • Detection: Monitor the elution at 254 nm.

  • Fraction Collection: Collect the peak corresponding to this compound, which should elute at approximately 18 minutes under these conditions.[2]

  • Solvent Removal: Evaporate the solvent from the collected fraction, typically by lyophilization, to obtain the pure this compound as a purple powder.[2]

Visualizations

G cluster_0 Extraction & Initial Cleanup cluster_1 Chromatographic Purification Fungal Culture Fungal Culture Solvent Extraction Solvent Extraction Fungal Culture->Solvent Extraction Ethyl Acetate Crude Extract Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Hexane/Water Silica Gel Column Silica Gel Column Solvent Partitioning->Silica Gel Column Gradient Elution Solvent Extraction->Crude Extract Enriched Fractions Enriched Fractions Silica Gel Column->Enriched Fractions Preparative HPLC Preparative HPLC Enriched Fractions->Preparative HPLC Reversed-Phase Purity Analysis (TLC) Purity Analysis (TLC) Enriched Fractions->Purity Analysis (TLC) Pure this compound Pure this compound Preparative HPLC->Pure this compound Purity Analysis (HPLC) Purity Analysis (HPLC) Pure this compound->Purity Analysis (HPLC)

Caption: Experimental workflow for the purification of this compound.

G Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Polyketide Chain Polyketide Chain Acetyl-CoA + Malonyl-CoA->Polyketide Chain Catalyzed by Endocrocin-9-anthrone Endocrocin-9-anthrone Polyketide Chain->Endocrocin-9-anthrone Catalyzed by AptA (PKS) AptA (PKS) Polyketide Chain->AptA (PKS) Endocrocin Endocrocin Endocrocin-9-anthrone->Endocrocin Catalyzed by AptB (Hydrolase) AptB (Hydrolase) Endocrocin-9-anthrone->AptB (Hydrolase) This compound This compound Endocrocin->this compound Further Oxidation AptC (Monooxygenase) AptC (Monooxygenase) Endocrocin->AptC (Monooxygenase)

Caption: Proposed biosynthetic pathway of this compound.

References

Avoiding degradation of Asperthecin during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Asperthecin during extraction and purification.

Troubleshooting Guide: Preventing this compound Degradation

This guide addresses common issues encountered during the extraction of this compound, focusing on identifying and preventing degradation.

Issue 1: Low Yield or Complete Loss of this compound in the Final Extract

  • Potential Cause: Degradation of this compound due to improper extraction conditions. As a polyhydroxylated anthraquinone, this compound is susceptible to degradation from exposure to high temperatures, certain pH levels, and light.

  • Solutions:

    • Temperature Control: Maintain low temperatures throughout the extraction process. Keep extracts cold whenever possible to minimize thermal degradation. When evaporating solvents, use a rotary evaporator with a water bath temperature set below 40°C.[1][2]

    • pH Management: The stability of similar polyhydroxylated anthraquinones is pH-dependent. Acidic to neutral conditions are generally preferred. For instance, some anthraquinones show significant degradation at a pH above 6.0.[3] It is advisable to avoid strongly alkaline conditions during extraction and purification.

    • Light Protection: Polyhydroxylated naphthoquinones, which are structurally related to anthraquinones, are known to be prone to degradation upon exposure to light.[4][5] Conduct extraction and purification steps in amber glassware or vessels wrapped in aluminum foil to protect the compound from light-induced degradation.

    • Solvent Selection: The choice of solvent is critical. Methanol, ethyl acetate, and dichloromethane have been successfully used for extracting this compound and other fungal anthraquinones.[1][6][7] For initial extraction from fungal mycelia and agar, methanol followed by a dichloromethane-methanol mixture with sonication has been reported.[6] Ethyl acetate is also commonly used for the extraction of fungal metabolites from culture filtrates.[8][9]

Issue 2: Appearance of Unknown Impurities or Color Change in the Extract

  • Potential Cause: Oxidative degradation or chemical rearrangement of this compound. The phenolic hydroxyl groups in this compound's structure are susceptible to oxidation.

  • Solutions:

    • Use of Antioxidants: While not explicitly documented for this compound, the addition of antioxidants like ascorbic acid to the extraction solvent can sometimes prevent the oxidation of phenolic compounds. This should be tested on a small scale first, as it may complicate downstream purification.

    • Inert Atmosphere: For highly sensitive extractions, performing the procedure under an inert atmosphere of nitrogen or argon can prevent oxidation.

    • Prompt Processing: Process the fungal biomass or culture filtrate as quickly as possible after harvesting to minimize enzymatic degradation from the source organism.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

A1: The primary causes of degradation for polyhydroxylated anthraquinones like this compound are exposure to high temperatures, alkaline pH conditions, and light, which can lead to thermal degradation, hydrolysis, and photo-degradation, respectively. Oxidation of the phenolic groups is also a significant risk.

Q2: What is the ideal temperature range for handling this compound extracts?

A2: To minimize thermal degradation, it is recommended to perform extractions at or below room temperature. For solvent evaporation, the temperature of the water bath on a rotary evaporator should not exceed 40°C.[1]

Q3: Which solvents are recommended for this compound extraction?

A3: Based on published literature, effective solvents include methanol, ethyl acetate, and dichloromethane/methanol mixtures.[1][6][7] The optimal solvent may depend on whether you are extracting from the fungal mycelium or the culture broth.

Q4: How can I monitor for this compound degradation during my experiment?

A4: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is an effective method to monitor the presence and purity of this compound in your extracts at different stages.[6][7] A decrease in the peak area corresponding to this compound or the appearance of new, unidentified peaks could indicate degradation.

Q5: Should I be concerned about the pH of my extraction solvent?

A5: Yes. Similar anthraquinones have shown instability in neutral to alkaline conditions (pH > 6.0).[3] While the optimal pH for this compound stability has not been explicitly defined, maintaining a slightly acidic to neutral pH is a safe practice to prevent potential degradation.

Data on Anthraquinone Stability

While specific quantitative data for this compound is limited, the following table summarizes the stability of Aloin, another anthraquinone, under various conditions, which can serve as a general guideline.

ConditionParameterStability of Aloin (an Anthraquinone)Reference
Temperature 4°CModerate stability[3]
25°CModerate stability, with some degradation over time[3]
50°COver 50% decrease in content[3]
70°CApproximately 70% reduction in content[3]
pH 3.5Relatively stable[3]
6.7Substantial reduction in concentration[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture on Solid Medium

This protocol is adapted from established methods for extracting this compound from Aspergillus nidulans grown on solid agar plates.[6]

  • Harvesting: After 5 days of cultivation at 37°C, chop the agar from the petri dishes into small pieces.

  • Initial Extraction: Transfer the agar pieces into a suitable flask. Add 50 mL of methanol and sonicate for 1 hour.

  • Second Extraction: Decant the methanol and add 50 mL of a 1:1 (v/v) mixture of dichloromethane and methanol to the agar pieces. Sonicate for another hour.

  • Pooling and Concentration: Combine the methanol and dichloromethane-methanol extracts. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the crude extract in an amber vial at -20°C to prevent degradation.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines a general procedure for the purification of this compound from a crude extract.[6]

  • Column Preparation: Prepare a silica gel column (e.g., 230-400 mesh) packed in a non-polar solvent like chloroform or hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., chloroform) and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity. For example, start with 100% chloroform, followed by chloroform-methanol mixtures of increasing methanol concentration (e.g., 99:1, 95:5, 90:10).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Further Purification (Optional): Fractions containing this compound may require further purification using reverse-phase HPLC for higher purity.[6] A C18 column with a water/acetonitrile gradient containing a small amount of acid (e.g., 0.05% trifluoroacetic acid) is a suitable system.[6]

Visualizations

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification FungalCulture Fungal Culture (Solid or Liquid) SolventExtraction Solvent Extraction (Methanol/DCM or EtOAc) FungalCulture->SolventExtraction Filtration Filtration / Separation SolventExtraction->Filtration Concentration Concentration (< 40°C) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SilicaColumn Silica Gel Column Chromatography CrudeExtract->SilicaColumn FractionCollection Fraction Collection & TLC/HPLC Analysis SilicaColumn->FractionCollection RP_HPLC Reverse-Phase HPLC (Optional) FractionCollection->RP_HPLC Purethis compound Pure this compound RP_HPLC->Purethis compound

Caption: A typical workflow for the extraction and purification of this compound.

Troubleshooting_Tree Start Low Yield of this compound? Temp Extraction Temp > 40°C? Start->Temp Yes pH Alkaline Conditions Used? Temp->pH No Sol_Temp Reduce Temperature Use Cold Solvents Temp->Sol_Temp Yes Light Clear Glassware Used? pH->Light No Sol_pH Maintain Slightly Acidic to Neutral pH pH->Sol_pH Yes Solvent Suboptimal Solvent? Light->Solvent No Sol_Light Use Amber Glassware or Protect from Light Light->Sol_Light Yes Sol_Solvent Test Different Solvents (MeOH, EtOAc) Solvent->Sol_Solvent Yes

Caption: A decision tree for troubleshooting low this compound yield.

Degradation_Pathway This compound This compound (Polyhydroxylated Anthraquinone) Oxidation Oxidation (Loss of Phenolic Protons) This compound->Oxidation High pH, O2 Rearrangement Rearrangement / Cleavage This compound->Rearrangement High Temp, UV Light DegradationProducts Degradation Products (e.g., Quinones, Ring-Opened Species) Oxidation->DegradationProducts Rearrangement->DegradationProducts

Caption: A potential degradation pathway for this compound.

References

Technical Support Center: Overcoming Drug Resistance in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Asperthecin: Initial research indicates that this compound is a red pigment found in the sexual spores of the fungus Aspergillus nidulans. Its primary known biological role is to protect the spores from UV radiation. Currently, there is no established body of scientific literature detailing its use as a therapeutic agent in bioassays where cellular resistance would be a factor.

To fulfill the request for a comprehensive troubleshooting guide on overcoming drug resistance, this resource has been created for a hypothetical therapeutic agent, "Compound X." The principles, protocols, and troubleshooting steps outlined here are broadly applicable to researchers encountering resistance to novel or established compounds in cell-based bioassays.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant increase in the IC50 value of Compound X in our cancer cell line after several passages. What does this indicate?

An increasing IC50 value suggests the cell line is developing resistance to Compound X. This is a common phenomenon where a subset of cells that are less sensitive to the compound survives and proliferates, eventually dominating the culture.[1][2] This acquired resistance can be due to various mechanisms, such as genetic mutations, epigenetic changes, or activation of alternative survival pathways.[1][3]

Q2: What are the most common molecular mechanisms of acquired drug resistance in cancer cell lines?

The primary mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.[1][4]

  • Alteration of the Drug Target: Mutations in the target protein can prevent the drug from binding effectively.[1] For example, mutations in the EGFR kinase domain can cause resistance to EGFR inhibitors.[5][6]

  • Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the inhibitory effect of the drug.[5][7] For instance, if Compound X targets the EGFR pathway, cells might upregulate the MET or NF-κB pathways to promote survival.[8][9]

  • Drug Inactivation: The cancer cells may develop mechanisms to metabolize or inactivate the drug.[4]

  • Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) can make cells resistant to drug-induced cell death.[10][11]

Q3: Could the variability in our results be due to assay conditions rather than true biological resistance?

Absolutely. Inconsistent results can often be traced back to technical or biological variability.[12] Before concluding that resistance has developed, it is crucial to rule out factors such as:

  • Cell Culture Inconsistency: Using cells with high passage numbers, inconsistent cell seeding densities, or variable cell health can significantly impact results.[12][13]

  • Reagent Variability: Differences between lots of media, serum, or assay reagents can introduce variability.[12]

  • Assay Execution: Pipetting errors, especially with viscous fluids, the presence of air bubbles, or edge effects in 96-well plates can lead to unreliable data.[12]

  • Compound Solubility: If Compound X precipitates out of solution, its effective concentration will be lower and more variable than intended.[12]

Troubleshooting Guides

Issue 1: High Variability in Dose-Response Curves

If you are observing inconsistent IC50 values for Compound X between replicate experiments, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Use an automated cell counter for accuracy. Ensure a homogenous cell suspension before plating. Let the plate sit at room temperature for 15-20 minutes before incubation to allow even cell settling.
Edge Effects in 96-Well Plate Avoid using the outermost wells for experimental samples. Instead, fill these perimeter wells with sterile PBS or media to create a humidity barrier and reduce evaporation from adjacent wells.[12]
Compound Precipitation Visually inspect the stock solution and dilutions for precipitates. Confirm the solubility of Compound X in your culture medium. Consider using a different solvent or a solubilizing agent, ensuring it doesn't affect cell viability on its own.
Cell Line Drift Work with cells within a defined, narrow passage number range. Regularly authenticate your cell line. For screening campaigns, use a large, single batch of cryopreserved cells to perform all assays.[13]
Issue 2: Suspected Acquired Resistance to Compound X

If your cell line consistently shows a reduced response to Compound X over time, the following guide can help you investigate and characterize the resistance.

Troubleshooting Step Experimental Approach Expected Outcome
Confirm Resistance Determine the IC50 of Compound X in the suspected resistant cell line and compare it to the parental (sensitive) cell line using a cell viability assay (e.g., MTT assay).[2]A statistically significant increase (e.g., >5-fold) in the IC50 value confirms the resistant phenotype.
Investigate Drug Efflux Perform the cell viability assay with Compound X in the presence and absence of a known P-glycoprotein inhibitor (e.g., Verapamil, Tariquidar).[14]If the IC50 of Compound X decreases significantly in the presence of the P-gp inhibitor, it suggests that drug efflux is a primary resistance mechanism.
Analyze Target Expression/Mutation If the molecular target of Compound X is known, use Western Blot to check for changes in its expression level. Sequence the gene encoding the target protein in both parental and resistant cells.A decrease in target expression or the presence of a new mutation in the resistant line could explain the lack of response.
Explore Bypass Pathways Use phospho-protein arrays or Western blots to screen for the activation of known survival signaling pathways (e.g., Akt, ERK, NF-κB) in the resistant cells compared to the parental line.[8][11]Increased phosphorylation of key proteins in an alternative pathway (e.g., p-Akt, p-p65) in the resistant cells would indicate the activation of a bypass mechanism.

Quantitative Data Summary

The following table presents hypothetical data from experiments investigating resistance to Compound X in a lung cancer cell line (A549).

Table 1: IC50 Values of Compound X in Sensitive and Resistant A549 Cell Lines

Cell LineTreatment ConditionIC50 (µM)Fold Resistance
A549 (Parental)Compound X alone2.5 ± 0.31.0
A549-ResistantCompound X alone35.8 ± 2.114.3
A549-ResistantCompound X + Verapamil (5 µM)8.1 ± 0.93.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the concentration of Compound X that inhibits cell viability by 50% (IC50).[15][16]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of this solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (from wells with medium only) and normalize the data to the vehicle-treated control cells (set to 100% viability). Plot the normalized viability against the logarithm of Compound X concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay

This protocol determines if Compound X resistance is mediated by P-gp efflux pumps using a fluorescent substrate like Rhodamine 123.[14]

  • Cell Seeding: Seed both parental and resistant cells in a 96-well, black, clear-bottom plate and grow to confluence.

  • Inhibitor Pre-incubation: Wash the cell monolayers twice with warm PBS. Add media containing serial dilutions of Compound X (if testing as an inhibitor) or a known P-gp inhibitor like Verapamil (as a positive control). Include a vehicle control. Pre-incubate for 30-60 minutes at 37°C.

  • Substrate Addition: Add the P-gp substrate Rhodamine 123 to all wells to a final concentration of 5 µM.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C, protected from light.

  • Measurement: Remove the loading solution and wash the cells three times with ice-cold PBS to stop efflux. Lyse the cells with a suitable lysis buffer.

  • Data Acquisition: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).

  • Analysis: Increased fluorescence in the presence of an inhibitor indicates that P-gp efflux has been blocked, leading to greater intracellular accumulation of the substrate.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Primary Action Pathway Pgp P-gp Efflux Pump Raf Raf Ras->Raf Primary Action Pathway MEK MEK Raf->MEK Primary Action Pathway ERK ERK MEK->ERK Primary Action Pathway Proliferation Proliferation & Survival Genes ERK->Proliferation Primary Action Pathway IKK IKK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB Activation IkB->NFkB NFkB->Proliferation EGF EGF Ligand EGF->EGFR CompoundX Compound X CompoundX->EGFR CompoundX->Pgp Efflux BypassSignal Bypass Signal (e.g., TNF-α) BypassSignal->IKK Resistance Mechanism

Caption: Hypothetical signaling pathways involved in the action of and resistance to Compound X.

G cluster_investigation Investigate Resistance Mechanism start Observation: Increased IC50 of Compound X check_assay Troubleshoot Assay Variability (Seeding, Reagents, Edge Effect) start->check_assay is_reproducible Is the IC50 shift reproducible and significant? check_assay->is_reproducible is_reproducible->check_assay No, re-optimize assay efflux_assay Perform P-gp Inhibition Assay is_reproducible->efflux_assay Yes is_efflux Is resistance reversed? efflux_assay->is_efflux target_analysis Analyze Target: Sequencing & Western Blot is_efflux->target_analysis No conclusion_efflux Conclusion: Resistance is mediated by drug efflux is_efflux->conclusion_efflux Yes is_target Target mutated or downregulated? target_analysis->is_target pathway_screen Screen for Bypass Pathway Activation is_target->pathway_screen No conclusion_target Conclusion: Resistance is mediated by target alteration is_target->conclusion_target Yes conclusion_bypass Conclusion: Resistance is mediated by bypass pathway pathway_screen->conclusion_bypass end Develop strategy to overcome resistance pathway_screen->end conclusion_efflux->end conclusion_target->end conclusion_bypass->end

Caption: Experimental workflow for troubleshooting and identifying the mechanism of resistance.

References

Technical Support Center: Asperthecin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of Asperthecin. The information is tailored for researchers, scientists, and professionals in drug development who are working with this fungal metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a polyhydroxylated anthraquinone pigment produced by certain species of the fungus Aspergillus, such as Aspergillus nidulans.[1][2] Its molecular formula is C₁₅H₁₀O₈ and it has a molecular weight of 318.23 g/mol .[1] Quantification of this compound is crucial for understanding its biosynthetic pathway, its role in fungal biology, and for evaluating its potential as a bioactive compound.[3][4]

Q2: What is the recommended method for quantifying this compound?

A2: The most common and reliable method for this compound quantification is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), often with a photodiode array (PDA) or UV detector.[3][5] LC-MS provides high sensitivity and selectivity, which is essential due to the often low concentrations of this compound in wild-type fungal strains.[3][6]

Q3: What are the key instrument parameters for this compound analysis by LC-MS?

A3: Successful quantification of this compound relies on optimized LC-MS parameters. A reverse-phase C18 column is typically used for separation.[3] The mobile phase usually consists of a gradient of acetonitrile and water, with a small amount of formic acid (e.g., 0.05%) to improve peak shape.[3] For detection, negative-ion electrospray ionization (ESI) is effective for this compound.[3]

Q4: How should I prepare my fungal culture samples for this compound extraction?

A4: A common procedure involves growing the Aspergillus strain on a solid medium, followed by extraction with organic solvents.[3] The fungal material is typically extracted with methanol and a mixture of dichloromethane and methanol.[3] The resulting extract is then concentrated, resuspended in water, and partitioned with ethyl acetate to isolate this compound and other secondary metabolites.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No this compound peak detected or very low signal 1. Inefficient extraction. 2. Low production by the fungal strain. 3. Incorrect MS parameters. 4. Degradation of the compound.1. Ensure complete extraction by using sonication and appropriate solvent volumes.[3] 2. Consider using a strain known to overproduce this compound, such as a sumO deletion mutant in A. nidulans.[3][7] 3. Verify that the mass spectrometer is set to negative-ion ESI mode and is monitoring for the correct m/z of this compound (e.g., m/z 317 in negative mode).[3][8] 4. Handle extracts with care, minimize exposure to light and high temperatures, and analyze them promptly.
Poor peak shape (e.g., tailing, fronting, or broad peaks) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation.1. Ensure the mobile phase contains an additive like formic acid (0.05%) to improve peak shape.[3] 2. Dilute the sample to ensure the amount injected is within the linear range of the column and detector. 3. Replace the HPLC column if it has been used extensively or has been exposed to harsh conditions.
Co-elution with other compounds 1. Suboptimal HPLC gradient. 2. Insufficient column resolution.1. Adjust the solvent gradient to increase the separation of this compound from interfering compounds. A slower gradient may be necessary.[3] 2. Use a column with a smaller particle size or a longer length to improve resolution.
Inconsistent quantification results 1. Variation in extraction efficiency. 2. Instability of the LC-MS system. 3. Inaccurate standard curve.1. Standardize the extraction protocol and consider using an internal standard to correct for variations. 2. Equilibrate the LC-MS system thoroughly before running samples and monitor system suitability throughout the analysis. 3. Prepare fresh calibration standards for each run and ensure the standard curve is linear over the concentration range of the samples.[3]

Experimental Protocols

Detailed Protocol for this compound Extraction from Aspergillus nidulans
  • Cultivation: Grow the A. nidulans strain on solid Yeast Extract Agar Glucose (YAG) medium at 37°C for 5 days.[3]

  • Extraction:

    • Chop the agar into small pieces.

    • Extract the fungal material with 50 ml of methanol, followed by 50 ml of a 1:1 mixture of dichloromethane and methanol. Use sonication for 1 hour for each extraction step.[3]

  • Concentration: Combine the extracts and evaporate the solvent in vacuo to obtain a residue.[3]

  • Partitioning:

    • Suspend the residue in 50 ml of water.

    • Partition the aqueous suspension twice with ethyl acetate.[3]

  • Final Preparation: Combine the ethyl acetate layers, evaporate to dryness, and redissolve the final extract in methanol at a concentration of 1 mg/ml for LC-MS analysis.[3]

LC-MS Parameters for this compound Quantification

The following table summarizes a typical set of LC-MS parameters for the quantification of this compound.

Parameter Value Reference
LC System ThermoFinnigan LCQ Advantage[3]
Column Reverse-phase C18 (2.1 x 100 mm, 3-µm particle size)[3]
Mobile Phase A 5% Acetonitrile in Water with 0.05% Formic Acid[3]
Mobile Phase B 95% Acetonitrile in Water with 0.05% Formic Acid[3]
Flow Rate 125 µl/min[3]
Gradient 0-5 min: 0% B; 5-35 min: 0-100% B; 35-40 min: 100% B; 40-45 min: 100-0% B; 45-50 min: 0% B[3]
MS System Ion Trap Mass Spectrometer[3]
Ionization Mode Negative Electrospray Ionization (ESI)[3]
Capillary Voltage 5.0 kV[3]
Sheath Gas Flow 60 arbitrary units[3]
Capillary Temp. 350°C[3]

Visualizations

Experimental Workflow for this compound Quantification

Asperthecin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis FungalCulture Fungal Culture on Solid Medium Extraction Solvent Extraction (MeOH, CH2Cl2/MeOH) FungalCulture->Extraction Concentration Evaporation to Dryness Extraction->Concentration Partitioning Liquid-Liquid Partitioning (EtOAc/H2O) Concentration->Partitioning FinalExtract Final Extract in Methanol Partitioning->FinalExtract Injection Injection into HPLC FinalExtract->Injection 10 µL injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS Detection (Negative ESI) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Workflow for this compound quantification.

Proposed Biosynthetic Pathway of this compound

Asperthecin_Biosynthesis Precursor Polyketide Precursor EndocrocinAnthrone Endocrocin-9-anthrone Precursor->EndocrocinAnthrone aptA (PKS) Endocrocin Endocrocin EndocrocinAnthrone->Endocrocin aptB (Hydrolase) This compound This compound Endocrocin->this compound aptC (Monooxygenase)

Caption: Proposed this compound biosynthetic pathway.

References

Technical Support Center: Enhancing Asperthecin Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers enhancing the expression of Asperthecin in a heterologous host.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biosynthetic gene cluster?

This compound is a polyketide natural product originally identified in Aspergillus nidulans. Its biosynthesis is governed by a dedicated gene cluster. The core genes in this cluster are:

  • aptA : Encodes a non-reducing polyketide synthase (NR-PKS) that forms the polyketide backbone.

  • aptB : Encodes a hydrolase or thioesterase, likely involved in product release from the PKS.

  • aptC : Encodes a monooxygenase responsible for a key modification step in the pathway.

Deletion of aptA or aptB abolishes this compound production, while deleting aptC can lead to the accumulation of a pathway intermediate.

Q2: Which heterologous hosts are suitable for this compound expression?

Aspergillus oryzae and Aspergillus nidulans are commonly used and well-characterized hosts for expressing fungal secondary metabolite gene clusters.[1][2] They offer advantages such as the ability to correctly splice introns from other fungal genes and a good supply of precursors for polyketide synthesis.[2][3]

Q3: Why is codon optimization important for expressing the this compound gene cluster?

Codon optimization involves modifying the DNA sequence of the apt genes to match the codon usage bias of the chosen heterologous host. This can significantly improve translational efficiency and protein expression levels, which is often a bottleneck in heterologous expression.[4][5][6] In some cases, codon optimization can lead to a more than 50-fold increase in protein levels.[4][6]

Troubleshooting Guide

Issue 1: Low or No this compound Production
Possible Cause Troubleshooting Steps
Inefficient Promoter Activity The native promoters of the apt gene cluster may not be active in the heterologous host. Replace them with strong, well-characterized promoters known to function in your host. See the Promoter Selection Table below for options.
Poor Gene Expression Verify the transcription of the aptA, aptB, and aptC genes using RT-qPCR. If transcripts are low or absent, consider codon-optimizing the genes for your host.[4][5][6]
Insufficient Precursor Supply Polyketide synthesis requires a significant supply of acetyl-CoA and malonyl-CoA. Overexpression of genes involved in the synthesis of these precursors, such as acetyl-CoA carboxylase, can boost yields.
Incorrect Post-Translational Modification The AptA polyketide synthase requires activation by a phosphopantetheinyl transferase (PPTase). While most fungi have endogenous PPTases, co-expressing a compatible PPTase can sometimes improve activity.
Issue 2: Accumulation of Intermediates, but No Final this compound Product
Possible Cause Troubleshooting Steps
Non-functional Tailoring Enzymes The hydrolase (aptB) and monooxygenase (aptC) may not be expressed or folded correctly. Verify their expression via RT-qPCR or proteomics. Ensure the full coding sequences have been correctly cloned.
Missing Co-factors Monooxygenases like AptC often require specific co-factors. Ensure your culture medium is not depleted of essential vitamins and minerals.

Reference Data

Table 1: Promoter Selection for Aspergillus oryzae
PromoterTypeInducer/RepressorRelative StrengthReference
PgpdAConstitutive-Strong[7]
Ptef1Constitutive-Strong[7]
PamyBInducibleInducer: Maltose, StarchVery Strong[7]
PthiAInducibleRepressor: ThiamineTightly Regulated[7][8]
PglaAInducibleInducer: Starch, MaltoseStrong[7]

Experimental Protocols

Protocol 1: Construction of an this compound Expression Plasmid

This protocol describes the assembly of a plasmid for expressing the apt gene cluster in Aspergillus oryzae using strong constitutive promoters.

  • Gene Synthesis and Codon Optimization : Synthesize the coding sequences of aptA, aptB, and aptC, codon-optimized for A. oryzae.

  • Promoter and Terminator Amplification : Amplify the PgpdA and Ptef1 promoters, and suitable terminators (e.g., TamyB, Ttef1) from A. oryzae genomic DNA.

  • Vector Backbone : Use an Aspergillus expression vector containing a selectable marker, such as pyrG or amdS.

  • Assembly : Use Gibson assembly or a similar method to clone the following cassettes into the vector backbone:

    • PgpdA - aptA - TamyB

    • Ptef1 - aptB - Ttef1

    • Ptef1 - aptC - Ttef1

  • Verification : Sequence the final plasmid to confirm the integrity of all parts.

Protocol 2: Metabolite Extraction and HPLC Analysis
  • Culture : Grow the engineered A. oryzae strain in a suitable production medium for 5-7 days.

  • Extraction : Lyophilize the mycelium and grind it to a fine powder. Extract the metabolites with ethyl acetate or a similar organic solvent.

  • Sample Preparation : Evaporate the solvent and redissolve the crude extract in methanol.

  • HPLC Analysis :

    • Column : C18 reverse-phase column.

    • Mobile Phase : A gradient of water and acetonitrile with 0.1% formic acid.

    • Detection : Monitor at multiple wavelengths, including 254 nm and the specific absorbance maxima for this compound.

    • Confirmation : Use LC-MS to confirm the mass of the putative this compound peak.

Visualizations

Asperthecin_Biosynthesis_Pathway cluster_precursors Precursors cluster_enzymes Biosynthetic Enzymes Acetyl-CoA Acetyl-CoA aptA AptA (NR-PKS) Acetyl-CoA->aptA Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->aptA Polyketide Intermediate Polyketide Intermediate aptA->Polyketide Intermediate Chain Assembly aptB AptB (Hydrolase) aptC AptC (Monooxygenase) This compound This compound aptC->this compound Polyketide Intermediate->aptB Release Released Intermediate Released Intermediate Released Intermediate->aptC Oxidation Troubleshooting_Workflow Start Start: No/Low this compound Production CheckTranscription Check Transcription (RT-qPCR) of aptA, aptB, aptC Start->CheckTranscription TranscriptionOK Transcription OK? CheckTranscription->TranscriptionOK ChangePromoters Use Stronger/Inducible Promoters TranscriptionOK->ChangePromoters No CheckMetabolites Analyze Metabolites (LC-MS) for Intermediates TranscriptionOK->CheckMetabolites Yes OptimizeCodons Codon Optimize Genes & Re-transform ChangePromoters->CheckTranscription IntermediatesPresent Intermediates Present? CheckMetabolites->IntermediatesPresent BoostPrecursors Metabolic Engineering: Boost Precursor Supply (e.g., overexpress ACC) IntermediatesPresent->BoostPrecursors No CheckTailoringEnzymes Verify Tailoring Enzyme Function/Expression IntermediatesPresent->CheckTailoringEnzymes Yes End This compound Produced BoostPrecursors->End CheckTailoringEnzymes->End

References

Validation & Comparative

Asperthecin: A Natural UV Shield Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of its Photoprotective Properties

For researchers and professionals in drug development, the quest for novel and effective UV-protective agents is relentless. In the vast repository of natural compounds, fungal pigments have emerged as a promising source of photoprotectants. This guide provides a comprehensive evaluation of Asperthecin, a polyketide pigment found in the sexual spores of the fungus Aspergillus nidulans, and its role in UV protection. We will delve into the experimental data supporting its efficacy, compare it with other natural pigments, and detail the methodologies used to validate its function.

Performance Under UV Stress: A Quantitative Comparison

The primary evidence for this compound's UV protective role comes from studies on Aspergillus nidulans. By genetically modifying the fungus to remove the genes responsible for this compound synthesis, researchers have been able to quantify the pigment's contribution to UV survival. The data below summarizes the survival rates of different A. nidulans strains after exposure to UV-C radiation.

Fungal StrainGenotype/PhenotypePigment Production% Survival at 50 mJ/cm² UV-C[1]
Wild Type Normal this compound productionRed (this compound)~60%
ΔaptA Mutant Deletion of polyketide synthase geneHyaline (None)<10%
ΔaptB Mutant Deletion of β-lactamase-type thioesterase geneHyaline (None)<10%
ΔaptC Mutant Deletion of monooxygenase geneBlue-purple~75%
Melanin (from Amorphotheca resinae) Fungal Melanin in a cream base (5% concentration)Black/BrownSPF 2.5 (in vitro)[2]

The significant drop in survival for the mutants lacking this compound (ΔaptA and ΔaptB) strongly indicates the pigment's critical role in protecting the spores from UV-induced damage.[1][3] Interestingly, the ΔaptC mutant, which produces a blue-purple pigmented precursor to this compound, shows slightly enhanced UV resistance compared to the wild type, suggesting that other related compounds in the biosynthetic pathway also possess photoprotective properties.[1]

While direct comparative studies of this compound with commercial sunscreens or other well-known natural pigments like melanin from other sources are limited, the data on fungal melanin from Amorphotheca resinae provides a benchmark for the photoprotective potential of such compounds.

The Mechanism of Protection: A Physical Shield

The primary mechanism by which this compound protects against UV radiation is through the physical absorption of UV light.[1] This is supported by its UV-Visible absorption spectrum, which shows that this compound absorbs light in the UV range.[1] Further evidence comes from experiments showing that while this compound-deficient mutants are highly sensitive to UV radiation, they are not sensitive to chemical agents that mimic DNA damage, indicating that their DNA repair pathways are intact.[1][4] This suggests that this compound's role is to prevent the UV radiation from reaching and damaging the cellular DNA in the first place.

Many polyketide pigments from fungi are also known to possess antioxidant properties.[5][6][7][8][9] While specific studies on the antioxidant activity of this compound are not yet available, its chemical structure as a polyhydroxylated anthraquinone suggests it may have the capacity to scavenge free radicals generated by UV radiation, which would provide a secondary protective mechanism. However, at present, there is no direct evidence to suggest that this compound modulates any specific UV-induced signaling pathways, such as the MAPK pathway.[10]

Experimental Protocols

To ensure the reproducibility and validation of the findings on this compound's UV protective role, detailed experimental protocols are essential. Below are the methodologies for the key experiments performed.

Fungal Strain and Culture Conditions
  • Fungal Species: Aspergillus nidulans

  • Strains: Wild-type, ΔaptA, ΔaptB, and ΔaptC mutants.

  • Culture Medium: Glucose Minimal Medium (GMM) or other appropriate fungal growth media.

  • Incubation: Cultures are typically grown for a set period (e.g., 7 days) at a controlled temperature (e.g., 37°C) to allow for the development of sexual spores (ascospores).

UV Survival Assay
  • Spore Suspension Preparation:

    • Ascospores are harvested from mature cultures.

    • The spores are suspended in a sterile solution (e.g., sterile water with a surfactant like Tween 80 to prevent clumping).

    • The concentration of spores in the suspension is determined using a hemocytometer and adjusted to a standard concentration (e.g., 1 x 10^6 spores/mL).

  • UV Irradiation:

    • Aliquots of the spore suspension are spread evenly onto the surface of agar plates.

    • The plates are then exposed to a controlled dose of UV-C radiation (254 nm) using a UV crosslinker. The dose is typically measured in mJ/cm².

    • A set of control plates is prepared in the same manner but not exposed to UV radiation.

  • Incubation and Colony Counting:

    • Both the UV-exposed and control plates are incubated in the dark to prevent photoreactivation of DNA damage.

    • After a suitable incubation period (e.g., 24-48 hours), the number of colony-forming units (CFUs) on each plate is counted.

  • Data Analysis:

    • The percentage of survival is calculated by dividing the average number of CFUs on the UV-exposed plates by the average number of CFUs on the control plates and multiplying by 100.

Visualizing the Science

To better understand the experimental logic and the biosynthetic pathway of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_strains Fungal Strains cluster_experiment UV Survival Assay cluster_results Results WT Wild Type spore_prep Spore Suspension Preparation WT->spore_prep mutA ΔaptA Mutant mutA->spore_prep mutB ΔaptB Mutant mutB->spore_prep mutC ΔaptC Mutant mutC->spore_prep uv_exposure UV-C Exposure (50 mJ/cm²) spore_prep->uv_exposure incubation Incubation & Colony Counting uv_exposure->incubation survival Calculate % Survival incubation->survival

Caption: Experimental workflow for the UV survival assay of A. nidulans strains.

asperthecin_biosynthesis PKS Polyketide Precursor aptA aptA (Polyketide Synthase) PKS->aptA Synthesis intermediate1 Intermediate 1 aptA->intermediate1 aptB aptB (Thioesterase) intermediate1->aptB Modification intermediate2 Intermediate 2 aptB->intermediate2 aptC aptC (Monooxygenase) intermediate2->aptC Oxidation purple_pigment Purple Pigment intermediate2->purple_pigment This compound This compound (Red Pigment) aptC->this compound

Caption: Simplified proposed biosynthetic pathway of this compound.

References

Asperthecin: A Comparative Guide to a Fungal Polyketide Pigment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of asperthecin, a polyketide pigment from Aspergillus nidulans, with other notable fungal polyketide pigments. It includes a summary of their biological activities supported by quantitative experimental data, detailed experimental protocols, and visualizations of the this compound biosynthetic pathway and a representative mechanism of action for fungal anthraquinones.

Introduction to this compound and Fungal Polyketide Pigments

Fungi are prolific producers of a diverse array of secondary metabolites, including a vibrant class of compounds known as polyketide pigments. These pigments are not only responsible for the coloration of fungal structures but also possess a wide range of biological activities. Among these, this compound, a red anthraquinone pigment produced by the fungus Aspergillus nidulans, has garnered scientific interest. This compound plays a crucial role in the lifecycle of A. nidulans, where it is incorporated into the ascospore wall, providing protection against UV radiation and ensuring normal spore development.[1][2][3][4][5]

This guide compares the cytotoxic and antimicrobial properties of this compound with other well-characterized fungal polyketide pigments, primarily other anthraquinones such as emodin, chrysophanol, and physcion, which are produced by various fungal species.

Comparative Biological Activity

The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of this compound and other selected fungal polyketide pigments.

Cytotoxicity Data

Table 1: Cytotoxicity of Fungal Polyketide Pigments against Cancer Cell Lines

PigmentFungal SourceCancer Cell LineIC50 ValueReference
Pigment from Aspergillus nidulansAspergillus nidulansHuman Larynx Carcinoma (HEp-2)208 µg/mL
EmodinPenicillium sp. RO-11Multiple cell lines7.22 µg/mL (MCF-7) to 75 µM (Huh-7)[6][7][8]
ChrysophanolColubrina greggii (plant-derived, but also produced by fungi)Breast Cancer (MCF-7, MDA-MB-231)5-20 µM[9]
PhyscionRheum tanguticum (plant-derived, but also produced by fungi)Breast Cancer (MDA-MB-231)45.4 µM[10]

IC50 (Inhibitory Concentration 50) is the concentration of a substance that inhibits a biological process by 50%. A lower IC50 value indicates higher potency.

Antimicrobial Activity Data

Table 2: Minimum Inhibitory Concentration (MIC) of Fungal Polyketide Pigments

PigmentTarget MicroorganismMIC ValueReference
EmodinStaphylococcus aureus (MRSA)4 µg/mL[11]
EmodinStaphylococcus aureus ATCC 6538256 µg/mL[12]
Aloe-emodinStaphylococcus epidermidis4–32 µg/mL[13][14]
ChrysophanolStaphylococcus aureus2 - 64 µg/mL[15]
ChrysophanolEscherichia coli64 µg/mL[15]
PhyscionChlamydia psittaci128 - 256 µg/mL[16]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols

Cytotoxicity Assay: MTT Method

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Workflow for MTT Cytotoxicity Assay

A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of the pigment B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine IC50 H->I

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the fungal pigment in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the pigment. Include a vehicle control (medium with the solvent used to dissolve the pigment) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions as in step 1.

  • MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Test: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

Workflow for Broth Microdilution Assay

A Prepare serial dilutions of the pigment in broth B Inoculate each well with a standardized microbial suspension A->B C Include positive (microbe, no pigment) and negative (broth only) controls B->C D Incubate at the optimal temperature for the microorganism C->D E Visually inspect for turbidity or use a plate reader D->E F Determine the lowest concentration with no visible growth (MIC) E->F AcetylCoA Acetyl-CoA PKS Polyketide Synthase (aptA) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Hydrolase Hydrolase (aptB) Polyketide->Hydrolase EndocrocinAnthrone Endocrocin Anthrone Hydrolase->EndocrocinAnthrone Monooxygenase Monooxygenase (aptC) EndocrocinAnthrone->Monooxygenase This compound This compound Monooxygenase->this compound cluster_antimicrobial Antimicrobial Action cluster_cytotoxic Cytotoxic Action (Cancer Cells) Anthraquinone_A Fungal Anthraquinone Membrane Bacterial Cell Membrane/Wall Anthraquinone_A->Membrane Disruption Disruption of Integrity (e.g., increased permeability) Membrane->Disruption CellDeath_A Bacterial Cell Death Disruption->CellDeath_A Anthraquinone_C Fungal Anthraquinone ROS ↑ Reactive Oxygen Species (ROS) Anthraquinone_C->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

A Comparative Analysis of Asperthecin and Austinol: Biosynthesis and Synthetic Challenges

Author: BenchChem Technical Support Team. Date: December 2025

A Special Report for Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

In the realm of natural product chemistry, the intricate structures of fungal metabolites present both fascinating biosynthetic puzzles and formidable synthetic challenges. This guide provides a comparative analysis of two such compounds: Asperthecin, a polyketide-derived anthraquinone, and Austinol, a complex meroterpenoid. While both are produced by species of Aspergillus, their biosynthetic origins and structural complexities differ significantly, leading to distinct strategic considerations for their chemical synthesis.

Notably, as of this publication, the total chemical synthesis of neither this compound nor Austinol has been reported in the peer-reviewed literature. This underscores the profound synthetic challenges posed by these molecules, particularly the densely functionalized and stereochemically rich core of Austinol. This guide, therefore, will focus on a detailed comparison of their known biosynthetic pathways and an analysis of their structural features to highlight the respective synthetic hurdles.

Comparative Overview of Biosynthetic Pathways

The biosynthesis of this compound and Austinol showcases nature's divergent strategies for constructing complex molecules from simple precursors. This compound synthesis is a relatively linear process encoded by a single, contiguous gene cluster. In contrast, Austinol's production requires the coordinated action of enzymes encoded by two distinct gene clusters located on different chromosomes, adding a layer of regulatory complexity.[1][2][3]

The key steps in their respective biosynthetic pathways are summarized below:

FeatureThis compound BiosynthesisAustinol Biosynthesis
Precursor Molecules Acetyl-CoA, Malonyl-CoA[4]Acetyl-CoA, Malonyl-CoA, S-adenosyl methionine (SAM), Farnesyl pyrophosphate[1]
Key Enzymes Non-reducing Polyketide Synthase (aptA), Hydrolase (aptB), Monooxygenase (aptC)[5][6]Non-reducing Polyketide Synthase (ausA), Aromatic Prenyltransferase (ausN), Terpene Cyclase, Multifunctional Dioxygenase (AusE), various other tailoring enzymes[1][3]
Initial Scaffold Polyketide chain3,5-dimethylorsellinic acid (polyketide-derived)[1]
Key Transformations Aromatization, Cyclization, Hydrolysis, Oxidation[4]Prenylation, Epoxidation, Cyclization, Oxidative spiro-ring formation, Baeyer-Villiger oxidation[1][7]
Gene Organization Single contiguous gene cluster (apt)[2][6]Two separate gene clusters (aus) on different chromosomes[1][3][8]
Key Intermediates Endocrocin-9-anthrone, Endocrocin[4][9]3,5-dimethylorsellinic acid, Protoaustinoid A, Preaustinoid A3[1]

Visualizing the Biosynthetic Pathways

The divergent biosynthetic routes to this compound and Austinol are illustrated below.

Asperthecin_Biosynthesis Start Acetyl-CoA + 7x Malonyl-CoA PKS aptA (PKS) Start->PKS Polyketide Synthesis Polyketide Enzyme-bound Polyketide PKS->Polyketide Hydrolase aptB (Hydrolase) Polyketide->Hydrolase Hydrolysis & Cyclization Endocrocin_anthrone Endocrocin-9-anthrone Hydrolase->Endocrocin_anthrone Monooxygenase aptC (Monooxygenase) Endocrocin_anthrone->Monooxygenase Oxidation Endocrocin Endocrocin Monooxygenase->Endocrocin Oxygenase2 Oxygenase(s) Endocrocin->Oxygenase2 Further Oxidation This compound This compound Oxygenase2->this compound

This compound Biosynthetic Pathway

Austinol_Biosynthesis cluster_A Cluster A cluster_B Cluster B Start Acetyl-CoA + Malonyl-CoA + SAM AusA ausA (PKS) Start->AusA DMOA 3,5-Dimethylorsellinic Acid (DMOA) AusA->DMOA AusN ausN (Prenyltransferase) DMOA->AusN Prenylation FPP Farnesyl Pyrophosphate FPP->AusN Prenylated_DMOA Prenylated Intermediate Tailoring_Enzymes AusM (Epoxidase) AusL (Terpene Cyclase) Prenylated_DMOA->Tailoring_Enzymes Protoaustinoid Protoaustinoid A Tailoring_Enzymes->Protoaustinoid AusE AusE (Dioxygenase) + other enzymes Protoaustinoid->AusE Iterative Oxidations & Spirocyclization Austinol Austinol AusE->Austinol

Austinol Biosynthetic Pathway

Structural Complexity and Synthetic Challenges

A comparison of the chemical structures of this compound and Austinol reveals a stark difference in complexity, which directly translates to the challenges faced in a potential total synthesis.

FeatureThis compoundAustinol
Chemical Class AnthraquinoneMeroterpenoid (Polyketide-Terpenoid hybrid)
Core Structure Planar, aromatic tetracycleComplex, rigid, polycyclic 6/6/6/5/5 ring system
Key Functional Groups Multiple phenols, quinone, benzylic alcoholSpiro-lactone, multiple ethers, tertiary alcohols, ketone
Stereochemistry 1 stereocenter (benzylic alcohol)Multiple contiguous stereocenters, including several quaternary centers
Primary Synthetic Hurdle Regiocontrolled functionalization of the anthraquinone core.Construction of the highly congested and stereochemically dense core, particularly the spiro-lactone junction.
Potential Synthetic Strategy Friedel-Crafts or Diels-Alder reactions to build the aromatic core, followed by late-stage oxidations.Biomimetic cascade reactions, complex fragment couplings, advanced strategies for stereocenter installation.

The structural complexity of Austinol, with its unique spiro-lactone ring system, has made it a particularly challenging target.[7][10] Its synthesis would require precise control over numerous stereocenters and the development of robust methods for constructing its highly oxidized and sterically hindered core. The unavailability of large quantities of Austin-type meroterpenoids from natural sources, coupled with these synthetic difficulties, has hindered further research into their therapeutic potential.[11]

Experimental Protocols

Given the absence of reported total syntheses, this section provides standardized protocols for the isolation and characterization of this compound and Austinol from fungal cultures, which are crucial for obtaining material for biological studies.

Isolation and Purification of this compound from Aspergillus nidulans

This protocol is adapted from methodologies described in the literature for the isolation of polyketides from fungal cultures.[6]

  • Culture and Extraction: Aspergillus nidulans (e.g., a sumO deletion mutant strain for overexpression) is cultivated on a suitable solid medium.[5] The fungal biomass is harvested and extracted exhaustively with an organic solvent such as methanol or ethyl acetate with sonication. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is resuspended in water and partitioned against ethyl acetate. The combined organic layers are dried and concentrated.

  • Chromatographic Purification: The concentrated extract is subjected to column chromatography on silica gel. Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reverse-phase HPLC. A typical method involves a C18 column with a gradient of acetonitrile in water (both containing 0.05% trifluoroacetic acid). This compound is monitored by a UV detector at 254 nm.

Characterization of this compound
  • Appearance: Purple powder.

  • Spectroscopic Data:

    • IR (cm⁻¹): 3306, 1605, 1447, 1266, 1192, 1140.

    • ¹H and ¹³C NMR: Full data has been reported, confirming the polyhydroxylated anthraquinone structure.

    • ESI-MS: Used to confirm the molecular weight.

Isolation and Purification of Austinol from Aspergillus sp.

This protocol is based on general methods for isolating meroterpenoids from fungal sources.[1]

  • Culture and Extraction: The producing fungal strain (e.g., Aspergillus nidulans) is grown in large-scale fermentation. The culture (mycelia and broth) is extracted with ethyl acetate.

  • Solvent Partitioning: The crude ethyl acetate extract is partitioned between hexane and 90% methanol to remove nonpolar impurities. The methanolic layer is concentrated.

  • Silica Gel Chromatography: The extract is fractionated by silica gel column chromatography using a gradient elution system (e.g., hexane-ethyl acetate or chloroform-methanol).

  • Preparative HPLC: Fractions containing Austinol are further purified by preparative reverse-phase HPLC to yield the pure compound.

Characterization of Austinol
  • Appearance: Colorless solid.

  • Spectroscopic Data:

    • IR (cm⁻¹): 3368, 1778, 1726, 1688, 1538, 1292, 1217.

    • ¹H and ¹³C NMR: Extensive 1D and 2D NMR data are available in the literature, confirming its complex polycyclic structure.[1]

    • ESI-MS: Confirms the molecular weight and elemental composition.

Conclusion

The comparative analysis of this compound and Austinol highlights two distinct facets of natural product science. This compound, with its more straightforward biosynthesis and less complex structure, represents a potentially more accessible synthetic target. In contrast, Austinol stands as a testament to the intricate capabilities of fungal biosynthesis, presenting a formidable challenge that has yet to be overcome by synthetic chemists. The elucidation of their respective biosynthetic pathways not only provides a roadmap for potential future synthetic endeavors but also opens avenues for synthetic biology approaches to produce these and other valuable metabolites. Future research, particularly in the development of novel synthetic methodologies, will be crucial to unlocking the full scientific and therapeutic potential of these complex fungal natural products.

References

Unveiling the Machinery of Asperthecin Synthesis: A Functional Analysis of aptA, aptB, and aptC

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers confirming the roles of the apt gene cluster in the biosynthesis of the fungal pigment Asperthecin. This guide synthesizes experimental evidence to elucidate the specific functions of the polyketide synthase (aptA), a thioesterase (aptB), and a monooxygenase (aptC) in the metabolic pathway.

The biosynthesis of this compound, a red pigment found in the sexual spores of Aspergillus nidulans, is orchestrated by a trio of genes—aptA, aptB, and aptC—located in a dedicated biosynthetic gene cluster.[1][2][3][4][5][6][7][8][9] Experimental data from targeted gene deletion studies has been instrumental in assigning specific enzymatic functions to each of these genes, thereby constructing a validated model of the this compound biosynthetic pathway.

Comparative Functional Analysis of the apt Gene Cluster

The individual roles of aptA, aptB, and aptC have been systematically investigated through the creation of deletion mutants and subsequent analysis of their metabolic products and observable traits. The findings from these pivotal experiments are summarized below.

GeneEncoded EnzymeFunction in this compound BiosynthesisPhenotype of Deletion MutantReference
aptA Non-reducing Polyketide Synthase (NR-PKS)Catalyzes the initial formation of the polyketide backbone from acetyl-CoA and malonyl-CoA.Abolished this compound production, resulting in small, misshapen, and colorless (hyaline) ascospores that are highly sensitive to UV light.[1][2][3][4][5][8]
aptB Hydrolase / Metallo-β-lactamase-type ThioesteraseHydrolyzes the polyketide chain from the PKS, a crucial step for the formation of the intermediate endocrocin-9-anthrone.Identical to the ∆aptA mutant: no this compound production, leading to small, malformed, and colorless ascospores with UV sensitivity.[1][2][3][4][5][8]
aptC MonooxygenaseOxidizes the intermediate endocrocin-9-anthrone to endocrocin, a key step in the later stages of the pathway leading to the final red pigment.Production of a purple pigment instead of the red this compound; ascospores are morphologically normal but differ in color.[1][2][3][4][5][8]

Experimental Confirmation of Gene Function

The functional assignment of the apt genes is primarily supported by targeted gene deletion and metabolite analysis. The general workflow for these experiments provides a robust methodology for functional genomics in filamentous fungi.

Key Experimental Protocols

1. Construction of Gene Deletion Mutants:

  • Strategy: Targeted gene replacement is achieved using a selectable marker flanked by sequences homologous to the regions upstream and downstream of the target gene (aptA, aptB, or aptC).

  • Vector Construction: A deletion cassette is constructed containing a selectable marker (e.g., pyrG) with flanking regions of the target gene.

  • Transformation: The deletion cassette is introduced into A. nidulans protoplasts.

  • Selection and Verification: Transformants are selected on appropriate media, and successful gene replacement is confirmed by diagnostic PCR and Southern blot analysis.

2. Metabolite Extraction and Analysis:

  • Culture Conditions: Wild-type and mutant strains of A. nidulans are cultivated under conditions that induce sexual development and this compound production.

  • Extraction: Fungal mycelia and cleistothecia are harvested, and metabolites are extracted using an organic solvent such as ethyl acetate.

  • Analysis: The crude extracts are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) to identify and quantify the metabolites produced by each strain. The metabolic profiles of the mutants are compared to the wild-type to determine the impact of the gene deletion.

Visualizing the Pathway and Experimental Logic

The relationships between the apt genes and their roles in this compound biosynthesis, along with the experimental workflow, can be effectively visualized.

Asperthecin_Biosynthesis_Pathway cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Acetyl-CoA Acetyl-CoA Polyketide Backbone Polyketide Backbone Acetyl-CoA->Polyketide Backbone aptA (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Backbone aptA (PKS) Endocrocin-9-anthrone Endocrocin-9-anthrone Polyketide Backbone->Endocrocin-9-anthrone aptB (Thioesterase) Endocrocin Endocrocin Endocrocin-9-anthrone->Endocrocin aptC (Monooxygenase) This compound This compound Endocrocin->this compound Further steps

Caption: The this compound biosynthetic pathway mediated by aptA, aptB, and aptC.

Gene_Deletion_Workflow start Start: Identify Target Gene (aptA, aptB, or aptC) construct Construct Gene Deletion Cassette (with selectable marker) start->construct transform Transform A. nidulans Protoplasts construct->transform select Select for Transformants transform->select verify Verify Gene Deletion (PCR, Southern Blot) select->verify culture Culture Wild-Type and Mutant Strains verify->culture extract Metabolite Extraction culture->extract analyze HPLC-DAD/MS Analysis extract->analyze compare Compare Metabolite Profiles analyze->compare conclude Conclude Gene Function compare->conclude

Caption: Experimental workflow for confirming gene function via targeted deletion.

Functional_Confirmation_Logic aptA aptA Encodes a Polyketide Synthase Deletion Phenotype No this compound Conclusion Essential for initial polyketide synthesis aptB aptB Encodes a Thioesterase Deletion Phenotype No this compound Conclusion Essential for polyketide release/cyclization aptC aptC Encodes a Monooxygenase Deletion Phenotype Purple Pigment Conclusion Catalyzes a downstream oxidation step

References

A Comparative Guide to Asperthecin-Like Gene Clusters in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Asperthecin-like biosynthetic gene clusters (BGCs) in different fungal species, supported by experimental data and detailed methodologies. This compound and its analogs are polyketide-derived anthraquinones with potential pharmacological activities, making their biosynthetic pathways a subject of significant interest for natural product discovery and synthetic biology applications.

Cross-Species Comparison of Gene Cluster Organization

The this compound biosynthetic gene cluster in Aspergillus nidulans serves as the primary reference for comparison. This cluster is characterized by a core set of genes responsible for the synthesis of the polyketide backbone and its subsequent modifications. A notable comparison can be drawn with the endocrocin-producing gene cluster in Aspergillus fumigatus, which shares a similar core structure, highlighting both conserved and divergent evolutionary paths for anthraquinone biosynthesis in fungi.

Table 1: Comparison of this compound-like and Endocrocin Gene Clusters

FeatureAspergillus nidulans (this compound Cluster)Aspergillus fumigatus (Endocrocin Cluster)Reference
Core Polyketide Synthase (PKS) AptA (AN6000)EncA (AFUA_4G00210)[1]
Hydrolase/Thioesterase AptB (AN6001)EncB[1]
Monooxygenase AptC (AN6002)EncC[1]
Additional Cluster Gene Not PresentEncD (2-oxoglurate-Fe-oxidoreductase)[1]
Primary Metabolite This compoundEndocrocin[1]

The organization of the this compound gene cluster in A. nidulans is remarkably compact, consisting of a non-reducing polyketide synthase (NR-PKS), a hydrolase, and a monooxygenase.[2][3][4] The endocrocin cluster in A. fumigatus shares a similar core of a TE-less NR-PKS (EncA), a metallo-β-lactamase type thioesterase (EncB), and a monooxygenase (EncC).[1] However, a key difference is the presence of an additional gene, encD, encoding a putative 2-oxoglurate-Fe-oxidoreductase in the A. fumigatus cluster, which is absent in the A. nidulans this compound cluster.[1] This highlights a divergence in the modification pathways of the anthraquinone scaffold between the two species.

Experimental Protocols

Identification of this compound-like Gene Clusters through Gene Deletion

A targeted gene deletion strategy is a definitive method to link a gene cluster to the production of a specific metabolite. The overproduction of this compound in a sumO deletion mutant of A. nidulans facilitated the identification of the responsible gene cluster through a series of targeted deletions.[2][3][4]

Protocol: Cre-loxP Mediated Gene Deletion in Aspergillus

This protocol is adapted from methods used for sequential gene deletions in Aspergillus species.[5][6][7][8]

  • Construction of the Deletion Cassette:

    • A recyclable marker, such as the Neurospora crassa pyr-4 gene flanked by loxP sites, is used.

    • Flanking regions (typically 1-2 kb) homologous to the upstream and downstream sequences of the target gene (e.g., aptA) are PCR amplified from the fungal genomic DNA.

    • The homologous flanks are cloned on either side of the loxP-pyr-4-loxP cassette in a suitable vector.

  • Protoplast Transformation:

    • Generate protoplasts from the recipient Aspergillus strain (e.g., a pyrG auxotroph) by enzymatic digestion of the mycelial cell walls.

    • Transform the protoplasts with the linearized deletion cassette using a polyethylene glycol (PEG)-mediated method.

    • Select for transformants on minimal medium lacking uracil and uridine.

  • Verification of Gene Replacement:

    • Screen the resulting transformants by diagnostic PCR using primers that anneal outside the integration site and within the marker gene to confirm homologous recombination.

    • Further confirmation can be obtained by Southern blot analysis.

  • Marker Excision via Cre Recombinase:

    • To recycle the marker for subsequent deletions, the cre recombinase gene is expressed. This can be achieved by transforming the mutant with a plasmid carrying an inducible cre gene (e.g., under the control of the xlnA promoter).[5]

    • Alternatively, a more direct method involves the introduction of the Cre recombinase protein directly into the protoplasts.[2][6]

    • Induce the expression of Cre recombinase (e.g., by adding xylose to the medium for the xlnA promoter).

    • Select for marker-excised strains by plating on a medium containing 5-fluoroorotic acid (5-FOA), which is toxic to cells expressing pyr-4.

  • Confirmation of Marker Removal:

    • Verify the removal of the pyr-4 marker by PCR and the restoration of the uracil/uridine auxotrophy.

Metabolite Profiling by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the detection and quantification of secondary metabolites like this compound and its analogs.

Protocol: HPLC-MS/MS Analysis of Fungal Culture Extracts

  • Sample Preparation:

    • Grow the fungal strain in a suitable liquid or solid medium.

    • Extract the mycelium and/or the culture medium with an organic solvent such as ethyl acetate.

    • Evaporate the solvent and redissolve the crude extract in methanol for analysis.

  • HPLC Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly employed.

    • Gradient Program: A typical gradient might be:

      • 0-5 min: 10% Acetonitrile

      • 5-25 min: 10-95% Acetonitrile (linear gradient)

      • 25-30 min: 95% Acetonitrile (isocratic)

      • 30-35 min: 95-10% Acetonitrile (linear gradient)

      • 35-40 min: 10% Acetonitrile (isocratic)

    • Flow Rate: 0.2-0.5 mL/min.

    • Detection: A photodiode array (PDA) detector can be used to monitor the UV-Vis absorbance of the eluting compounds.

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes should be tested for optimal sensitivity.

    • Mass Analyzer: A triple quadrupole or an Orbitrap mass spectrometer can be used.

    • Scan Mode:

      • Full Scan: Acquire full scan mass spectra to identify the molecular ions of the compounds of interest.

      • Product Ion Scan (MS/MS): Select the molecular ion of the target analyte (e.g., m/z 319 for [M+H]+ of this compound) and fragment it to obtain a characteristic fragmentation pattern for structural confirmation.

    • Typical MS Parameters:

      • Capillary Voltage: 3.0-4.0 kV

      • Cone Voltage: 20-40 V

      • Source Temperature: 120-150 °C

      • Desolvation Temperature: 350-450 °C

      • Collision Energy (for MS/MS): 15-30 eV

Visualizations

This compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound in A. nidulans involves the iterative action of a polyketide synthase followed by enzymatic modifications.

Asperthecin_Biosynthesis AcetylCoA Acetyl-CoA + 7x Malonyl-CoA Polyketide Polyketide Intermediate AcetylCoA->Polyketide AptA (PKS) Endocrocin_anthrone Endocrocin Anthrone Polyketide->Endocrocin_anthrone AptB (Hydrolase) Endocrocin Endocrocin Endocrocin_anthrone->Endocrocin Spontaneous Oxidation This compound This compound Endocrocin->this compound AptC (Monooxygenase)

Caption: Proposed biosynthetic pathway of this compound in A. nidulans.

Experimental Workflow for Comparative Analysis

This workflow outlines the key steps for a cross-species comparison of this compound-like gene clusters.

Comparative_Workflow cluster_genomics Comparative Genomics cluster_functional Functional Characterization Genome_Mining Genome Mining of Fungal Species BGC_Identification Identification of This compound-like BGCs Genome_Mining->BGC_Identification Synteny_Analysis Gene Cluster Synteny and Homology Analysis BGC_Identification->Synteny_Analysis Gene_Deletion Targeted Gene Deletion (e.g., PKS gene) BGC_Identification->Gene_Deletion Synteny_Analysis->Gene_Deletion Metabolite_Analysis Metabolite Profiling (HPLC-MS/MS) Gene_Deletion->Metabolite_Analysis Structure_Elucidation Structure Elucidation of Novel Analogs Metabolite_Analysis->Structure_Elucidation

References

Asperthecin as a Biomarker for Aspergillus nidulans Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Evaluation of Asperthecin-Based Detection Against Traditional and Molecular Methods for the Identification of Aspergillus nidulans

For Researchers, Scientists, and Drug Development Professionals

The accurate and rapid identification of fungal species is paramount in research and clinical settings. Aspergillus nidulans, a model organism for eukaryotic cell biology and a known producer of various secondary metabolites, requires precise identification to distinguish it from other closely related and potentially pathogenic Aspergillus species. This guide provides a comparative analysis of using this compound, a characteristic red pigment, as a specific biomarker for A. nidulans identification against conventional and advanced molecular techniques.

Introduction to this compound

This compound is a polyketide-derived anthraquinone pigment responsible for the characteristic red-to-purple coloration of the sexual spores (ascospores) of Aspergillus nidulans.[1][2][3] Its biosynthesis is governed by a specific gene cluster, including a polyketide synthase (AptA), a thioesterase (AptB), and a monooxygenase (AptC).[1][2] The presence of this compound is intrinsically linked to the sexual development of A. nidulans, making it a potential chemical marker for the species.

Comparative Analysis of Identification Methods

The identification of Aspergillus nidulans can be approached through various methodologies, each with its own set of advantages and limitations. This section compares the use of this compound as a biomarker with traditional morphological analysis, culture-based methods, and modern molecular and proteomic techniques.

Data Presentation: Performance Comparison
Method Principle Sensitivity Specificity Turnaround Time Cost Throughput Key References
This compound Detection (HPLC) Chromatographic separation and quantification of a species-specific secondary metabolite.Data not available for direct comparison. Dependent on extraction efficiency and culture conditions.Potentially high, as this compound is characteristic of A. nidulans ascospores.1-2 days (including culture and extraction)ModerateLow to Moderate[4][5]
Microscopy (Morphological ID) Visual identification of characteristic microscopic structures (conidial heads, Hülle cells, ascospores).Low to Moderate; operator dependent.Moderate; overlapping morphologies with other Aspergillus species can lead to misidentification.[6]1-3 days (including culture)LowLow[7][8]
Culture-Based Identification Growth on selective media and observation of macroscopic (colony color, texture) and microscopic features.Considered a "gold standard" but can be slow and may not always induce sporulation for identification.[7]Moderate to High, depending on the expertise of the mycologist.3-7 days or longerLowLow to Moderate[7][8]
Polymerase Chain Reaction (PCR) Amplification of specific DNA target regions (e.g., ITS, beta-tubulin).High; can detect small amounts of fungal DNA.High; species-specific primers and probes offer excellent discrimination.[9][10]<1 day (post-DNA extraction)ModerateHigh[6][9][10]
DNA Sequencing Determination of the nucleotide sequence of specific gene regions (e.g., ITS, beta-tubulin, calmodulin) for definitive identification.Very HighVery High; considered the gold standard for species-level identification.[11]1-3 daysHighHigh[11][12]
MALDI-TOF Mass Spectrometry Analysis of the protein profile of a microbial colony to generate a unique spectral fingerprint.HighHigh; dependent on the comprehensiveness of the reference database. Correct identification rates for Aspergillus species are reported to be over 95%.[13][14]<1 hour (from a cultured colony)Low (per sample, after initial instrument investment)High[1][2][13][14]

Experimental Protocols

This compound Detection by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies described for the analysis of secondary metabolites from Aspergillus nidulans.[4][5]

a. Fungal Culture and Extraction:

  • Inoculate A. nidulans on a suitable solid medium (e.g., Yeast Extract Agar Glucose - YAG) and incubate at 37°C for 5-7 days to allow for growth and sporulation.

  • Harvest the fungal biomass and agar from the plate.

  • Extract the biomass with methanol, followed by a mixture of dichloromethane and methanol, using sonication to enhance extraction.

  • Evaporate the solvent in vacuo to obtain a crude extract.

  • Suspend the residue in water and partition with ethyl acetate.

  • Collect the ethyl acetate layer and evaporate to dryness.

  • Redissolve the final extract in methanol for HPLC analysis.

b. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used. A typical gradient could be:

    • 0-5 min: 20% Acetonitrile

    • 5-20 min: 20% to 80% Acetonitrile

    • 20-25 min: 80% Acetonitrile

    • 25-30 min: 80% to 20% Acetonitrile

    • 30-35 min: 20% Acetonitrile (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at the maximum absorbance of this compound (determined by a UV-Vis scan of a standard).

  • Quantification: Generate a calibration curve using a purified this compound standard to quantify its concentration in the sample.

DNA-Based Identification: PCR and Sequencing

This protocol provides a general workflow for the molecular identification of Aspergillus nidulans.

a. DNA Extraction:

  • Grow the fungal culture in a suitable liquid or solid medium.

  • Harvest the mycelium.

  • Disrupt the fungal cell walls using mechanical (e.g., bead beating) or enzymatic (e.g., lyticase) methods.

  • Extract the genomic DNA using a commercial kit (e.g., QIAamp DNA Mini Kit) or a standard phenol-chloroform extraction protocol.

b. PCR Amplification:

  • Amplify the Internal Transcribed Spacer (ITS) region of the ribosomal DNA, a commonly used fungal barcoding marker. For more specific identification within the Aspergillus genus, the beta-tubulin gene is often used.[11]

  • Primers for ITS:

    • ITS1F (5'-CTTGGTCATTTAGAGGAAGTAA-3')

    • ITS4 (5'-TCCTCCGCTTATTGATATGC-3')

  • PCR Reaction Mix: Prepare a master mix containing DNA polymerase, dNTPs, PCR buffer, forward and reverse primers, and the extracted fungal DNA.

  • Thermal Cycling Conditions:

    • Initial denaturation: 94°C for 3 minutes.

    • 35 cycles of:

      • Denaturation: 94°C for 30 seconds.

      • Annealing: 55°C for 30 seconds.

      • Extension: 72°C for 1 minute.

    • Final extension: 72°C for 10 minutes.

c. Gel Electrophoresis and Sequencing:

  • Run the PCR product on an agarose gel to verify the amplification of a product of the expected size.

  • Purify the PCR product.

  • Send the purified product for Sanger sequencing.

  • Compare the resulting DNA sequence to a public database (e.g., NCBI GenBank) using BLASTn for species identification.

MALDI-TOF Mass Spectrometry Identification

This is a rapid protein-based identification method.

a. Sample Preparation:

  • Grow a fresh culture of the fungus on a suitable agar medium.

  • Pick a small amount of the fungal colony with a sterile toothpick or loop.

  • Smear the fungal material directly onto a spot on the MALDI target plate.

  • Overlay the spot with 1 µL of a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in acetonitrile, water, and trifluoroacetic acid).

  • Allow the spot to air-dry at room temperature.

b. Mass Spectrometry Analysis:

  • Load the target plate into the MALDI-TOF mass spectrometer.

  • Acquire the mass spectrum in the range of 2,000 to 20,000 Da.

  • The resulting spectrum is compared against a database of reference spectra for identification.

Visualizing the Workflows and Pathways

This compound Biosynthesis Pathway

The biosynthesis of this compound in Aspergillus nidulans involves a dedicated gene cluster. The simplified pathway is illustrated below.

Asperthecin_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (AptA) Acetyl_CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Iterative condensation Thioesterase Thioesterase (AptB) Polyketide_Intermediate->Thioesterase Anthraquinone_Intermediate Anthraquinone Intermediate Thioesterase->Anthraquinone_Intermediate Cyclization & Aromatization Monooxygenase Monooxygenase (AptC) Anthraquinone_Intermediate->Monooxygenase This compound This compound Monooxygenase->this compound Hydroxylation

Caption: Simplified biosynthetic pathway of this compound in A. nidulans.

Experimental Workflow: this compound-Based Identification

The following diagram outlines the steps involved in identifying Aspergillus nidulans through the detection of this compound.

Asperthecin_Workflow Start Start: Fungal Isolate Culture Culture on Solid Media (5-7 days) Start->Culture Extraction Solvent Extraction of Secondary Metabolites Culture->Extraction HPLC HPLC Analysis Extraction->HPLC Detection Detection of this compound Peak HPLC->Detection Identification Identification: A. nidulans Detection->Identification Peak Present No_Identification No Identification Detection->No_Identification Peak Absent Molecular_Workflow Start Start: Fungal Isolate Culture_DNA Culture (Liquid or Solid) (2-3 days) Start->Culture_DNA DNA_Extraction Genomic DNA Extraction Culture_DNA->DNA_Extraction PCR PCR Amplification (e.g., ITS, beta-tubulin) DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing BLAST Sequence Comparison (BLAST) Sequencing->BLAST Identification Identification: A. nidulans BLAST->Identification

References

Asperthecin: A Comparative Guide to its Biological Activity in the Anthraquinone Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Introduction

Anthraquinones are a large class of naturally occurring aromatic compounds characterized by a 9,10-anthracenedione core structure. They are widely distributed in nature, found in various plants, fungi, lichens, and insects. This family of compounds has garnered significant attention in the scientific community due to its diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1]

This guide provides a comparative analysis of the biological activity of Asperthecin, a fungal anthraquinone, in relation to other well-characterized members of the anthraquinone family, such as emodin, aloe-emodin, and rhein. While extensive experimental data on this compound is still emerging, this document aims to provide a comprehensive overview of its known functions and potential activities by drawing comparisons with its structural analogs. The information herein is supported by available experimental data to facilitate an objective evaluation for researchers and professionals in drug development.

This compound: Current Biological Insights

This compound is a red pigment produced by the fungus Aspergillus nidulans.[2] Its primary characterized role is in the protection of fungal ascospores from UV radiation.[2][3] The biosynthesis of this compound involves a dedicated gene cluster, and its production is crucial for the normal development and UV resistance of the spores.[4][5]

Recent studies have begun to explore other potential therapeutic applications of this compound. Notably, it has been investigated as a potential radiosensitizer for cancer therapy. One study demonstrated that a pigment from Aspergillus nidulans, identified as ascoquinone and this compound, could enhance the anticancer effects of ionizing radiation on human larynx carcinoma cells.[6] This suggests that this compound may have a role in combination therapies for cancer, although further research is needed to elucidate the precise mechanisms. While literature points to the general antibacterial, antifungal, or antitumor activity of many fungal secondary metabolites, specific quantitative data on this compound's activity in these areas is not yet widely available.[4][7]

Comparative Analysis with Other Anthraquinones

To understand the potential biological activities of this compound, it is valuable to compare it with other extensively studied anthraquinones. Emodin, aloe-emodin, and rhein are prominent examples with a wealth of experimental data.

Anticancer Activity

Many anthraquinones exhibit significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of a biological process, is a standard measure of this activity.

Compound Cancer Cell Line IC50 (µM)
Emodin Lung (A549)1-30
Breast (MCF-7)~1.1 nM (as terrein)
Gastric (MKN45)~50
Colon (HCT-116, SW620)Not specified
Rhein Oral (SCC-4)Not specified
Liver (HepG2, Huh7)Not specified
Aloe-emodin Not specifiedNot specified

Note: The IC50 values can vary depending on the specific experimental conditions.

Emodin has been shown to inhibit the proliferation of various cancer cells, including lung, breast, and gastric cancer, with IC50 values ranging from nanomolar to micromolar concentrations.[8][9] It can induce apoptosis (programmed cell death) and cause cell cycle arrest.[10][11] Rhein has also demonstrated anticancer properties, particularly in oral and liver cancer cells, by inducing apoptosis and inhibiting cell migration.[12][13]

Antimicrobial Activity

Anthraquinones are also known for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound Microorganism MIC (µg/mL)
Aloe-emodin Staphylococcus epidermidis (MRSE)4-32
Staphylococcus aureus (MRSA)Not specified
Streptococcus pneumoniae16
Escherichia coli128-256
Pseudomonas aeruginosa256

Note: MIC values can vary depending on the bacterial strain and testing methodology.

Aloe-emodin has shown notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus epidermidis and Streptococcus pneumoniae.[14] Its efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is generally lower.[14] The antimicrobial mechanism of aloe-emodin is believed to involve targeting the bacterial cell membrane.[14]

Antioxidant Activity

The antioxidant potential of anthraquinones is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical. The activity is often expressed as an IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals. While specific IC50 values for the antioxidant activity of these individual anthraquinones are not detailed in the provided search results, the DPPH assay is a standard method for their evaluation.[15][16]

Signaling Pathways

The biological effects of anthraquinones are mediated through their interactions with various cellular signaling pathways.

Signaling_Pathways cluster_rhein Rhein cluster_emodin Emodin cluster_outcomes Cellular Outcomes Rhein Rhein mTOR mTOR Pathway Proliferation Cell Proliferation Inhibition mTOR->Proliferation AKT_mTOR AKT/mTOR Pathway Apoptosis Apoptosis AKT_mTOR->Apoptosis JNK_Jun_Casp3 JNK/Jun/Caspase-3 Pathway JNK_Jun_Casp3->Apoptosis Stat3_Snail Stat3/Snail/MMP Pathway Migration Cell Migration Inhibition Stat3_Snail->Migration Emodin Emodin p53 p53 Pathway p53->Apoptosis CD155 CD155 Expression CD155->Proliferation CD155->Migration AhR_CYP1A1 AhR-CYP1A1 Pathway AhR_CYP1A1->Proliferation

Rhein has been shown to exert its anticancer effects by targeting multiple signaling pathways. It can inhibit the mTOR pathway, which is crucial for cell growth and proliferation.[17] In oral cancer, rhein suppresses the AKT/mTOR signaling pathway, leading to apoptosis.[12] Furthermore, it can induce apoptosis in liver cancer cells by activating the ROS-dependent JNK/Jun/caspase-3 signaling pathway.[13] Rhein also inhibits cancer cell migration by targeting the Stat3/Snail/MMP2/MMP9 pathway.[18]

Emodin also modulates several key pathways to exert its anticancer effects. It can induce apoptosis through a p53-dependent pathway in hepatocellular carcinoma cells.[10] In various cancer cells, emodin has been found to decrease the expression of CD155, a protein involved in tumor cell proliferation and migration.[11] Additionally, the antitumor effects of emodin in breast cancer may be related to the upregulation of the AhR-CYP1A1 signaling pathway.[19]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[20][21]

MTT_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding treatment Treat cells with various concentrations of the anthraquinone cell_seeding->treatment incubation_24h Incubate for 24-72 hours treatment->incubation_24h add_mtt Add MTT solution to each well incubation_24h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h solubilize Add solubilization solution to dissolve formazan crystals incubation_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., emodin, rhein) and incubated for a period of 24 to 72 hours.[22]

  • MTT Addition: After the incubation period, a solution of MTT is added to each well.[23][24]

  • Incubation: The plate is incubated for an additional 1 to 4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[25]

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.[25]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.[24]

Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a commonly used technique.[1][26]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[27]

  • Serial Dilution: The anthraquinone compound is serially diluted in the broth medium in a 96-well microtiter plate.[28]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[1]

  • Incubation: The plate is incubated at 37°C for 16-24 hours.[1]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[26]

Antioxidant Capacity: DPPH Radical Scavenging Assay

The DPPH assay is a common method to evaluate the antioxidant activity of compounds.[15][16]

  • DPPH Solution Preparation: A fresh solution of DPPH in methanol or ethanol is prepared.[29]

  • Reaction Mixture: Various concentrations of the anthraquinone are mixed with the DPPH solution.[15]

  • Incubation: The mixture is incubated in the dark at room temperature for a set time, typically 30 minutes.[29]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[30]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[29]

Conclusion

This compound, a pigment from Aspergillus nidulans, is an intriguing anthraquinone with a confirmed role in UV protection and emerging potential as a radiosensitizer in cancer therapy. While direct and extensive comparative data on its biological activities are currently limited, a review of structurally similar and well-researched anthraquinones like emodin, aloe-emodin, and rhein provides a valuable framework for predicting its potential. These related compounds exhibit potent anticancer, antimicrobial, and antioxidant properties, acting through the modulation of critical cellular signaling pathways.

Future research should focus on conducting direct comparative studies of this compound against these established anthraquinones using standardized experimental protocols. Elucidating its specific mechanisms of action and identifying its molecular targets will be crucial for unlocking its full therapeutic potential. The data presented in this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the promising biological activities of this compound and the broader anthraquinone family.

References

Comparative Bioactivity of Asperthecin and its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of Asperthecin and its related structural analogs. The information is presented to facilitate the understanding of their therapeutic potential, supported by available experimental data.

This compound, a dimeric hydroxylated anthraquinone produced by fungi of the Aspergillus genus, has garnered interest for its potential biological activities, including anticancer properties. The core structure of this compound, a bisanthraquinone, is a recurring motif in a variety of natural products with demonstrated cytotoxic effects. This guide delves into the bioactivity of this compound and its structural analogs, presenting a comparative overview of their cytotoxic profiles against various cancer cell lines. Understanding the structure-activity relationships within this class of compounds is pivotal for the rational design of novel and more potent therapeutic agents.

Comparative Cytotoxicity of this compound and Related Dimeric Anthraquinones

While comprehensive studies on a wide range of synthetic this compound analogs are limited, a comparison can be drawn from the bioactivity of naturally occurring and synthetic dimeric anthraquinones. These compounds share a similar structural framework with this compound and their cytotoxic activities provide valuable insights into the potential of this chemical class.

CompoundStructureCell LineBioactivity (IC50)Reference
This compound-containing pigment extractDimeric Hydroxylated AnthraquinoneHEp-2 (Human Larynx Carcinoma)~208 µg/mL[1]
Emodin-physcion bianthrone (trans isomer)BisanthraquinoneA-549 (Human Lung Carcinoma)9.2 µM[2]
HL-60 (Human Promyelocytic Leukemia)7.8 µM[2]
Emodin-physcion bianthrone (cis isomer)BisanthraquinoneA-549 (Human Lung Carcinoma)14.2 µM[2]
HL-60 (Human Promyelocytic Leukemia)44.0 µM[2]

Note: The bioactivity of the this compound-containing pigment extract is provided in µg/mL and represents the activity of a mixture, which may include other compounds. The IC50 values for the emodin-physcion bianthrones are for purified compounds and are presented in µM.

Experimental Protocols

A detailed understanding of the methodologies used to assess bioactivity is crucial for the interpretation and replication of experimental findings. The following is a representative protocol for determining the cytotoxicity of fungal metabolites using the MTT assay.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell line of interest (e.g., HEp-2, A-549, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from the wells. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the biological context of this compound and its analogs, the following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthetic pathway of this compound, a common experimental workflow for cytotoxicity screening, and a putative signaling pathway for anthraquinone-induced apoptosis.

cluster_0 This compound Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide Synthase (aptA) Polyketide Synthase (aptA) Acetyl-CoA->Polyketide Synthase (aptA) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (aptA) Endocrocin Anthrone Endocrocin Anthrone Polyketide Synthase (aptA)->Endocrocin Anthrone via Hydrolase (aptB) Emodin Emodin Endocrocin Anthrone->Emodin via Monooxygenase (aptC) Hydrolase (aptB) Hydrolase (aptB) Monooxygenase (aptC) Monooxygenase (aptC) Dimerization Dimerization Emodin->Dimerization This compound This compound Dimerization->this compound

Caption: Proposed biosynthetic pathway of this compound in Aspergillus nidulans.

cluster_1 Cytotoxicity Screening Workflow Cell_Culture Maintain Cancer Cell Line Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Add this compound Analogs (Varying Concentrations) Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis

Caption: General experimental workflow for in vitro cytotoxicity screening.

cluster_2 Anthraquinone-Induced Apoptosis Pathway Anthraquinone_Analog Dimeric Anthraquinone (e.g., this compound Analog) ROS ↑ Reactive Oxygen Species (ROS) Anthraquinone_Analog->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A putative signaling pathway for apoptosis induced by anthraquinone analogs.

References

Asperthecin: A Fungal Pigment, Not a Mycotoxin - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Based on current scientific literature, Asperthecin is not classified as a mycotoxin. Mycotoxins are secondary fungal metabolites that have been demonstrated to cause adverse health effects in humans and animals. While this compound is a secondary metabolite produced by Aspergillus nidulans, a member of a genus known for producing potent mycotoxins, there is a lack of evidence in published research to indicate its toxicity.

This guide provides a comparative analysis of this compound against well-established mycotoxins produced by other Aspergillus species, namely Aflatoxin B1 and Sterigmatocystin. The comparison highlights their distinct biological roles and available toxicological data.

Comparative Analysis: this compound vs. Aspergillus Mycotoxins

This section provides a detailed comparison of the origin, chemical nature, biological function, and toxicity of this compound, Aflatoxin B1, and Sterigmatocystin.

FeatureThis compoundAflatoxin B1Sterigmatocystin
Producer Organism Aspergillus nidulansAspergillus flavus, Aspergillus parasiticusAspergillus nidulans, Aspergillus versicolor
Chemical Class AnthraquinoneDihydrofuranocoumarinXanthone
Known Biological Role - UV protection for fungal ascospores[1][2] - Potent inhibitor of tau protein aggregation[3]- Potent hepatotoxin and carcinogen- Hepatotoxin and carcinogen (precursor to aflatoxins)
Acute Toxicity (LD50) Not available in published literature.- Rat (oral): 0.3–17.9 mg/kg body weight[4]- Rat (oral): 120-166 mg/kg body weight
Cytotoxicity (IC50) Not available in published literature for mammalian cell lines.- HepG2 cells (human liver carcinoma): 16.9 µM (SRB assay)- HepG2 cells (human liver carcinoma): 7.3 µM (SRB assay)

Experimental Methodologies

This section details the protocols for key experiments cited in the comparison.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., mycotoxins) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Tau Aggregation Inhibition Assay

This in vitro assay is used to screen for compounds that can inhibit the aggregation of the tau protein, a hallmark of several neurodegenerative diseases.

Protocol:

  • Tau Protein Preparation: Purified recombinant human tau protein is used.

  • Compound Pre-incubation: The test compound (e.g., this compound) is pre-incubated with the tau protein in a suitable buffer for a defined period (e.g., 20 minutes) at room temperature.

  • Aggregation Induction: Aggregation is induced by adding an inducer, such as arachidonic acid or heparin.

  • Incubation: The reaction mixture is incubated to allow for the formation of tau aggregates.

  • Quantification of Aggregation: The extent of tau aggregation can be measured using various techniques:

    • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that binds to beta-sheet structures, such as those in tau aggregates, resulting in a measurable increase in fluorescence.

    • Filter Trap Assay: The reaction mixture is passed through a membrane filter. Aggregated proteins are retained on the filter and can be quantified using antibodies specific to the tau protein.

    • Electron Microscopy: The formation of tau filaments can be directly visualized.

  • Data Analysis: The ability of the test compound to inhibit tau aggregation is determined by comparing the amount of aggregation in the presence of the compound to that of a control without the compound.

This compound Biosynthetic Pathway

The biosynthesis of this compound in Aspergillus nidulans has been elucidated and involves a dedicated gene cluster. The proposed pathway begins with the synthesis of a polyketide backbone, which then undergoes a series of enzymatic modifications to yield the final this compound molecule.

Asperthecin_Biosynthesis cluster_0 This compound Gene Cluster cluster_1 Biosynthetic Pathway aptA aptA (PKS) aptB aptB (Hydrolase) aptC aptC (Monooxygenase) AcetylCoA Acetyl-CoA + 7x Malonyl-CoA Polyketide Polyketide Intermediate AcetylCoA->Polyketide aptA Endocrocin_Anthrone Endocrocin Anthrone Polyketide->Endocrocin_Anthrone aptB Endocrocin Endocrocin Endocrocin_Anthrone->Endocrocin aptC This compound This compound Endocrocin->this compound Further Modifications

Proposed biosynthetic pathway of this compound.

References

Functional Redundancy of Fungal Pigments: A Comparative Analysis of Asperthecin and Other Polyketides in Aspergillus nidulans

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the intricate world of fungal biology, pigments are far more than just coloring agents. These secondary metabolites play crucial roles in survival, protecting against environmental stressors and contributing to the fungus's ecological niche. In the model organism Aspergillus nidulans, a diverse array of pigments is produced, each with specialized functions. This guide provides a comparative analysis of the red anthraquinone pigment Asperthecin with other notable pigments in A. nidulans, exploring the concept of functional redundancy and highlighting their potential as targets for antifungal drug development.

Overview of Key Pigments in Aspergillus nidulans

Aspergillus nidulans produces distinct pigments in different spore types, suggesting specialized roles. The sexual ascospores are colored by the red pigment this compound, while the asexual conidia are characterized by a green pigment. Additionally, under certain conditions, A. nidulans can produce melanin. These pigments are primarily synthesized through the polyketide pathway.

This compound is a polyketide-derived dimeric hydroxylated anthraquinone responsible for the red coloration of ascospores. Its biosynthesis is governed by a three-gene cluster: aptA (polyketide synthase), aptB (thioesterase), and aptC (monooxygenase)[1][2].

The green conidial pigment is also a polyketide, and its biosynthesis is linked to the wA gene cluster. This pigment is crucial for the integrity and stress tolerance of the asexual spores.

Melanin in A. nidulans is a DOPA-melanin, a high molecular weight polymer formed by the oxidative polymerization of phenolic or indolic compounds[3][4]. Melanin production can be induced under specific conditions and contributes to the fungus's defense mechanisms.

Comparative Analysis of Pigment Functions

This section compares the known functions of this compound with the green conidial pigment and melanin in A. nidulans. The data is summarized in the tables below, with detailed experimental protocols provided in the subsequent section.

UV Radiation Protection

A primary function of many fungal pigments is to shield against harmful ultraviolet (UV) radiation. Both this compound and the green conidial pigment are vital for protecting their respective spore types from UV damage.

PigmentSpore TypeUV Protection EvidenceQuantitative Data
This compound AscosporesDeletion of aptA or aptB results in hyaline (colorless) ascospores that are extremely sensitive to UV light[1][5][6][7]. Mutants lacking this compound are about 100-fold more sensitive to UVC light[8].UV-Vis absorbance spectrum of this compound shows absorbance in the UV range[6][9][10].
Green Conidial Pigment ConidiaPigment-deficient conidia of various Aspergillus species show increased sensitivity to UV radiation.Data not available for direct comparison with this compound.
Melanin Mycelia/SporesMelanin is a well-documented photoprotectant in fungi, absorbing a broad range of UV radiation[11].Data not available for direct comparison with this compound in A. nidulans.
Antioxidant Activity

Fungal pigments can act as antioxidants, neutralizing reactive oxygen species (ROS) and protecting the cell from oxidative stress. While the antioxidant properties of fungal polyketides and melanins are widely recognized, specific data for this compound is limited.

PigmentAntioxidant Activity EvidenceQuantitative Data (IC50)
This compound Belongs to the anthraquinone class of polyketides, many of which exhibit antioxidant properties.Data not available.
Green Conidial Pigment Polyketide pigments from Aspergillus species have demonstrated antioxidant activity in various assays[5].Data not available.
Melanin Melanin from A. nidulans exhibits significant antioxidant activity by scavenging H2O2 and HOCl[10][12].IC50 values for HOCl scavenging are comparable to synthetic melanin[10][12].
Antimicrobial Activity

Some fungal pigments possess antimicrobial properties, aiding in competition with other microorganisms.

PigmentAntimicrobial Activity EvidenceTarget Organisms
This compound Many polyketide-derived secondary metabolites have antimicrobial activity[13].Data not available.
Green Conidial Pigment Crude pigment extracts from A. nidulans show antibacterial and antifungal activity[5].Bacillus subtilis, Staphylococcus aureus, Candida albicans, Cryptococcus sp., Curvularia lunata[5].
Melanin Melanin from a mutant of A. nidulans has shown antimicrobial activities[2].Data not available.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The production of this compound is a multi-step process initiated by a polyketide synthase. The simplified biosynthetic pathway is illustrated below.

Asperthecin_Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Polyketide Backbone Polyketide Backbone Acetyl-CoA + Malonyl-CoA->Polyketide Backbone aptA (PKS) Intermediate Intermediate Polyketide Backbone->Intermediate aptB (Thioesterase) This compound This compound Intermediate->this compound aptC (Monooxygenase)

Caption: Proposed biosynthetic pathway for this compound in A. nidulans.

Experimental Workflow for Comparative Functional Analysis

A general workflow for comparing the functional properties of fungal pigments is outlined below.

Functional_Analysis_Workflow cluster_extraction Pigment Extraction & Purification cluster_analysis Functional Assays Fungal Culture Fungal Culture Pigment Extraction Pigment Extraction Fungal Culture->Pigment Extraction Purification (HPLC) Purification (HPLC) Pigment Extraction->Purification (HPLC) Purified Pigment Purified Pigment Purification (HPLC)->Purified Pigment UV-Vis Spectroscopy UV-Vis Spectroscopy Purified Pigment->UV-Vis Spectroscopy Antioxidant Assays (DPPH, FRAP) Antioxidant Assays (DPPH, FRAP) Purified Pigment->Antioxidant Assays (DPPH, FRAP) Antimicrobial Assays (MIC) Antimicrobial Assays (MIC) Purified Pigment->Antimicrobial Assays (MIC) UV Protection Analysis UV Protection Analysis UV-Vis Spectroscopy->UV Protection Analysis Antioxidant Capacity Comparison Antioxidant Capacity Comparison Antioxidant Assays (DPPH, FRAP)->Antioxidant Capacity Comparison Antimicrobial Spectrum Comparison Antimicrobial Spectrum Comparison Antimicrobial Assays (MIC)->Antimicrobial Spectrum Comparison

Caption: A generalized workflow for the extraction, purification, and functional comparison of fungal pigments.

Experimental Protocols

Pigment Extraction and Purification
  • Culturing: Grow the desired Aspergillus nidulans strain (wild-type or mutant) on an appropriate solid or liquid medium to induce pigment production. For this compound, sexual development needs to be induced.

  • Extraction: Harvest the pigmented biomass (mycelia or spores). For cellular pigments, disrupt the cells using methods like sonication or grinding with liquid nitrogen. Extract the pigments using a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture). For secreted pigments, extract directly from the culture filtrate.

  • Purification: Concentrate the crude extract under reduced pressure. Purify the pigment of interest using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and gradient elution[9].

UV Protection Assay
  • Spore Suspension Preparation: Prepare spore suspensions of wild-type and pigment-deficient mutant strains in a suitable buffer (e.g., sterile water with 0.01% Tween 80). Adjust the concentration to a standard value (e.g., 10^6 spores/mL).

  • UV Exposure: Spread a defined volume of each spore suspension onto agar plates. Expose the plates to a specific dose of UV-C radiation (254 nm) using a calibrated UV crosslinker.

  • Viability Assessment: Incubate the plates in the dark to prevent photoreactivation. After a suitable incubation period, count the number of colony-forming units (CFUs).

  • Data Analysis: Calculate the percentage of survival for each strain relative to a non-irradiated control. Compare the survival rates of the wild-type and mutant strains to determine the protective role of the pigment[6].

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare a series of dilutions of the purified pigment and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Reaction Mixture: In a 96-well plate, mix the pigment solution (or standard) with the DPPH solution. Include a control with methanol instead of the pigment solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of the pigment required to scavenge 50% of the DPPH radicals[12][14].

Antifungal Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized inoculum of the target fungal pathogen in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution: Prepare a series of two-fold dilutions of the purified pigment in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the plate. Include a positive control (fungus without pigment) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the pigment that visibly inhibits the growth of the fungus[15][16].

Functional Redundancy and Future Directions

The presence of multiple pigments with overlapping functions, such as UV protection, in a single organism like A. nidulans exemplifies the concept of functional redundancy. This redundancy likely provides a robust defense mechanism against a variety of environmental challenges. For instance, while this compound protects the dormant sexual spores, the green conidial pigment shields the actively dispersing asexual spores.

Functional_Redundancy cluster_stress Environmental Stressors cluster_pigments Fungal Pigments UV Radiation UV Radiation Oxidative Stress Oxidative Stress Microbial Competition Microbial Competition This compound This compound This compound->UV Radiation Protection This compound->Oxidative Stress Potential Role This compound->Microbial Competition Potential Role Green Conidial Pigment Green Conidial Pigment Green Conidial Pigment->UV Radiation Protection Green Conidial Pigment->Oxidative Stress Potential Role Green Conidial Pigment->Microbial Competition Inhibition Melanin Melanin Melanin->UV Radiation Protection Melanin->Oxidative Stress Scavenging Melanin->Microbial Competition Potential Role

Caption: Conceptual diagram of the functional redundancy of pigments in A. nidulans against various environmental stressors.

Future research should focus on obtaining quantitative data for the antioxidant and antimicrobial properties of this compound to allow for a more direct comparison with other pigments. Understanding the specific conditions that trigger the production of each pigment and the regulatory networks that govern their biosynthesis will provide deeper insights into their distinct and overlapping roles. This knowledge is essential for the development of novel antifungal strategies that target these crucial survival factors.

References

Safety Operating Guide

Proper Disposal Procedures for Asperthecin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Asperthecin is a naturally occurring anthraquinone pigment.[1] Comprehensive, publicly available safety and disposal data are limited. The following procedures are based on general best practices for handling chemical waste with unknown or limited toxicological data. Researchers must consult with their institution's Environmental Health & Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.

Immediate Safety and Hazard Assessment

Given the lack of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous substance. Assume it may be toxic, irritant, or have unknown biological effects.

Core Safety Principles:

  • Minimize Exposure: Handle this compound only within a certified chemical fume hood.

  • Prevent Contamination: Use dedicated labware and equipment.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this compound is handled. Ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE.

Personal Protective Equipment (PPE): When handling this compound waste, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

  • Body Protection: A lab coat must be worn at all times.

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a respirator may be required. Consult with your EHS department.

Experimental Protocols: Step-by-Step Disposal Procedures

This protocol outlines the procedure for the disposal of unused this compound powder, contaminated labware (e.g., pipette tips, tubes), and solutions.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent accidental reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container, if possible.

    • Contaminated lab supplies such as gloves, weigh boats, and paper towels should be double-bagged and placed inside a designated solid hazardous waste container.

    • The container must be a high-density polyethylene (HDPE) or glass container with a secure screw-on cap.

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated liquid hazardous waste container.

    • Do not mix with other waste streams (e.g., halogenated vs. non-halogenated solvents) unless compatibility is confirmed.

    • Drain disposal is strictly prohibited.

  • Sharps Waste:

    • Pipette tips, needles, or broken glass contaminated with this compound must be disposed of in a designated, puncture-proof sharps container labeled for chemical waste.

Step 2: Waste Container Labeling and Storage

Accurate labeling is mandatory for the safety of all personnel and for proper disposal by EHS.

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

    • Clearly write "this compound" and list all other components and their approximate percentages.

    • Mark any known or suspected hazards (e.g., "Potentially Toxic"). If the hazards are unknown, this should be noted.[2][3]

  • Storage:

    • Store the sealed waste container in a designated and properly labeled satellite accumulation area within the laboratory.

    • Ensure the container is kept closed except when adding waste.

    • Use secondary containment, such as a lab tray or bin, to capture any potential leaks.

    • Segregate the this compound waste container from incompatible materials, such as strong acids, bases, and oxidizing agents.

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate the immediate area.

  • Notify: Inform your supervisor and, if necessary, your institution's EHS department.

  • Cleanup (for small, contained spills):

    • If the spill is small and within a chemical fume hood, use an appropriate absorbent material (e.g., vermiculite, sand).

    • Avoid generating dust from solid spills.

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent.

Step 4: Scheduling Waste Pickup
  • Contact your institution's EHS department to schedule a hazardous waste pickup.

  • Do not allow waste to accumulate beyond your institution's limits (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste).[3][4]

  • Follow all instructions provided by EHS for the pickup procedure.

Data Presentation: Chemical and Physical Properties

The following data for this compound is summarized from available literature.

PropertyValue
Molecular Formula C₁₅H₁₀O₈
Molecular Weight 318.23 g/mol
IUPAC Name 1,2,5,6,8-pentahydroxy-3-(hydroxymethyl)anthracene-9,10-dione
CAS Number 10089-00-6
Appearance Red Pigment

Mandatory Visualization

The following diagrams illustrate key procedural and logical relationships for handling this compound.

cluster_prep Step 1: Preparation & PPE cluster_collection Step 2: Waste Collection & Segregation cluster_storage Step 3: Labeling & Storage cluster_disposal Step 4: Final Disposal Hood Work in Fume Hood PPE Wear Gloves, Coat, Goggles Solid Solid Waste (Contaminated items) Hood->Solid PPE->Solid Liquid Liquid Waste (Solutions) Label Label Container: 'Hazardous Waste - this compound' Solid->Label Sharps Sharps Waste (Needles, glass) EHS Contact EHS for Waste Pickup Label->EHS Store Store in Secondary Containment in SAA

Caption: Workflow for the safe disposal of this compound waste.

Start Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (aptA) Start->PKS Intermediate1 Endocrocin-9-anthrone PKS->Intermediate1 Hydrolase Hydrolase (aptB) Intermediate1->Hydrolase Intermediate2 Endocrocin Hydrolase->Intermediate2 Intermediate3 Emodin Intermediate2->Intermediate3 Monooxygenase Monooxygenase (aptC) Intermediate3->Monooxygenase This compound This compound Monooxygenase->this compound

Caption: Proposed biosynthetic pathway of this compound in A. nidulans.[1][5][6][7]

References

Standard Operating Procedure: Handling and Disposal of Asperthecin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Asperthecin is a fungal secondary metabolite for which specific toxicological data and occupational exposure limits (OELs) have not been established.[1][2][3] Therefore, it must be handled as a compound of unknown toxicity. The following guidelines are based on a conservative approach, treating this compound as a potentially potent, cytotoxic, and hazardous substance. These procedures are intended for handling the purified compound in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

All work with this compound, particularly handling of the pure solid or preparing concentrated solutions, must be performed in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[4] The primary routes of occupational exposure to be controlled are inhalation, dermal contact, and ingestion.[5][6]

PPE Selection Logic

The selection of PPE is dictated by the procedure being performed and the associated risk of exposure. The following diagram outlines the decision-making process for appropriate PPE selection.

PPE_Selection_Logic cluster_0 Risk Assessment cluster_1 Required PPE start Start: Handling this compound procedure What is the procedure? start->procedure weighing Weighing Solid Powder procedure->weighing Solid solution Preparing Stock Solution procedure->solution Liquid (Conc.) low_conc Working with Dilute Solutions (<1mM) procedure->low_conc Liquid (Dilute) ppe_high Full PPE Required: - N95/N100 Respirator - Double Nitrile Gloves - Disposable Gown - Safety Goggles & Face Shield weighing->ppe_high ppe_medium Standard Full PPE: - Double Nitrile Gloves - Disposable Gown - Safety Goggles solution->ppe_medium ppe_low Standard Lab PPE: - Nitrile Gloves - Lab Coat - Safety Glasses low_conc->ppe_low Weighing_Workflow start Start prep 1. Prepare Fume Hood & Assemble Equipment start->prep don_ppe 2. Don Full PPE (Respirator, Gown, Goggles, Double Gloves) prep->don_ppe weigh 3. Weigh this compound Powder (Minimize Dust) don_ppe->weigh transfer 4. Transfer Powder to Vial weigh->transfer add_solvent 5. Add Solvent & Cap Vial transfer->add_solvent dissolve 6. Vortex to Dissolve add_solvent->dissolve clean_vial 7. Decontaminate Vial Exterior dissolve->clean_vial dispose_waste 8. Dispose of Contaminated Items in Cytotoxic Waste clean_vial->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash end End wash->end Waste_Disposal cluster_0 Waste Generation Point (In-Lab) cluster_1 Segregation & Collection cluster_2 Final Disposal solid Solid Waste (Gloves, Gowns, Plasticware) solid_container Yellow Cytotoxic Waste Bin (Double-bagged) solid->solid_container liquid Liquid Waste (Unused Solutions, Rinsates) liquid_container Hazardous Liquid Waste Bottle (Clearly Labeled 'this compound') liquid->liquid_container sharps Sharps Waste (Needles, Contaminated Glass) sharps_container Puncture-Proof Sharps Container (Labeled 'Cytotoxic') sharps->sharps_container storage Secure Temporary Storage Area solid_container->storage liquid_container->storage sharps_container->storage pickup Collection by Certified Hazardous Waste Contractor storage->pickup incineration High-Temperature Incineration pickup->incineration

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.